Heptadecanoic Acid
Description
Margaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
Margaric Acid is a saturated long-chain fatty acid with a 17-carbon backbone. Margaric acid is found naturally as a minor component of the fat and milk fat of ruminants.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to unlabeled parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQGTRYUADPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) | |
| Record name | Margaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021596 | |
| Record name | Heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Solid; [Merck Index], Solid | |
| Record name | Heptadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Margaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
363.00 to 364.00 °C. @ 760.00 mm Hg | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.2 mg/L @ 25 °C (exp) | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 | |
| Record name | Heptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Margaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(2+) heptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C14-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEPTADECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C14-22 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead(2+) heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARGARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.3 °C | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
discovery and history of heptadecanoic acid
Heptadecanoic Acid: A Historical and Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific understanding of this compound (C17:0). Initially misidentified in the 19th century as a fundamental fatty acid, "margaric acid," it was later dismissed as a eutectic mixture. The advent of modern analytical techniques in the 20th century re-established its existence as a unique odd-chain saturated fatty acid. Primarily originating from ruminant fats, this compound is now recognized as a validated biomarker for dairy fat consumption and a metabolically active molecule with potential implications for human health. This guide details the key historical milestones, experimental methodologies for its isolation and quantification, its biosynthesis, and its emerging roles in metabolic regulation, designed for researchers, scientists, and professionals in drug development.
A Serendipitous Discovery and a Century of Misconception
The scientific journey of this compound began with a case of mistaken identity. In 1813, the French chemist Michel Eugène Chevreul described a lustrous, pearl-like substance isolated from animal fats, which he named acide margarique (margaric acid), derived from the Greek word márgaron for "pearl".[1] For several decades, margaric acid was considered one of the three primary fatty acids, alongside oleic and stearic acids, that constituted most animal fats.[1]
However, this understanding was overturned in 1853 by the German structural chemist Wilhelm Heinrich Heintz. Through meticulous analysis, Heintz demonstrated that what Chevreul had identified as margaric acid was, in most instances, a eutectic mixture of the more common palmitic acid (C16:0) and stearic acid (C18:0).[1] This revelation led to the widespread belief that odd-chain fatty acids like C17:0 were not naturally occurring, causing them to be largely overlooked by the scientific community for many years.[1]
It wasn't until the 20th century, with the development of advanced analytical techniques such as gas chromatography (GC) and mass spectrometry (MS), that true this compound was definitively identified in nature.[1][2] These methods confirmed its presence, albeit in trace amounts, as a minor component of the fat and milkfat of ruminants.[1][3]
Natural Sources and Biosynthesis in Ruminants
This compound is primarily of exogenous origin for humans, with the main dietary sources being products from ruminant animals like cows, sheep, and goats.[3][4] It constitutes approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[3][5] Lesser amounts can also be found in certain fish and are generally negligible in most plant-based foods.[4]
The unique digestive physiology of ruminants is the principal reason for the presence of odd-chain fatty acids in the food chain.[4] The rumen, a specialized stomach chamber, hosts a complex microbial ecosystem that ferments dietary carbohydrates into short-chain fatty acids, including propionate.[4][6] This propionate is activated to propionyl-CoA, which then serves as the primer for the fatty acid synthase (FAS) complex.[4][6] The fatty acid chain is subsequently elongated by the sequential addition of two-carbon units from malonyl-CoA, resulting in the synthesis of odd-chain fatty acids like this compound.[7]
While the primary source is dietary, there is evidence for some endogenous synthesis of odd-chain fatty acids in humans.[6][8] Propionyl-CoA, derived from the metabolism of certain amino acids (valine, isoleucine, threonine, and methionine) or from propionate produced by gut microbiota fermentation of dietary fiber, can be used as a primer for fatty acid synthesis.[6][8] Another potential, though less significant, pathway is the α-oxidation of even-chain fatty acids.[9]
Table 1: this compound Content in Various Food Sources
| Food Source | This compound Concentration (% of total fatty acids) |
| Milk Fat | ~0.61%[3][5] |
| Ruminant Meat Fat | ~0.83%[3][5] |
| Butter | 0.51% - 0.87%[4] |
| Cheddar Cheese | ~0.26%[4] |
| Gouda Cheese | ~0.42%[4] |
| Durian Fruit (Durio graveolens) | ~2.2% |
Methodologies for Isolation and Quantification
The accurate analysis of this compound is crucial for both nutritional research and clinical diagnostics. Gas chromatography is the cornerstone analytical technique for its quantification.
Experimental Protocol: Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the analysis of fatty acid methyl esters (FAMEs), including this compound methyl ester, from a lipid extract of a biological sample.
1. Lipid Extraction: a. Homogenize the biological sample (e.g., plasma, adipose tissue, food matrix). b. Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system. c. Add an internal standard, such as a known amount of a non-naturally occurring odd-chain fatty acid (e.g., C19:0), to the sample prior to extraction for accurate quantification. d. Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
2. Saponification and Methylation: a. Resuspend the lipid extract in a known volume of methanolic sodium hydroxide. b. Heat the mixture at 100°C for 5-10 minutes to saponify the fatty acids from their glycerol backbone. c. Add a methylation reagent, such as boron trifluoride-methanol, and heat again at 100°C for 2-5 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs). d. Stop the reaction by adding a saturated sodium chloride solution.
3. FAME Extraction: a. Extract the FAMEs from the reaction mixture using an organic solvent like hexane. b. Collect the hexane layer containing the FAMEs. c. Evaporate the hexane under a stream of nitrogen.
4. GC-MS Analysis: a. Reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane). b. Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar stationary phase). c. The FAMEs will be separated based on their volatility and polarity as they pass through the column. d. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. e. The mass-to-charge ratio of the fragments is used to identify and quantify each FAME, including this compound methyl ester.
Diagram: Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound.
Biological Significance and Evolving Research
For a long time, odd-chain saturated fatty acids were considered to be of little physiological importance.[10][11] However, this perspective has shifted dramatically in recent years. This compound is now recognized as a valuable biomarker and a metabolically active molecule.
Biomarker of Dairy Fat Intake
Numerous studies have established that the concentration of this compound in human plasma and adipose tissue is a reliable biomarker of long-term dairy fat consumption.[3][5] This is due to its primary dietary origin from ruminant products and its relatively low endogenous synthesis.
Metabolic Roles and Health Implications
The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids in a crucial way. The final product of β-oxidation of odd-chain fatty acids is propionyl-CoA, in contrast to the acetyl-CoA produced from even-chain fatty acids.[10][12] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle.[12] This anaplerotic role, the replenishment of Krebs cycle intermediates, is a key aspect of odd-chain fatty acid metabolism.[6]
Emerging research has linked circulating levels of this compound with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[8][9] While the precise mechanisms are still under investigation, it is hypothesized that the metabolic fate of this compound and its influence on cellular signaling pathways may contribute to these beneficial effects.
Diagram: Metabolic Fate of this compound
Caption: Anaplerotic role of this compound metabolism.
Future Directions and Conclusion
The journey of this compound from a misidentified substance to a molecule of significant research interest highlights the progress of analytical science and our evolving understanding of lipid metabolism. Initially dismissed, it is now a key biomarker and a subject of investigation for its potential health benefits.
Future research will likely focus on elucidating the specific molecular mechanisms through which this compound and other odd-chain fatty acids influence metabolic health. This includes their interaction with cellular receptors, modulation of inflammatory pathways, and their role in gut microbiome-host interactions. For drug development professionals, a deeper understanding of these pathways could open new avenues for therapeutic interventions in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Short communication: The nature of heptadecenoic acid in ruminant fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) i… [ouci.dntb.gov.ua]
- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]
- 12. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
The Biosynthesis of Heptadecanoic Acid in Ruminants: A Technical Guide for Researchers
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is a distinctive component of ruminant-derived food products and serves as a valuable biomarker for their consumption. Its synthesis is intrinsically linked to the unique digestive physiology of ruminants, primarily occurring through microbial fermentation in the rumen, with a potential contribution from endogenous pathways. This in-depth technical guide provides a comprehensive overview of the biosynthesis of this compound in ruminants, intended for researchers, scientists, and professionals in drug development. We will explore the core metabolic pathways, key microbial players, influencing factors, and detailed experimental methodologies for its study and quantification.
Introduction: The Significance of this compound
Unlike even-chain fatty acids, which are the predominant form in most organisms, odd-chain fatty acids (OCFAs) like this compound are found in significant concentrations in the milk and tissues of ruminants such as cattle, sheep, and goats.[1][2] This unique fatty acid profile is a direct consequence of the symbiotic relationship between the host animal and its rumen microbiota.[3][4] this compound is not only a marker of ruminant fat intake in humans but is also of increasing interest for its potential bioactive properties.[5] Understanding its biosynthesis is therefore crucial for fields ranging from animal nutrition and dairy science to human health and metabolic research.
The Core Biosynthesis Pathway: A Tale of Two Sites
The production of this compound in ruminants is a fascinating interplay between microbial synthesis in the rumen and potential de novo synthesis in the animal's own tissues.
The Rumen Microbiome: The Primary Production Hub
The vast majority of this compound is synthesized by the diverse microbial population residing in the rumen.[4][6] This process is intricately linked to the fermentation of dietary carbohydrates.
The Key Precursor: Propionate
The cornerstone of odd-chain fatty acid synthesis is propionate (propanoic acid), a major volatile fatty acid (VFA) produced during the microbial fermentation of dietary fiber and starches.[3][7] Propionate is absorbed through the rumen wall and serves as a primary precursor for gluconeogenesis in the liver.[1][8] However, within the rumen microbes, it plays a pivotal role in initiating the synthesis of odd-chain fatty acids.
The Microbial Fatty Acid Synthase (FAS) Pathway
The biosynthesis of this compound in rumen bacteria follows the general principles of fatty acid synthesis, with a crucial difference in the initial priming molecule.
-
Priming the Pathway: Instead of the typical two-carbon acetyl-CoA primer used for even-chain fatty acids, microbial fatty acid synthase utilizes the three-carbon propionyl-CoA as the starting block.[9][10]
-
Elongation: The propionyl-CoA primer is then sequentially elongated by the addition of two-carbon units derived from malonyl-CoA.[9] This process is catalyzed by the multi-enzyme fatty acid synthase (FAS) complex.
-
Chain Termination: After seven cycles of elongation, the 17-carbon fatty acid, this compound, is released.
Key Microbial Players
While a diverse range of rumen bacteria contribute to the overall VFA pool, specific species are more prominent in the synthesis of odd-chain fatty acids. Research suggests that both cellulolytic (fiber-digesting) and amylolytic (starch-digesting) bacteria are involved.[4][7]
-
Megasphaera elsdenii : This bacterium is a major lactate utilizer in the rumen and is known to produce significant amounts of propionate and other short- and medium-chain fatty acids, including odd-chain variants.[3][11][12][13]
-
Prevotella species : Members of the genus Prevotella, such as Prevotella ruminicola, are abundant in the rumen and are key players in the fermentation of carbohydrates, producing propionate as a major end-product.[14][15][16][17]
-
Ruminococcus species : Fiber-digesting bacteria like Ruminococcus albus and Ruminococcus flavefaciens also contribute to the pool of precursors for odd-chain fatty acid synthesis.[4][7][18]
Endogenous Synthesis: A Secondary Contributor
While the rumen is the primary site of this compound synthesis, there is growing evidence for a secondary, endogenous pathway within the ruminant's own tissues, particularly the mammary gland and adipose tissue.[4] This de novo synthesis also utilizes propionate as its foundational precursor.
The Pathway in Ruminant Tissues
The propionate absorbed from the rumen into the bloodstream can be taken up by various tissues. In lipogenic tissues, it can be activated to propionyl-CoA and serve as a primer for the host's fatty acid synthase, in a manner analogous to the microbial pathway.[13] The elongation process then proceeds with malonyl-CoA, which is primarily derived from acetate in ruminants.[19]
Enzymatic Considerations
The key enzymes involved in the conversion of propionate to a substrate for fatty acid synthesis are propionyl-CoA carboxylase and methylmalonyl-CoA mutase.[20][21][22][23] These enzymes are crucial for the catabolism of propionate, but under conditions of high propionate availability, a portion can be shunted towards fatty acid synthesis. The fatty acid synthase complex in ruminant tissues demonstrates the capacity to utilize propionyl-CoA as a primer, albeit with potentially different efficiencies compared to acetyl-CoA.
Factors Influencing this compound Concentrations
The concentration of this compound in ruminant milk and meat is not static and is influenced by a variety of factors, primarily related to diet.
Dietary Composition
-
Forage-to-Concentrate Ratio: Diets with a higher proportion of forage tend to promote a rumen environment that favors the production of acetate, while higher concentrate diets, rich in starch, generally lead to increased propionate production.[24] This, in turn, can lead to higher levels of odd-chain fatty acids.[24][25]
-
Type of Forage and Concentrate: The specific types of forages (e.g., grass silage vs. red clover silage) and concentrates (e.g., corn vs. barley) can influence the composition of the rumen microbiota and the profile of VFAs produced, thereby affecting this compound synthesis.[26]
-
Dietary Fat Supplementation: The addition of certain fats to the diet can alter rumen microbial populations and fermentation patterns, which can indirectly impact odd-chain fatty acid synthesis.[10][17][27]
Rumen Microbial Ecology
The composition and activity of the rumen microbial community are central to the production of propionate and, consequently, this compound. Factors that influence the rumen microbiome, such as diet, animal genetics, and the use of feed additives, will invariably affect the synthesis of odd-chain fatty acids.
Quantitative Data on this compound in Ruminant Products
The following table provides a summary of typical this compound concentrations found in ruminant milk and meat under different dietary conditions. It is important to note that these values can vary significantly based on the specific study conditions.
| Product | Animal | Dietary Condition | This compound (% of total fatty acids) | Reference(s) |
| Milk Fat | Dairy Cow | High-Forage Diet | 0.5 - 0.8 | [20] |
| Milk Fat | Dairy Cow | High-Concentrate Diet | 0.7 - 1.2 | [20] |
| Beef (subcutaneous fat) | Steer | Grass-fed | 0.6 - 1.0 | [28][29] |
| Beef (intramuscular fat) | Steer | Grain-fed | 0.8 - 1.5 | [28][29] |
| Lamb (subcutaneous fat) | Lamb | Pasture-fed | 0.7 - 1.2 | [28] |
Experimental Protocols for Studying this compound Biosynthesis
Investigating the biosynthesis of this compound requires robust analytical and experimental methodologies. This section provides an overview of key protocols.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the accurate quantification of fatty acids, including this compound, in biological samples.
Step-by-Step Methodology for FAMEs Analysis in Milk:
-
Lipid Extraction:
-
To 1 mL of milk, add a known amount of an internal standard (e.g., C19:0).
-
Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.
-
After phase separation, collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a solution of sodium methoxide in methanol.[1]
-
Heat the mixture at 50-60°C for 10-20 minutes.
-
Neutralize the reaction with an acid catalyst, such as methanolic HCl, and heat again briefly.
-
Add hexane and water to extract the FAMEs into the upper hexane layer.
-
-
GC-MS Analysis:
-
Column: A polar capillary column, such as a DB-WAX or a CP-Sil 88, is recommended for good separation of FAMEs.[1][30][31]
-
Injector: Use a split/splitless injector at a temperature of approximately 250°C.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100-120°C), ramps up to a higher temperature (e.g., 240-250°C) to elute all FAMEs.[30]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for this compound methyl ester (e.g., m/z 74, 87, 284) is recommended for enhanced sensitivity and specificity.
-
-
Quantification:
-
Create a calibration curve using a certified FAME standard mixture containing this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Stable Isotope Tracing of this compound Biosynthesis
Stable isotope tracing is a powerful technique to elucidate the metabolic pathways and quantify the synthesis rates of fatty acids.
Experimental Workflow using 13C-labeled Propionate:
-
Tracer Selection and Administration:
-
Sample Collection:
-
Collect blood, milk, and tissue biopsy samples at various time points during and after the tracer infusion.
-
Rumen fluid samples can also be collected to assess microbial incorporation of the tracer.
-
-
Sample Processing and Analysis:
-
Extract lipids and prepare FAMEs as described in the GC-MS protocol.
-
Analyze the FAMEs using GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or a high-resolution GC-MS capable of resolving isotopic enrichment.
-
-
Data Analysis and Interpretation:
-
Determine the isotopic enrichment of this compound and other fatty acids.
-
The incorporation of 13C from propionate into this compound provides direct evidence of its de novo synthesis.
-
By applying metabolic modeling, the fractional synthetic rate (FSR) of this compound can be calculated.
-
Conclusion and Future Directions
The biosynthesis of this compound in ruminants is a complex and fascinating process, primarily driven by the rumen microbiome with contributions from endogenous pathways. The concentration of this unique fatty acid in ruminant-derived products is significantly influenced by dietary factors that modulate the rumen environment. For researchers in animal science, nutrition, and biomedicine, a thorough understanding of these pathways is essential.
Future research should focus on further elucidating the specific microbial species and enzymes responsible for odd-chain fatty acid synthesis, as well as the regulatory mechanisms governing both microbial and endogenous production. The application of advanced metabolomic and genomic techniques will undoubtedly provide deeper insights into this area. A more comprehensive understanding of this compound biosynthesis will not only allow for the targeted nutritional manipulation of the fatty acid profile of ruminant products but also enhance our knowledge of its potential roles in human health.
References
- 1. agilent.com [agilent.com]
- 2. grazingguide.net [grazingguide.net]
- 3. Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic origin and bioactive properties of odd and branched-chain fatty acids in ruminants’ milk. Review [scielo.org.mx]
- 5. biorxiv.org [biorxiv.org]
- 6. Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 13. Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevotella: A Key Player in Ruminal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Effect of Gastrointestinal Prevotella on Growth Performance Traits in Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Characteristics of rumen microbiota and Prevotella isolates found in high propionate and low methane-producing dairy cows [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Diet with High Forage:Concentrate Ratio Improves Milk Nutritional Properties and Economic Sustainability of Buffalo Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effects of dietary forage-to-concentrate ratio and forage type on milk phospholipids and fatty acid composition of polar lipids [pubmed.ncbi.nlm.nih.gov]
- 26. isotope.com [isotope.com]
- 27. researchgate.net [researchgate.net]
- 28. frontiersin.org [frontiersin.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Stable isotope studies in propionic and methylmalonic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Players: A Technical Guide to the Physiological Roles of Odd-Chain Fatty acids in Mammals
Foreword: Beyond the Even Numbers
For decades, the landscape of fatty acid research has been dominated by their even-chained counterparts. Odd-chain fatty acids (OCFAs), with their characteristic odd number of carbon atoms, were often relegated to the periphery, considered minor players of little physiological consequence.[1] However, a growing body of evidence is compelling us to reconsider this notion. Emerging research has illuminated the unique metabolic pathways and significant physiological roles of OCFAs, particularly the saturated fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][2] Epidemiological studies have linked higher circulating levels of these OCFAs with a reduced risk of chronic conditions like type 2 diabetes and cardiovascular disease.[1][3][4][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the core physiological roles of OCFAs in mammals. We will move beyond a superficial overview to provide an in-depth exploration of their metabolism, their diverse functions at the cellular and systemic levels, and their implications for health and disease. Furthermore, this document will serve as a practical resource, offering detailed experimental protocols and the rationale behind their design, empowering you to confidently investigate these fascinating molecules in your own research.
The Metabolic Journey of Odd-Chain Fatty Acids: A Tale of Two Origins
Unlike their even-chain cousins, which are primarily synthesized from acetyl-CoA, OCFAs have a distinct metabolic journey involving both external and internal sources.
Exogenous Sources: The Diet and the Gut Microbiome
The primary dietary sources of OCFAs are ruminant fats, such as those found in dairy products and beef.[8][9] The gut microbiota of ruminants produce propionate, which serves as a primer for the synthesis of OCFAs that are then incorporated into their tissues and milk.[10] In humans, the gut microbiome also contributes to the pool of propionate through the fermentation of dietary fibers.[8][10][11] This propionate can then be absorbed and utilized for endogenous OCFA synthesis.[10]
Endogenous Synthesis: Two Key Pathways
Mammals possess the capability for de novo synthesis of OCFAs through two primary pathways:
-
Propionyl-CoA as a Primer for Fatty Acid Synthesis: In contrast to the synthesis of even-chain fatty acids which exclusively uses acetyl-CoA as the initial building block, the synthesis of long-chain OCFAs utilizes propionyl-CoA as the primer.[8] This three-carbon molecule is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[12] However, propionyl-CoA can also directly enter the fatty acid synthesis pathway, leading to the formation of OCFAs.[8]
-
Alpha-Oxidation of Even-Chain Fatty Acids: This peroxisomal pathway involves the removal of a single carbon atom from the carboxyl end of an even-chain fatty acid, resulting in the formation of an OCFA.[1][3][4][5] This process is a key contributor to the endogenous production of C17:0.[13][14][15]
The relative contribution of dietary intake versus endogenous synthesis to circulating OCFA levels is an active area of research. Studies suggest that circulating C15:0 levels are more directly correlated with dietary intake, while C17:0 levels are substantially influenced by endogenous biosynthesis.[13][14][15]
The Anaplerotic Role of Odd-Chain Fatty Acids: Fueling the Krebs Cycle
A pivotal physiological role of OCFAs lies in their anaplerotic function. The beta-oxidation of OCFAs yields acetyl-CoA and, uniquely, a terminal three-carbon molecule, propionyl-CoA.[8][16][17]
The Propionyl-CoA to Succinyl-CoA Conversion Pathway
Propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle), through a series of enzymatic reactions:[12]
-
Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[8][12]
-
Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[8]
-
Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA.[18]
By replenishing succinyl-CoA, OCFAs contribute to the pool of citric acid cycle intermediates, a process known as anaplerosis.[12][16][18] This is crucial for maintaining the cycle's activity, especially in tissues with high energy demands like the heart and liver.[18]
Diagram: The Anaplerotic Pathway of Odd-Chain Fatty Acid Metabolism
Caption: Anaplerotic pathway of odd-chain fatty acid catabolism.
Physiological Significance and Health Implications
The unique metabolic properties of OCFAs translate into significant physiological effects with broad implications for human health.
Cardiometabolic Health
A substantial body of epidemiological evidence links higher circulating levels of C15:0 and C17:0 with a lower risk of developing type 2 diabetes and cardiovascular disease.[1][3][4][5][6][19] The proposed mechanisms for these protective effects are multifaceted and include:
-
Improved Insulin Sensitivity: OCFAs may enhance insulin signaling and glucose uptake in peripheral tissues.[10]
-
Anti-inflammatory Effects: C15:0 has been shown to possess anti-inflammatory properties, potentially by modulating key inflammatory pathways.[20][21][22]
-
Modulation of Lipid Metabolism: OCFAs can influence the synthesis and metabolism of other lipids, contributing to a more favorable lipid profile.[20][21][22]
Cellular Health and Function
Recent studies suggest that C15:0 may play a role in maintaining cellular health and resilience. It has been proposed that C15:0 can be incorporated into cell membranes, potentially enhancing their stability.[23] Furthermore, C15:0 has been shown to repair mitochondrial function, which is crucial for cellular energy production.[20][21][22][24]
A Potential Essential Fatty Acid?
Given its beneficial effects and the fact that it is not readily synthesized endogenously, some researchers have proposed that C15:0 could be considered an essential fatty acid.[20][22] This highlights the importance of dietary intake of OCFAs for maintaining optimal health.
Methodologies for Investigating Odd-Chain Fatty Acids
A robust understanding of OCFA physiology requires reliable and accurate analytical methods. This section provides an overview of key experimental protocols.
Quantification of Odd-Chain Fatty Acids in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of OCFAs in various biological matrices, including plasma, red blood cells, and tissues.
Protocol 1: GC-MS Analysis of Total Fatty Acids in Plasma
Objective: To quantify the absolute or relative amounts of OCFAs in a plasma sample.
Principle: Fatty acids are first extracted from the plasma, then derivatized to their more volatile fatty acid methyl esters (FAMEs) for analysis by GC-MS.
Materials:
-
Plasma sample
-
Internal standard (e.g., C19:0 or deuterated OCFAs)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Lipid Extraction (Folch Method): a. To 100 µL of plasma, add a known amount of internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. d. Add 400 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Derivatization to FAMEs: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 14% BF3 in methanol. c. Tightly cap the tube and heat at 100°C for 30 minutes. d. Cool the tube to room temperature. e. Add 1 mL of water and 2 mL of hexane. f. Vortex thoroughly and centrifuge to separate the phases. g. Transfer the upper hexane layer containing the FAMEs to a new tube. h. Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject 1 µL of the FAMEs extract into the GC-MS system. b. Use an appropriate temperature program to separate the FAMEs. c. The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity. d. Identify and quantify the peaks corresponding to C15:0 and C17:0 methyl esters based on their retention times and mass spectra, relative to the internal standard.
Causality Behind Experimental Choices:
-
The Folch method is a classic and robust technique for extracting a broad range of lipids from biological samples.[25]
-
Derivatization to FAMEs is essential to increase the volatility of the fatty acids, allowing them to be analyzed by gas chromatography.
-
The use of an internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.
In Vitro Studies of OCFA Metabolism and Function
Cell culture models are invaluable for dissecting the molecular mechanisms underlying the physiological effects of OCFAs.
Protocol 2: Investigating the Effects of OCFAs on Gene Expression in Adipocytes
Objective: To determine how C15:0 or C17:0 treatment affects the expression of genes involved in lipid metabolism and inflammation in cultured adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or human primary adipocytes)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Pentadecanoic acid (C15:0) and/or this compound (C17:0)
-
Fatty acid-free bovine serum albumin (BSA)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Preparation of OCFA-BSA Complexes: a. Prepare a stock solution of the OCFA in ethanol. b. In a sterile tube, add the required amount of OCFA stock solution and evaporate the ethanol under a stream of nitrogen. c. Add culture medium containing fatty acid-free BSA and incubate at 37°C for 1 hour with gentle agitation to allow the OCFA to complex with the BSA. This improves solubility and cellular uptake.
-
Cell Treatment: a. Plate differentiated adipocytes in multi-well plates. b. Replace the culture medium with medium containing the OCFA-BSA complexes at the desired final concentrations (e.g., 10-100 µM). Include a vehicle control (BSA-containing medium without OCFAs). c. Incubate the cells for the desired treatment period (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: a. At the end of the treatment period, wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit. b. Purify the total RNA according to the manufacturer's protocol. c. Synthesize cDNA from the RNA. d. Perform qRT-PCR using primers for your target genes (e.g., genes involved in fatty acid oxidation, lipogenesis, or inflammatory signaling) and a housekeeping gene for normalization.
-
Data Analysis: a. Calculate the relative gene expression levels using the ΔΔCt method. b. Compare the gene expression in OCFA-treated cells to the vehicle-treated control cells.
Causality Behind Experimental Choices:
-
Complexing OCFAs with BSA is critical for their delivery to cells in culture, as it mimics their transport in the bloodstream and prevents cytotoxicity associated with high concentrations of free fatty acids.
-
qRT-PCR is a highly sensitive and quantitative method for measuring changes in gene expression, allowing for the identification of molecular pathways affected by OCFA treatment.
Diagram: Experimental Workflow for Studying OCFA Effects in Cell Culture
Caption: Workflow for analyzing gene expression changes induced by OCFAs.
Future Directions and Concluding Remarks
The study of odd-chain fatty acids is a rapidly evolving field with immense potential. While significant progress has been made in understanding their metabolism and physiological roles, many questions remain. Future research should focus on:
-
Elucidating the precise molecular mechanisms by which OCFAs exert their protective effects against chronic diseases.
-
Investigating the therapeutic potential of OCFAs, particularly C15:0, as nutritional supplements or pharmacological agents.
-
Further exploring the interplay between diet, the gut microbiome, and endogenous OCFA synthesis.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) i… [ouci.dntb.gov.ua]
- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 17. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 18. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? [escholarship.org]
- 23. fatty15.com [fatty15.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. benchchem.com [benchchem.com]
Heptadecanoic Acid (C17:0): A Novel Modulator of Core Cellular Signaling Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has transitioned from its role as a simple dietary biomarker to a molecule of significant interest in cellular signaling. Epidemiological studies consistently report an inverse correlation between circulating C17:0 levels and the risk for major metabolic diseases and certain cancers.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its influence on critical cellular signaling pathways. We will dissect its role in modulating inflammatory, oncogenic, and metabolic signaling cascades, offering a technical resource for professionals engaged in research and therapeutic development. This document moves beyond a mere summary of findings to explain the causality behind experimental approaches and provides robust, validated protocols for investigating the function of this intriguing fatty acid.
Introduction: The Evolving Profile of an Odd-Chain Fatty Acid
This compound (C17:0), or margaric acid, is a 17-carbon saturated fatty acid. For decades, its presence in human tissues was primarily considered a biomarker for the consumption of dairy and ruminant fats, where it is found in modest concentrations.[4][5] However, evidence also points to endogenous synthesis pathways, likely from gut-derived propionic acid, which can be elongated.[4][6]
The scientific narrative began to shift with the accumulation of large-scale prospective cohort data demonstrating a strong inverse association between circulating C17:0 levels and the incidence of type 2 diabetes, cardiovascular disease, and other metabolic disorders.[2][4] This sparked a critical question: is C17:0 merely a passive indicator of a particular diet, or is it an active signaling molecule? Mechanistic studies have begun to provide an answer, revealing that C17:0 can directly modulate fundamental cellular processes, including inflammation, cell proliferation, and apoptosis.[1][7][8] This guide synthesizes the current understanding of these signaling functions to provide a clear, technically grounded perspective for the scientific community.
Core Signaling Pathways Modulated by this compound
Current research indicates that C17:0 does not act through a single, universal receptor but rather influences multiple, interconnected signaling networks. Its effects are context-dependent, varying with cell type and physiological state.
Anti-Inflammatory Signaling: Attenuation of the JAK/STAT Pathway
A key mechanism underlying the beneficial effects of odd-chain fatty acids is the suppression of pro-inflammatory signaling. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary conduit for cytokine signaling, and its chronic activation is a hallmark of many inflammatory diseases and cancers.
Mechanism of Action: In primary hepatocytes, treatment with this compound has been shown to diminish pro-inflammatory signaling.[1] Specifically, C17:0 leads to a reduced phosphorylation of JAK2 and its downstream target STAT3.[1][9] By inhibiting the phosphorylation cascade, C17:0 effectively dampens the cellular response to inflammatory cytokines like TNF-α, preventing the transcription of pro-inflammatory genes.[1] This action is shared with its counterpart, pentadecanoic acid (C15:0), suggesting a common anti-inflammatory mechanism for odd-chain fatty acids.[1]
Caption: C17:0 inhibits the pro-inflammatory JAK/STAT signaling pathway.
Oncogenic Signaling: Suppression of Pro-Survival Pathways
This compound has demonstrated significant anti-cancer properties in various cell lines, primarily by inhibiting critical pro-survival pathways and inducing apoptosis.[7][10][11]
A. PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common driver of cancer. In non-small-cell lung cancer (NSCLC) cells, including those resistant to gefitinib, C17:0 treatment suppresses the activation of the PI3K/Akt signaling pathway.[7] This inhibition leads to decreased cell proliferation, reduced migration, and enhanced apoptosis.[7] The suppression of this pathway by C17:0 suggests its potential to overcome certain forms of chemoresistance.[11]
Caption: C17:0 suppresses the pro-survival PI3K/Akt signaling pathway.
B. Hippo Pathway: In pancreatic cancer cells, particularly those resistant to the chemotherapeutic agent gemcitabine, C17:0 treatment was found to inhibit the Hippo signaling pathway.[8] The Hippo pathway is a key regulator of organ size and cell fate, and its dysregulation is implicated in cancer development. C17:0's ability to modulate this pathway and induce apoptosis in chemoresistant cells highlights its potential as an adjunct therapy.[8]
Metabolic Signaling: A Complex and Nuanced Role
While epidemiological data strongly link C17:0 to improved metabolic health, direct mechanistic studies in cellular and animal models have yielded more complex results.
-
Anaplerotic Function: The β-oxidation of odd-chain fatty acids like C17:0 results in the production of propionyl-CoA in the final cycle, instead of acetyl-CoA.[4] Propionyl-CoA can be converted to succinyl-CoA, which enters and replenishes the citric acid cycle (CAC). This anaplerotic function can enhance mitochondrial energy metabolism, a process that is often compromised in metabolic disorders.[4]
-
Insulin Signaling: The direct effects of C17:0 on insulin signaling are not fully resolved. Some studies using primary mouse hepatocytes found that C17:0 supplementation did not improve insulin-stimulated phosphorylation of AKT, a key step in the insulin signaling cascade.[1][9] In the same studies, C15:0 did show a positive effect, suggesting distinct roles for these two odd-chain fatty acids.[1][9] This discrepancy between population-level associations and in vitro results underscores the need for further investigation into C17:0's role in systemic metabolic regulation.
Comparative Analysis: C17:0 vs. C15:0
This compound is often studied alongside pentadecanoic acid (C15:0). While they share some functions, emerging evidence points to distinct activities. Understanding these differences is crucial for targeted therapeutic development.
| Feature / Pathway | This compound (C17:0) | Pentadecanoic Acid (C15:0) | References |
| JAK/STAT Signaling | Suppresses JAK2/STAT3 phosphorylation | Suppresses JAK2/STAT3 phosphorylation | [1][9] |
| Insulin Signaling (AKT) | No significant enhancement of insulin-stimulated AKT phosphorylation observed in hepatocytes | Enhanced insulin-stimulated AKT phosphorylation in hepatocytes | [1][9] |
| Epidemiological Link (T2D) | Strongest inverse association with Type 2 Diabetes risk in several studies | Inverse association, but often weaker than C17:0 | [1][2] |
| Anti-Cancer Activity | Potent inhibitor of proliferation and inducer of apoptosis in lung and pancreatic cancer cells | Shows anti-proliferative effects in breast and other cancer cells | [7][8][11] |
| PPAR Agonism | Less characterized | Identified as a ligand and activator for PPARα, PPARδ, and PPARγ receptors | [12][13] |
Experimental Methodologies for Investigating C17:0 Signaling
To ensure reproducibility and scientific rigor, standardized protocols are essential. The following methodologies are designed as self-validating systems for studying the effects of C17:0 on cellular signaling.
Protocol: Preparation of Fatty Acid Stock Solutions for Cell Culture
Causality: The low aqueous solubility of long-chain fatty acids necessitates a reliable method for their delivery to cells in culture. Traditional methods using BSA can introduce confounding variables. This protocol, adapted from established techniques, uses sonication in ethanol to create a stable, albumin-free micelle solution, ensuring precise and reproducible dosing.[14][15]
Step-by-Step Methodology:
-
Preparation: Weigh the sodium salt of this compound (e.g., Sodium Heptadecanoate) in a sterile glass vial.
-
Solubilization: Add 100% ethanol to achieve a high-concentration stock solution (e.g., 100 mM). The use of the sodium salt enhances initial solubility.
-
Micelle Formation: Sonicate the solution in a water bath sonicator for 10-15 minutes at room temperature. The solution should turn into a homogenous, milky suspension of FA micelles.
-
Storage: The resulting stock solution is stable for at least 6 months when stored at 4°C in the dark.[15]
-
Working Solution: Immediately before treating cells, dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., 10-100 µM). Vortex briefly to ensure even distribution. A vehicle control using an equivalent volume of ethanol must be run in parallel for all experiments.
Protocol: Western Blot Analysis of Signaling Protein Phosphorylation
Causality: Western blotting is the gold-standard technique to quantify changes in the activation state of signaling proteins, which is most often regulated by phosphorylation. This protocol provides a framework to directly measure the inhibitory effect of C17:0 on pathways like JAK/STAT or PI3K/Akt.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells (e.g., PC-9 lung cancer cells, primary hepatocytes) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of C17:0 (prepared as in Protocol 4.1) or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-Akt) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Validation & Normalization: Strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total-JAK2, anti-total-Akt) and a loading control (e.g., GAPDH, β-actin). The ratio of phosphorylated to total protein, normalized to the loading control, provides the quantitative measure of pathway inhibition.
Caption: Experimental workflow for Western Blot analysis of C17:0 effects.
Conclusion and Future Directions
This compound is an active signaling lipid that modulates fundamental cellular pathways involved in inflammation and cancer. Its ability to suppress JAK/STAT and PI3K/Akt signaling provides a strong mechanistic basis for its observed anti-inflammatory and anti-proliferative effects.[1][7] These findings position C17:0 as a compelling molecule for further investigation in oncology and inflammatory disease research.
However, a critical knowledge gap remains in reconciling the potent inverse epidemiological association of C17:0 with metabolic disease and the nuanced, sometimes contradictory, findings from in vitro metabolic studies.[1][2] Future research must focus on:
-
Identifying Direct Molecular Targets: Elucidating whether C17:0 binds directly to specific receptors (e.g., GPCRs, nuclear receptors) or enzymes to initiate its signaling effects.
-
Resolving Metabolic Discrepancies: Conducting comprehensive in vivo studies to understand how its anaplerotic function and signaling roles integrate to influence systemic glucose and lipid homeostasis.
-
Clinical Translation: Exploring the therapeutic potential of C17:0, particularly as an adjunct therapy in cancer to overcome chemoresistance or as a nutraceutical to manage chronic inflammation.
This compound serves as a powerful example of how a nutrient, once considered a simple biomarker, can emerge as a key regulator of cellular health and disease. The continued application of rigorous, validated experimental approaches will be paramount in fully harnessing its therapeutic potential.
References
- 1. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Associations between serum pentadecanoic acid (C15:0) and this compound (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular and cellular mechanisms of pentadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 14. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
natural occurrence of heptadecanoic acid in plant species
An In-depth Technical Guide to the Natural Occurrence of Heptadecanoic Acid in Plant Species
Abstract
This compound (C17:0), a saturated odd-chain fatty acid, is a molecule of increasing interest in metabolic research, primarily for its role as a biomarker for ruminant fat intake in humans.[1][2] While abundant in dairy and meat products, its presence in the plant kingdom is markedly less pronounced, typically occurring in trace quantities and limited to specific species.[3][4] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological context of this compound in plants. It offers an in-depth exploration of the analytical methodologies required for the accurate quantification of this minor fatty acid from complex plant matrices, designed to equip researchers with the foundational knowledge and practical protocols necessary for its study.
Introduction: The Anomaly of an Odd-Chain Fatty Acid
This compound, also known as margaric acid, is a 17-carbon saturated fatty acid (SFA).[5] Within the landscape of lipid biochemistry, it stands out due to its odd-numbered carbon chain. The vast majority of fatty acids synthesized de novo by plants and animals are even-chained, such as palmitic acid (C16:0) and stearic acid (C18:0).[6][7] This fundamental difference stems from the primary biosynthetic pathway, which utilizes two-carbon acetyl-CoA units for chain elongation.[8]
The primary dietary sources of this compound for humans are products from ruminant animals, where it is synthesized by microbes in the rumen and subsequently incorporated into milk and adipose tissues.[3][9] Consequently, its concentration in human plasma and tissues is a well-established biomarker for the consumption of dairy and ruminant meat.[10][11]
In contrast, this compound is not a significant component of most plant lipids.[3] Its occurrence is sporadic and generally at concentrations below half a percent of total fatty acids.[1] This guide delves into the specifics of its limited distribution in the plant kingdom, the biochemical pathways that allow for its synthesis, and the rigorous analytical techniques required for its detection and quantification.
Distribution and Occurrence in the Plant Kingdom
The presence of this compound in plants is not ubiquitous but has been documented in specific tissues of a diverse range of species. Unlike the major fatty acids that are consistently found across the plant kingdom, C17:0 appears as a minor or trace component, suggesting a specialized rather than a fundamental structural or storage role.[6][12]
Historical reports of significant C17:0 content in natural fats are now largely considered to be misidentifications of eutectic mixtures of the much more common palmitic and stearic acids.[13] However, modern analytical techniques have confirmed its presence in various plant sources, as summarized below.
Table 1: Documented Occurrences of this compound in Plant Species
| Plant Species | Common Name | Family | Plant Part/Oil | Reported Concentration (% of total fatty acids) | Reference(s) |
| Durio graveolens | Red-fleshed Durian | Malvaceae | Fruit Fat | ~2.2% | |
| Erythrina crista-galli | Cockspur Coral Tree | Fabaceae | Trunkwood, Bark | Present, not quantified | [1][10] |
| Ammodaucus majus | - | Apiaceae | Fruit Essential Oil | Present, not quantified | [14] |
| Brassica napus | Rapeseed/Canola | Brassicaceae | Seed Oil | Small amounts | [4] |
| Thespesia populnea | Portia Tree | Malvaceae | Seed Oil | Minor amounts (<1%) of C17:1 and C17:2 isomers detected | [1] |
| Various Vegetables | Cabbage, Cucumber | - | - | Reported presence | [4] |
| Hoya species | Wax Plant | Apocynaceae | - | Reported presence | [5] |
This table is not exhaustive but represents documented examples from the scientific literature.
Biosynthesis of Odd-Chain Fatty Acids in Plants
The scarcity of this compound in plants is a direct consequence of the primary fatty acid synthesis (FAS) pathway.
The Canonical Even-Chain Pathway
Plant fatty acid synthesis is a plastid-localized process.[7][15] The cycle is initiated by the carboxylation of acetyl-CoA to malonyl-CoA. The growing acyl chain, attached to an Acyl Carrier Protein (ACP), is elongated by the sequential addition of two-carbon units derived from malonyl-ACP.[15][16] This iterative process, catalyzed by the Fatty Acid Synthase (FAS) complex, inherently produces even-chain fatty acids, culminating primarily in palmitoyl-ACP (C16:0) and stearoyl-ACP (C18:0).[17]
The Propionyl-CoA Initiation Pathway for Odd-Chains
The synthesis of odd-chain fatty acids (OCFAs) requires a different primer molecule. Instead of the two-carbon acetyl-CoA, the three-carbon molecule propionyl-CoA serves as the starting block. The FAS complex then proceeds with the standard elongation steps, adding two-carbon units from malonyl-ACP. This initiation with a C3 unit followed by seven elongation cycles (7 x C2) results in the formation of a C17 fatty acid (C3 + 7*C2 = C17).
The availability of propionyl-CoA in the plastid is a key limiting factor, explaining the low levels of OCFAs in most plant tissues. Propionyl-CoA can be derived from the catabolism of certain amino acids (isoleucine, valine, methionine) or the oxidation of other fatty acids via alpha-oxidation, but these are not major metabolic fluxes in most plant cells compared to the generation of acetyl-CoA from photosynthesis and glycolysis.[2][18]
Figure 1: Simplified schematic of even- and odd-chain fatty acid biosynthesis in plants.
Analytical Methodologies for Quantification in Plant Tissues
The accurate quantification of a trace compound like this compound from a complex biological matrix requires robust, sensitive, and precise analytical methods. The gold standard approach involves lipid extraction, derivatization to volatile esters, and analysis by Gas Chromatography (GC).[19][20]
Causality Behind Experimental Choices
-
Why Extract Lipids? Fatty acids in plants exist primarily as esters within complex lipids like triacylglycerols, phospholipids, and galactolipids.[6][8] Direct analysis is not feasible. A total lipid extraction isolates these molecules from other cellular components (proteins, carbohydrates, etc.).
-
Why Derivatize? Free fatty acids have low volatility and can interact with the GC column, leading to poor peak shape and inaccurate quantification. Conversion to Fatty Acid Methyl Esters (FAMEs) increases their volatility and thermal stability, making them ideal for GC analysis.[20][21]
-
Why Use an Internal Standard? Every step of the process—extraction, derivatization, injection—has potential for sample loss or variation. An internal standard (IS), a compound chemically similar to the analyte but not present in the sample, is added in a known amount at the very beginning.[22] Any losses affecting the target analyte will also affect the IS. By comparing the analyte's detector response to the IS response, these variations can be normalized, ensuring high accuracy.[23] this compound itself is often used as an IS for samples where it is not naturally present; for plant analysis where it may be an analyte, a different odd-chain fatty acid like nonadecanoic acid (C19:0) or a deuterated C17:0 standard is the appropriate choice.[21][22]
Step-by-Step Protocol: Quantification of C17:0 in Plant Tissue
This protocol provides a self-validating system for the analysis of total fatty acid profiles, including this compound.
1. Sample Preparation: a. Flash-freeze fresh plant tissue (e.g., leaves, seeds) in liquid nitrogen to halt enzymatic lipid degradation.[24] b. Lyophilize (freeze-dry) the tissue to a constant weight to remove water, which interferes with solvent extraction. c. Homogenize the dried tissue into a fine powder using a ball mill or mortar and pestle.
2. Total Lipid Extraction (Modified Folch Method): a. Accurately weigh ~50-100 mg of homogenized powder into a glass tube with a PTFE-lined cap. b. Add a precise volume of a known concentration of the internal standard solution (e.g., nonadecanoic acid in chloroform). c. Add 3 mL of a 2:1 (v/v) chloroform:methanol solution.[21] d. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction. e. Add 0.6 mL of 0.9% NaCl solution to induce phase separation. f. Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes. g. Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube. h. Evaporate the solvent to dryness under a stream of nitrogen gas.
3. Transesterification to FAMEs: a. To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.[21] b. Cap the tube tightly and heat at 60°C for 15 minutes to saponify the lipids (cleave fatty acids from their glycerol backbone). c. Cool the tube to room temperature. Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[21][25] (Caution: BF₃ is corrosive and toxic; work in a fume hood). d. Cap tightly and heat again at 60°C for 15 minutes to methylate the free fatty acids. e. Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex for 1 minute to extract the FAMEs into the upper hexane layer. g. Centrifuge briefly to separate the phases. h. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). b. Column: A polar capillary column (e.g., BPX-70 or similar) is recommended for good separation of FAME isomers.[26] c. Injection: 1 µL of the FAMEs extract. d. Oven Program: Start at 100°C, ramp to 240°C at 3-5°C/min, and hold for 10-15 minutes. (This must be optimized for the specific column and analytes). e. MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 50-500. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, targeting the molecular ion and key fragments of the C17:0 methyl ester (m/z 284) and the internal standard.
5. Quantification: a. Identify the FAME peaks by comparing their retention times and mass spectra to a certified FAME standard mixture (which should include methyl heptadecanoate). b. Integrate the peak areas for the C17:0 methyl ester and the internal standard. c. Calculate the concentration using the response factor (RF) determined from the analysis of known standards.
Figure 2: General experimental workflow for the quantification of this compound in plant tissue.
Challenges and Future Directions
The study of this compound in plants presents several challenges. Its low abundance requires highly sensitive analytical equipment and meticulous sample preparation to avoid contamination. Furthermore, the physiological role of C17:0 and other OCFAs in plants is largely unknown and remains a compelling area for future research.
Key research questions include:
-
What specific enzymes, beyond the core FAS complex, regulate the flux of propionyl-CoA into OCFA synthesis in the species where it is more abundant?
-
Does the presence of C17:0 in certain plant tissues confer any specific advantage, such as in defense signaling or membrane properties under stress?
-
Could metabolic engineering approaches be used to increase the production of OCFAs in oilseed crops for novel industrial or nutritional applications?
Conclusion
This compound is a rare and minor component of the plant lipidome, in stark contrast to its prevalence in ruminant-derived fats. Its synthesis follows a non-canonical pathway initiated by propionyl-CoA, the limited availability of which accounts for its low natural occurrence. While its distribution is confined to specific species and tissues, its presence raises intriguing questions about its metabolic origins and potential physiological functions in plants. The rigorous analytical protocols detailed in this guide, centered on GC-MS analysis with the use of an internal standard, provide a reliable framework for researchers to accurately quantify this and other fatty acids, paving the way for further exploration into the specialized lipid biochemistry of the plant kingdom.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BIC 101 :: Lecture 07 [eagri.org]
- 7. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. grazingguide.net [grazingguide.net]
- 10. Showing Compound this compound (FDB004676) - FooDB [foodb.ca]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]
- 12. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Margaric acid - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. aocs.org [aocs.org]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 18. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]
- 19. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of Fat and Fatty Acids in Plant Samples - Plant Science & Technology [plant.lifeasible.com]
- 25. quora.com [quora.com]
- 26. Short communication: The nature of heptadecenoic acid in ruminant fats - PubMed [pubmed.ncbi.nlm.nih.gov]
heptadecanoic acid sources in marine organisms
An In-depth Technical Guide to Heptadecanoic Acid Sources in Marine Organisms
Authored by: A Senior Application Scientist
Foreword: The Unseen Importance of an Odd-Chain Fatty Acid in the Marine Realm
In the vast and complex biochemical landscape of marine ecosystems, the saturated odd-chain fatty acid, this compound (C17:0), has long been considered a minor component, often overshadowed by its even-chain counterparts and polyunsaturated fatty acids. However, emerging research is steadily bringing this molecule to the forefront, revealing its significance not only as a dietary biomarker but also as a bioactive compound with potential therapeutic applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sources, biosynthesis, and analytical methodologies related to this compound in marine organisms. Our objective is to synthesize current knowledge and provide a foundational resource for future investigations into this intriguing fatty acid.
This compound: A Primer
This compound, also known as margaric acid, is a 17-carbon saturated fatty acid.[1][2] Unlike even-chain fatty acids, which are readily synthesized by many organisms, the presence of odd-chain fatty acids like C17:0 in tissues is often linked to specific dietary intakes or unique biosynthetic pathways.[3] In the context of marine biology, its presence and concentration can offer valuable insights into trophic interactions and the metabolic processes of various organisms.
Distribution of this compound Across Marine Phyla
This compound is ubiquitously present in the marine environment, from primary producers to apex predators. Its concentration, however, varies significantly across different taxa.
Phytoplankton: The Foundation of the Marine Food Web
Phytoplankton, the primary producers in most marine ecosystems, are the foundational source of many essential fatty acids.[4][5][6] While much of the research on phytoplankton fatty acid profiles focuses on polyunsaturated fatty acids (PUFAs) like EPA and DHA, this compound is also a constituent of their lipidome.[4][5][6] Its concentration can be influenced by species and environmental conditions such as CO2 levels.[7] The presence of C17:0 in phytoplankton is crucial as it marks the entry point of this fatty acid into the marine food web.
Marine Invertebrates: Sponges, Corals, and Beyond
Marine invertebrates exhibit a remarkable diversity in their fatty acid compositions.
-
Sponges (Phylum Porifera): Sponges are known to contain a wide array of fatty acids, including significant quantities of odd-chain and very-long-chain fatty acids (VLCFAs).[8] Some sponge species, like Microciona prolifera, have been found to possess a complex mixture of fatty acids, with evidence suggesting endogenous synthesis through active chain elongation systems.[9] The presence of C17:0 in sponges can be attributed to both their diet, which includes filtering phytoplankton and bacteria, and potential de novo biosynthesis.[10]
-
Corals (Phylum Cnidaria): The fatty acid profiles of corals are influenced by their symbiotic relationship with zooxanthellae and their diet. While research has often focused on other fatty acids, the presence of specific fatty acids can indicate dietary sources.[11] For instance, certain fatty acids found in corals and coralline algae are also present in coral reef sponges, suggesting a transfer of organic matter.[11]
Fish: A Significant Vector for Human Consumption
This compound is consistently detected in a wide range of marine fish species.[12][13] A study of 34 marine fish species from the Mediterranean Sea reported this compound concentrations ranging from 0.31% to 1.84% of total fatty acids.[13] Specific examples include Indian Mackerel (Rastrelliger kanagurta) and various other marine fish.[12] The C17:0 content in fish is primarily derived from their diet, which includes smaller fish, crustaceans, and phytoplankton. Some fish, such as pinfish and mullet, have been identified as having notable levels of this compound.[14][15][16] Conversely, other species like capelin may have undetectable levels.[14][15][16] Shark liver oil has also been identified as a source of heptadecanoic and pentadecanoic acids.[17]
Marine Mammals: Insights from Apex Predators
Studies on marine mammals, such as bottlenose dolphins (Tursiops truncatus), have provided compelling evidence for the biological importance of dietary this compound.[14][15][18] Research has shown a correlation between higher serum levels of C17:0 and improved metabolic health, including lower insulin levels and alleviation of metabolic syndrome.[14][15][18] This suggests that the dietary intake of fish rich in this compound plays a crucial role in the physiology of these animals.[14][15][18]
Biosynthesis and Trophic Transfer of this compound
The origin of this compound in marine organisms is a combination of de novo biosynthesis in some species and trophic transfer through the food web.
Biosynthesis
While the primary pathway for odd-chain fatty acid synthesis is well-documented in ruminant bacteria, the mechanisms in marine organisms are less clear.[12] In bacteria, propionyl-CoA serves as the primer for the fatty acid synthase (FAS) complex, leading to the formation of odd-chain fatty acids. It is plausible that marine bacteria, which are abundant in the marine environment and form symbiotic relationships with many invertebrates, contribute to the C17:0 pool.[19] Some marine invertebrates, particularly sponges, are thought to possess the enzymatic machinery for fatty acid chain elongation, which could contribute to the synthesis of C17:0 and other odd-chain fatty acids.[8][9]
Trophic Transfer
The predominant mechanism for the accumulation of this compound in higher trophic level marine organisms is through their diet. Phytoplankton and bacteria containing C17:0 are consumed by zooplankton and filter-feeding invertebrates. These primary consumers are then preyed upon by small fish, which are in turn consumed by larger fish and marine mammals. This stepwise transfer leads to the bioaccumulation of this compound up the food chain. The fatty acid profiles of consumers often reflect that of their diet, making C17:0 a useful biomarker for tracing these trophic links.[20]
Biological Significance and Applications
Bioactivity and Therapeutic Potential
Recent studies have highlighted the potential health benefits of this compound. The aforementioned research on dolphins demonstrated that an increased dietary intake of C17:0 was associated with decreased ferritin levels and the alleviation of metabolic syndrome.[14][15] This has spurred interest in its potential therapeutic applications for metabolic diseases in humans. Furthermore, this compound has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties.[21] In the context of cancer research, it has been found to induce apoptosis and enhance the chemosensitivity of pancreatic cancer cells.[22]
This compound as a Biomarker
The unique origin of this compound, primarily from diet in higher organisms, makes it an excellent biomarker.[3][12] In marine ecology, it can be used to trace dietary pathways and understand the feeding ecology of different species.[20] Its presence in sediments can also serve as a biomarker for inputs from specific sources in the marine environment.[23]
Analytical Methodologies for this compound in Marine Samples
Accurate quantification of this compound in marine biological matrices is essential for research in this field. Gas chromatography (GC) is the most common analytical technique employed for this purpose.[12]
Experimental Protocol: Fatty Acid Analysis from Marine Tissue
This protocol provides a standardized procedure for the extraction and analysis of fatty acids from marine tissue samples.
Step 1: Lipid Extraction (Bligh and Dyer Method)
-
Homogenize a pre-weighed tissue sample in a mixture of chloroform and methanol.
-
Add additional chloroform and water to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.[12]
Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the extracted lipids, add a 14% solution of boron trifluoride in methanol.
-
Seal the reaction vessel and heat at 100°C for 1 hour. This process converts the fatty acids into their more volatile methyl esters.
-
After cooling, add hexane and a saturated sodium chloride solution.
-
Vortex the mixture and allow the phases to separate.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.[12]
Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Inject the FAMEs sample into a GC-MS system equipped with a polar capillary column, which is ideal for separating complex mixtures of fatty acids.[12]
-
The FAMEs are separated based on their boiling points and polarity as they pass through the column.
-
The mass spectrometer detects and identifies the individual FAMEs based on their mass-to-charge ratio.
Step 4: Quantification
-
Quantification is achieved by using an internal standard (e.g., a deuterated version of a fatty acid) that is added to the sample before extraction.
-
The response of the this compound methyl ester is compared to that of the internal standard and a certified FAME standard mixture to determine its concentration.[12]
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various marine organisms.
| Marine Organism Category | Species/Group | This compound Concentration (% of total fatty acids) | Reference(s) |
| Fish | Various Marine Species | 0.31 - 1.84% | [12][13] |
| Pinfish (Lagodon rhomboides) | 41 mg/100g (wet weight) | [14][16] | |
| Mullet (Mugil cephalus) | 67 mg/100g (wet weight) | [14][16] | |
| Indian Mackerel (Rastrelliger kanagurta) | Present (not quantified as a percentage) | [12] | |
| Marine Mammals | Bottlenose Dolphin (Tursiops truncatus) | 0.3 ± 0.1% (in a group with metabolic syndrome) | [14][15] |
| Bottlenose Dolphin (Tursiops truncatus) | 1.3 ± 0.4% (in a healthier group) | [14][15] |
Conclusion and Future Directions
This compound is an emerging fatty acid of interest within marine science and pharmacology. Its widespread presence in marine organisms, coupled with its potential health benefits, warrants further investigation. While its role as a dietary biomarker is becoming well-established, significant gaps in our understanding of its biosynthesis in marine ecosystems remain. Future research should focus on elucidating the specific biosynthetic pathways in marine bacteria, phytoplankton, and invertebrates. Furthermore, more extensive studies are needed to explore the full spectrum of its biological activities and to assess the therapeutic potential of marine-derived this compound for human health.
References
- 1. This compound | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Margaric acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Fatty Acid Profiles and Production in Marine Phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CO2 on growth rate, C:N:P, and fatty acid composition of seven marine phytoplankton species - NOAA Ocean Acidification Program [oceanacidification.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unusual C24, C25, C26 and C27 polyunsaturated fatty acids of the marine sponge Microciona prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coral cavity sponges depend on reef-derived food resources: stable isotope and fatty acid constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Dietary Intake of Saturated Fatty Acid this compound (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Increased Dietary Intake of Saturated Fatty Acid this compound (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The isolation of n-pentadecanoic and n-heptadecanoic acids from shark (Galeorhinus australis Macleay) liver oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. milkgenomics.org [milkgenomics.org]
- 19. Frontiers | Linkage of Marine Bacterial Polyunsaturated Fatty Acid and Long-Chain Hydrocarbon Biosynthesis [frontiersin.org]
- 20. Lipid Biomarkers | The Marine Lipids Lab [marinelipids.ca]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
endogenous synthesis of heptadecanoic acid in humans
An In-Depth Technical Guide to the Endogenous Synthesis of Heptadecanoic Acid (C17:0) in Humans
Executive Summary
This compound (C17:0), a saturated odd-chain fatty acid, has traditionally been viewed primarily as a biomarker for the consumption of ruminant fats and dairy products. However, a growing body of evidence reveals that C17:0 can also be synthesized endogenously in humans, a fact that significantly complicates its interpretation as a simple dietary marker. Emerging research has consistently demonstrated an inverse association between circulating levels of this compound and the risk for major metabolic diseases, including type 2 diabetes and cardiovascular disease. This has catalyzed significant interest in understanding the metabolic origins and physiological roles of this unique fatty acid. This technical guide provides a comprehensive overview of the known and proposed pathways for the . It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core metabolic routes—de novo synthesis primed by propionyl-CoA and alpha-oxidation of stearic acid. Furthermore, this guide presents detailed, field-proven methodologies for investigating and quantifying C17:0, including stable isotope tracing studies and mass spectrometry-based analytical techniques.
Part 1: The Evolving Significance of this compound (C17:0)
This compound, or margaric acid, is a 17-carbon saturated fatty acid. Its status as an odd-chain fatty acid distinguishes it from the more common even-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), which are the primary products of canonical de novo lipogenesis in humans.[1] For decades, the presence of C17:0 in human tissues and circulation was attributed almost exclusively to exogenous sources.[2][3] The primary dietary sources are ruminant meat and dairy fat, where it constitutes a small percentage of the total fatty acid content.[3][4]
This perspective has been challenged by several key observations. For instance, the ratio of pentadecanoic acid (C15:0) to this compound (C17:0) in human plasma (approximately 1:2) is inverted compared to the ratio found in dairy fat (roughly 2:1), suggesting a non-dietary source contributes to circulating C17:0 levels.[5] The consistent, strong inverse correlation between C17:0 levels and the risk of metabolic diseases, which persists even when dietary factors are accounted for, further points towards the metabolic significance of its endogenous production.[6][7][8] Understanding the pathways of endogenous C17:0 synthesis is therefore critical for validating its role as a biomarker and potentially as a bioactive molecule in human health and disease.
Part 2: Metabolic Pathways of Endogenous C17:0 Synthesis
Current evidence points to two primary pathways for the . These pathways leverage existing cellular machinery for fatty acid metabolism in unique ways.
Pathway 1: De Novo Synthesis via a Propionyl-CoA Primer
The canonical de novo synthesis of fatty acids is carried out by the multi-enzyme complex Fatty Acid Synthase (FAS).[9][10] This process typically begins with a two-carbon primer, acetyl-CoA, and sequentially adds two-carbon units from malonyl-CoA to produce the 16-carbon fatty acid, palmitate.
However, FAS can also utilize a three-carbon primer, propionyl-CoA.[11][12] When propionyl-CoA primes the FAS complex, the subsequent addition of seven two-carbon malonyl-CoA units results in the synthesis of a 17-carbon fatty acid, this compound (3 + 7x2 = 17).
The availability of propionyl-CoA is the limiting factor for this pathway. In humans, propionyl-CoA is generated from several sources:
-
Catabolism of specific amino acids: The breakdown of methionine, valine, isoleucine, and threonine produces propionyl-CoA as an intermediate.[4][13]
-
Gut Microbiota Metabolism: Anaerobic bacteria in the colon ferment dietary fiber to produce short-chain fatty acids, including propionate, which can be absorbed into circulation and converted to propionyl-CoA in host cells.[4][14]
-
Oxidation of other odd-chain fatty acids: The beta-oxidation of longer odd-chain fatty acids ultimately yields a final molecule of propionyl-CoA.[15]
References
- 1. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease | MDPI [mdpi.com]
- 6. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 14. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. m.youtube.com [m.youtube.com]
The Metabolic Fate of Dietary Heptadecanoic Acid (C17:0): A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has garnered significant interest within the scientific community. Primarily sourced from ruminant fats, its presence in human tissues is a reliable biomarker for dairy fat consumption.[1][2][3] Beyond its role as a dietary marker, emerging evidence suggests an inverse association between circulating C17:0 levels and the risk of metabolic diseases, including type 2 diabetes and cardiovascular disease.[4][5][6] This guide provides a comprehensive technical overview of the metabolic fate of dietary this compound, from its absorption and transport to its distinct catabolic and anabolic pathways. We delve into the underlying biochemical mechanisms that differentiate its metabolism from that of even-chain fatty acids, with a particular focus on its anaplerotic contribution to the Krebs cycle. Furthermore, this guide details established and advanced methodologies for studying C17:0 metabolism, offering valuable insights for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this fatty acid.
Introduction: The Significance of this compound (C17:0)
For many years, odd-chain saturated fatty acids (OCS-FAs) like this compound were considered minor components of the human diet and metabolism, often used merely as internal standards in analytical chemistry due to their low endogenous concentrations.[6][7] However, a growing body of research has illuminated the unique biological relevance of C17:0, shifting its status from a metabolic curiosity to a molecule of significant interest in nutrition and medicine.
1.1 this compound as a Biomarker of Dairy Fat Intake
The primary dietary sources of this compound are products from ruminant animals, such as dairy and meat.[1] This is a consequence of the microbial fermentation process in the rumen, where propionate serves as a precursor for the synthesis of odd-chain fatty acids.[1] As humans do not endogenously synthesize significant amounts of C17:0, its levels in plasma, erythrocytes, and adipose tissue serve as a reliable and objective biomarker of dairy fat intake.[5][8][9] This has proven invaluable in epidemiological studies, helping to circumvent the inaccuracies associated with self-reported dietary data.[9]
1.2 Emerging Roles in Metabolic Health
Numerous large-scale observational studies have reported an inverse association between circulating levels of this compound and the incidence of metabolic disorders.[4][6] Higher concentrations of C17:0 have been linked to a lower risk of developing type 2 diabetes and cardiovascular disease.[5][10] While the precise mechanisms underlying these protective associations are still under active investigation, they have spurred deeper inquiry into the metabolic actions of C17:0 and its downstream products.
1.3 The Unique Challenge of an Odd-Chain Fatty Acid
The metabolism of this compound follows the general pathway of fatty acid oxidation, but with a critical distinction from its even-numbered counterparts. The final round of β-oxidation of C17:0 yields not only acetyl-CoA but also a three-carbon molecule, propionyl-CoA.[11][12] This propionyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[13][14][15][16] This process, known as anaplerosis, replenishes TCA cycle intermediates, which can have significant implications for cellular energy metabolism and biosynthetic pathways.[17][18][19] Understanding this unique metabolic fate is crucial for elucidating the full biological impact of dietary this compound.
Dietary Sources and Bioavailability of this compound
The presence and concentration of this compound in human tissues are largely dictated by dietary intake.
2.1 Primary Dietary Sources
As previously mentioned, the main dietary sources of C17:0 are foods derived from ruminant animals.
-
Dairy Products: Milk fat contains approximately 0.61% this compound.[2] Consequently, full-fat milk, cheese, butter, and yogurt are significant contributors to dietary C17:0 intake.
-
Ruminant Meats: The fat from ruminant meats such as beef and lamb also contains this compound, with concentrations around 0.83% of the total fat.[2]
-
Other Sources: Minor amounts of this compound can be found in certain species of fish.[20] Its presence in most plant-based foods is generally negligible.[1]
Table 1: this compound Content in Various Food Sources
| Food Source | Typical this compound Concentration (% of total fatty acids) |
| Milk Fat | ~0.61%[2] |
| Ruminant Meat Fat | ~0.83%[2] |
| Butter | 0.51% - 0.87%[1] |
| Cheddar Cheese | ~0.26%[1] |
| Certain Fish Species | 0.31% - 2.0%[20] |
2.2 Factors Influencing Absorption and Bioavailability
The absorption of dietary this compound follows the general principles of lipid digestion and absorption. In the small intestine, dietary triacylglycerols containing C17:0 are hydrolyzed by pancreatic lipase. The resulting free fatty acids and monoacylglycerols are incorporated into micelles, which facilitate their transport to the surface of enterocytes for absorption. Inside the enterocytes, they are re-esterified into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream. The overall bioavailability is influenced by the food matrix and the presence of other dietary components that can affect lipid digestion and absorption.
The Metabolic Pathway of this compound: From Ingestion to Cellular Fate
The journey of dietary this compound from ingestion to its ultimate metabolic fate involves a series of well-orchestrated steps.
3.1 Digestion, Absorption, and Transport
Following consumption, triacylglycerols containing this compound are emulsified by bile salts in the small intestine. Pancreatic lipase then hydrolyzes these triacylglycerols into free this compound and 2-monoacylglycerol. These products, along with bile salts and other lipids, form mixed micelles that facilitate their transport to the brush border of the intestinal epithelial cells (enterocytes). After uptake by the enterocytes, this compound is re-esterified into triacylglycerols and incorporated into chylomicrons. These lipoprotein particles are secreted into the lymph and eventually enter the systemic circulation, where they deliver their lipid cargo to peripheral tissues.
3.2 Cellular Uptake and Activation
In the circulation, lipoprotein lipase, an enzyme located on the surface of endothelial cells, hydrolyzes the triacylglycerols within chylomicrons and very-low-density lipoproteins (VLDL), releasing this compound. The fatty acid is then taken up by cells via fatty acid transporters.[12] Once inside the cell, this compound is activated to its coenzyme A (CoA) derivative, heptadecanoyl-CoA, by acyl-CoA synthetase. This activation step is essential for its subsequent metabolism.[12]
3.3 Mitochondrial Beta-Oxidation of this compound
The primary catabolic pathway for heptadecanoyl-CoA is mitochondrial β-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle.[21]
-
The Canonical Beta-Oxidation Spiral: Heptadecanoyl-CoA undergoes seven cycles of β-oxidation.[11][22] The first six cycles proceed in the same manner as for even-chain fatty acids, each yielding one molecule of acetyl-CoA.
-
The Final Product: Propionyl-CoA: The final cycle of β-oxidation begins with a five-carbon acyl-CoA. This is cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon acyl-CoA.[11][12]
3.4 The Anaplerotic Fate of Propionyl-CoA
The propionyl-CoA produced from the β-oxidation of this compound is a key metabolic intermediate that links fatty acid catabolism to the TCA cycle in a unique way.[10][14]
-
Carboxylation to Methylmalonyl-CoA: Propionyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[13][15][16]
-
Conversion to Succinyl-CoA: D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[23] Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[13][14]
-
Entry into the Tricarboxylic Acid (TCA) Cycle: Succinyl-CoA is an intermediate of the TCA cycle, and its production from propionyl-CoA represents an anaplerotic ("filling up") reaction.[17][18] This replenishment of TCA cycle intermediates can enhance the cycle's capacity for both energy production and biosynthesis.
3.5 Incorporation into Complex Lipids
In addition to being catabolized for energy, this compound can also be incorporated into various complex lipids, becoming a structural component of cellular membranes and lipid storage droplets.[24]
-
Phospholipids: this compound can be esterified to the glycerol backbone of phospholipids, which are essential components of all biological membranes.
-
Triacylglycerols: It can be stored in the form of triacylglycerols, primarily in adipose tissue.[24]
-
Cholesterol Esters: this compound can also be found in cholesterol esters.[24]
Caption: Overview of the metabolic fate of dietary this compound.
Methodologies for Studying this compound Metabolism
A variety of in vitro, in vivo, and analytical techniques are employed to investigate the metabolism of this compound.
4.1 In Vitro Models
-
Cell Culture Systems: Cell lines such as HepG2 (human hepatoma cells) and Caco-2 (human colorectal adenocarcinoma cells) are commonly used to study fatty acid uptake, metabolism, and the regulation of related genes.
-
Isolated Mitochondria Assays: The use of isolated mitochondria allows for the direct measurement of β-oxidation rates and the study of the enzymatic activities involved in the conversion of propionyl-CoA to succinyl-CoA.
4.2 In Vivo Animal Models
-
Dietary Intervention Studies: Rodent models are often fed diets supplemented with this compound to assess its effects on plasma and tissue lipid profiles, as well as on various metabolic parameters.[25]
-
Stable Isotope Tracing Studies: This powerful technique involves the administration of stable isotope-labeled this compound (e.g., ¹³C-C17:0) to trace its metabolic fate in vivo.[26][27][28][29] By tracking the appearance of the isotope label in various metabolites, researchers can quantify fluxes through different metabolic pathways.[26][28][30]
4.3 Analytical Techniques for Quantitation and Tracing
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the quantification of fatty acids, including this compound, in biological samples.[31][32] It requires the derivatization of fatty acids to their volatile methyl esters (FAMEs) prior to analysis.[31]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for lipidomics analysis, allowing for the quantification of a wide range of lipid species, including those containing this compound.[31][33] It can be performed with or without derivatization.[31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based metabolomics can provide a broader picture of the metabolic changes induced by this compound supplementation.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 14. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 15. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medlink.com [medlink.com]
- 17. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Assessing the Reversibility of the Anaplerotic Reactions of the Propionyl-CoA Pathway in Heart and Liver* | Semantic Scholar [semanticscholar.org]
- 19. ANAPLEROTIC THERAPY IN PROPIONIC ACIDEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. [Incorporation of this compound into liver lipids of Wistar rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ukisotope.com [ukisotope.com]
- 27. isotope.com [isotope.com]
- 28. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo | Semantic Scholar [semanticscholar.org]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
heptadecanoic acid as a biomarker for dairy fat intake
An In-depth Technical Guide: Heptadecanoic Acid as a Biomarker for Dairy Fat Intake
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Objective Dietary Assessment
In the fields of nutritional science, epidemiology, and drug development, the accurate assessment of dietary intake is paramount yet notoriously challenging. Traditional methods, such as food frequency questionnaires and dietary recalls, are susceptible to recall bias and misreporting.[1] This limitation has driven the search for objective biochemical indicators—biomarkers—that reflect the intake of specific foods or nutrients. Among these, odd-chain saturated fatty acids (OCS-FAs), particularly this compound (C17:0), have emerged as a promising biomarker for the consumption of dairy and ruminant fats.[2][3][4][5]
This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its biochemical origins, critically evaluate its validity as a biomarker, provide detailed analytical protocols for its quantification, and discuss its intriguing association with metabolic health outcomes.
Section 1: The Biochemical Provenance of this compound
This compound (also known as margaric acid) is a 17-carbon saturated fatty acid. Unlike its even-chain counterparts (e.g., palmitic acid C16:0, stearic acid C18:0), C17:0 is present in human tissues at very low concentrations, typically comprising less than 0.5% of total plasma fatty acids.[6][7] Its presence is primarily attributed to exogenous sources, as endogenous synthesis in humans is not considered significant.[8][9][10]
1.1 The Ruminant Origin
The principal dietary source of this compound is the fat from ruminant animals, such as cows, sheep, and goats.[2][8] Its origin lies in the unique digestive system of these animals. The rumen, a specialized stomach compartment, hosts a complex microbial ecosystem. These microbes perform extensive fermentation, which includes the biosynthesis of odd-chain fatty acids. Consequently, milk, cheese, butter, and ruminant meat are the most significant dietary reservoirs of C17:0.[2][8][10][11] The concentration in milk fat is approximately 0.5-0.6%, and in ruminant meat fat, it's around 0.8%.[2][10][11][12]
1.2 Other Dietary Sources
While ruminant products are the primary source, trace amounts of C17:0 can be found in other foods, a critical consideration when evaluating its specificity as a biomarker. These include certain species of fish and some plant-based foods, though generally at much lower concentrations.[8][12][13]
| Food Category | Specific Product | This compound (C17:0) Concentration |
| Dairy Products | Unsalted Butter | ~350 mg per 100g[14] |
| Cheddar Cheese | ~150 mg per 100g[14] | |
| Whole Milk Powder | ~110 mg per 100g[14] | |
| Milk Fat | ~0.61% of total fatty acids[2][8] | |
| Ruminant Meat | Beef Fat | ~1.1 g per 100g (subcutaneous)[8] |
| Lamb Fat | ~1.5 g per 100g (subcutaneous)[8] | |
| Seafood | Various Marine Fish | 0.31% to 1.84% of total fatty acids[8] |
| Table 1: this compound Content in Various Food Sources. Data compiled from multiple sources.[8][14] |
1.3 Metabolic Fate
Once consumed, this compound undergoes β-oxidation. The final cycle of β-oxidation for an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids.[7] Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the Citric Acid Cycle (CAC). This anaplerotic role, replenishing CAC intermediates, is a key metabolic distinction of OCS-FAs and may contribute to their biological effects.[15]
Section 2: Validation as a Biomarker of Dairy Fat Intake
An ideal biomarker should be sensitive, specific, and show a dose-response relationship with the intake of interest. This compound's utility rests on the principle that its levels in the body directly reflect the consumption of its primary source: ruminant fat.
2.1 The Evidence Base
Numerous observational studies have demonstrated a positive correlation between C17:0 concentrations in plasma, serum, and adipose tissue and self-reported intake of dairy products.[3][5] Adipose tissue, in particular, is thought to reflect long-term dietary habits.[5][10] These consistent associations across different populations form the foundation of its use as a biomarker.[3][4]
2.2 Causality and Confounding Factors
While the link is well-established, a critical scientific evaluation requires acknowledging potential confounders:
-
Ruminant Meat vs. Dairy: C17:0 is present in both dairy and ruminant meat.[13] Therefore, it is a biomarker for ruminant fat intake, and distinguishing between dairy and meat sources can be challenging without additional dietary information or other biomarkers.[12]
-
Endogenous Synthesis: While considered minor, some evidence suggests potential for endogenous production of OCS-FAs. Pathways like α-oxidation of even-chain fatty acids or synthesis from propionate produced by gut microbiota could contribute to circulating levels.[6][16][17] Interestingly, the ratio of C15:0 to C17:0 in human plasma is often the reverse of that found in dairy fat, lending support to the existence of an endogenous metabolic pathway.[6][17]
Section 3: Gold-Standard Analytical Methodology: GC-MS
Accurate and precise quantification is non-negotiable for biomarker validation and use. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and robust method for analyzing fatty acid profiles, including C17:0.[5][18][19]
The fundamental principle involves converting non-volatile fatty acids into volatile derivatives, separating them by gas chromatography, and detecting and quantifying them using mass spectrometry.[20]
3.1 Detailed Experimental Protocol: Quantification of Total C17:0 in Plasma
This protocol describes a comprehensive workflow from sample preparation to analysis. The key objective is to measure total C17:0, which requires a hydrolysis step to release fatty acids from their esterified forms (in triglycerides, phospholipids, etc.).
Materials & Reagents:
-
Plasma (EDTA-anticoagulated)
-
Solvents (HPLC or GC grade): Methanol, Chloroform, Iso-octane, Hexane, Acetonitrile[20]
-
Reagents for Hydrolysis: Methanolic HCl or Sodium Methoxide[21][22]
-
Reagents for Derivatization: Boron Trifluoride-Methanol (BF₃-Methanol) or Pentafluorobenzyl Bromide (PFB-Br)[19][20][21]
-
Diisopropylethylamine (DIPEA)
Workflow Diagram:
Step-by-Step Procedure:
-
Sample Preparation:
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v), as described in the Folch method.[22]
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Hydrolysis and Derivatization (FAMEs):
-
Causality: This step is crucial. Fatty acids are not volatile enough for GC analysis. Conversion to Fatty Acid Methyl Esters (FAMEs) increases their volatility.[20]
-
Add 1 mL of 12% Boron Trifluoride-Methanol (BF₃-Methanol) to the dried lipid extract.[20]
-
Cap the tube tightly and incubate at 60°C for 10-30 minutes.[20]
-
Cool to room temperature. Add 1 mL of water and 1 mL of hexane to extract the FAMEs into the hexane layer. Vortex and allow layers to separate.[20]
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the dried FAMEs in a small volume of iso-octane (e.g., 50 µL).[19]
-
Inject 1 µL into the GC-MS system.
-
Create a standard curve using known concentrations of non-labeled C17:0 standard and a fixed amount of the C17:0-d3 internal standard. The ratio of the analyte to the internal standard is used for quantification.[18][19]
-
| Parameter | Typical Setting | Rationale |
| GC Column | Agilent HP-5MS or similar | A non-polar column that separates compounds based on boiling point. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column, increasing sensitivity.[23] |
| Oven Program | Temperature ramp (e.g., 100°C to 320°C) | Allows for the separation of a wide range of fatty acids with different volatilities.[23] |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation patterns for identification; Negative Chemical Ionization (NCI) can offer higher sensitivity for certain derivatives.[18][21] |
| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific mass-to-charge ratio (m/z) ions for the analyte and internal standard. |
| Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Operating Parameters. |
Section 4: Clinical Relevance and Association with Health
Beyond its role as a dietary biomarker, circulating C17:0 has been the subject of intense research due to its consistent inverse association with the risk of several metabolic diseases.
4.1 Cardiometabolic Disease Risk
Numerous large-scale prospective cohort studies and meta-analyses have reported that higher circulating levels of C17:0 are associated with a lower risk of developing type 2 diabetes (T2D) and cardiovascular disease (CVD).[1][4][24][25] This finding has challenged the long-held view that all saturated fatty acids are detrimental to cardiometabolic health.[6][25]
| Disease Outcome | Study Type | Key Finding (Highest vs. Lowest C17:0 Levels) |
| Type 2 Diabetes | Meta-analysis | Relative Risk (RR): 0.84 (95% CI: 0.76–0.92)[24] |
| Cardiovascular Disease | Meta-analysis | Hazard Ratio (HR): ~0.88 (Pooled from multiple studies)[4][26] |
| Hypertension | Cross-sectional (NHANES) | Odds Ratio (OR): 0.77 (95% CI: 0.64–0.93)[25] |
| All-Cause Mortality | Cohort Study & Meta-analysis | No significant association[4] |
| Table 3: Summary of Associations between Circulating this compound and Disease Risk. |
4.2 The Causality Dilemma
It is critical to underscore that these findings demonstrate an association, not necessarily causation.[24] The protective effect may not be due to C17:0 itself but could be attributed to other components in dairy products (e.g., calcium, vitamin D, other fatty acids) or lifestyle factors associated with dairy consumption.
Indeed, some experimental studies in animal models have failed to show a direct beneficial effect of C17:0 supplementation on insulin resistance and hepatic steatosis, suggesting the relationship is more complex.[27][28] It may be that C17:0 is simply a very good marker of a dietary pattern that is protective, rather than being the protective agent itself.
Conclusion and Future Directions
This compound stands as a robust and well-validated biomarker of ruminant fat intake, offering an objective tool to complement traditional dietary assessment methods. Its quantification via GC-MS is a reliable and established methodology, providing the precision required for high-impact clinical and epidemiological research.
The consistent inverse association between circulating C17:0 and cardiometabolic disease risk is compelling and warrants further investigation. Future research must focus on elucidating the mechanistic underpinnings of this association. Key questions remain:
-
Is C17:0 a bioactive molecule with direct protective effects, or is it merely an inert marker of a healthy dietary pattern?
-
To what extent does endogenous synthesis from gut microbial propionate contribute to circulating C17:0 levels, and can this pathway be modulated?
-
Can C17:0, in combination with other fatty acid biomarkers like pentadecanoic acid (C15:0) and trans-palmitoleic acid, provide a more specific signature for different types of dairy products (e.g., fermented vs. non-fermented)?[12]
For professionals in research and drug development, C17:0 is more than just a biomarker; it is a window into the complex interplay between diet, metabolism, and chronic disease. Understanding its role may unlock new insights into disease prevention and inform the development of novel therapeutic strategies.
References
- 1. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]
- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB004676) - FooDB [foodb.ca]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]
- 12. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Foods High in this compound (ant) | Whole Food Catalog [wholefoodcatalog.info]
- 15. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. lipidmaps.org [lipidmaps.org]
- 20. benchchem.com [benchchem.com]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Associations between serum pentadecanoic acid (C15:0) and this compound (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Heptadecanoic Acid (C17:0) in Metabolic Health: A Technical Guide
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged from relative obscurity to become a focal point of research in metabolic health.[1][2] Historically considered a minor dietary component primarily used as an internal standard in fatty acid analysis, a growing body of epidemiological evidence now links higher circulating levels of C17:0 with a reduced risk of type 2 diabetes (T2D) and cardiovascular disease (CVD).[3][4][5] This guide provides a comprehensive technical overview of the current understanding of C17:0, synthesizing evidence on its sources, metabolism, and proposed mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing fatty acid.
Introduction to this compound (C17:0)
This compound, or margaric acid, is a 17-carbon saturated fatty acid. Unlike its even-chain counterparts (e.g., palmitic acid, C16:0; stearic acid, C18:0), which are widely recognized for their roles in energy storage and cellular structure, odd-chain fatty acids (OCFAs) like C17:0 are present in human tissues at much lower concentrations.[1][2] For years, their biological significance was largely overlooked.[1][2] However, numerous prospective cohort studies have revealed a consistent inverse association between circulating C17:0 levels and the incidence of metabolic diseases, prompting a re-evaluation of its role in human physiology.[3][5][6]
Sources of Circulating C17:0: A Tale of Diet and Endogenous Production
The presence of C17:0 in human circulation is attributable to both exogenous intake and endogenous synthesis. Understanding these sources is critical for interpreting biomarker data and designing intervention studies.
Exogenous Sources: The Dairy Connection
The primary dietary source of C17:0 is dairy fat.[4][7] Ruminant animals, such as cows, produce OCFAs in their milk and meat as a result of microbial fermentation in the rumen.[4] Consequently, consumption of high-fat dairy products is positively correlated with plasma and adipose tissue concentrations of C17:0.[8][9] This has led to the widespread use of C17:0 as a biomarker for dairy fat intake in nutritional epidemiology.[7][10] However, it is important to note that the correlation is stronger for high-fat dairy products, and the performance of C17:0 as a biomarker for total dairy intake can be poor.[9]
Endogenous Synthesis: More Than Just Diet
Evidence suggests that a significant portion of circulating C17:0 is derived from endogenous synthesis.[1][4] One key indicator is the ratio of C15:0 to C17:0 in human plasma (approximately 1:2), which is inverted compared to the ratio found in dairy fat (roughly 2:1).[1][2][11] This discrepancy points towards internal metabolic processes that influence C17:0 levels.
The primary pathway for endogenous OCFA synthesis involves the elongation of propionyl-CoA, which serves as the initial building block instead of acetyl-CoA in de novo lipogenesis.[12][13] Propionyl-CoA can be derived from several sources:
-
Gut Microbiota: Fermentation of dietary fiber by gut bacteria produces short-chain fatty acids, including propionate.[4] This propionate can be absorbed and converted to propionyl-CoA in the liver.[14]
-
Amino Acid Catabolism: The breakdown of certain amino acids, such as valine, isoleucine, methionine, and threonine, also yields propionyl-CoA.[4][15]
-
Alpha-Oxidation: This process involves the removal of a single carbon atom from a fatty acid, which can lead to the formation of OCFAs from longer-chain even-chain fatty acids.[1][2][11]
The interplay between dietary intake and endogenous production complicates the interpretation of C17:0 as a simple biomarker of dairy consumption and underscores its potential as an indicator of broader metabolic processes.
The Metabolic Fate of C17:0: An Anaplerotic Role
Once in the cell, C17:0 undergoes β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of C17:0 yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[15][16] This propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.[17][18]
This conversion of C17:0 to succinyl-CoA is of significant metabolic importance. It represents an anaplerotic pathway, meaning it replenishes TCA cycle intermediates.[4] By feeding into the TCA cycle, C17:0 can enhance mitochondrial function and support cellular energy metabolism, a mechanism that may underpin its observed health benefits.[4]
Caption: Metabolic pathway of C17:0 to succinyl-CoA for TCA cycle replenishment.
C17:0 as a Biomarker for Metabolic Health
A substantial body of epidemiological research has positioned C17:0 as a promising biomarker for metabolic health.
Inverse Association with Type 2 Diabetes
Multiple large-scale prospective cohort studies and meta-analyses have demonstrated a consistent inverse relationship between circulating levels of C17:0 and the risk of developing T2D.[3][5][10][19] For instance, a meta-analysis showed that a per-standard-deviation increase in C17:0 was associated with a significant reduction in T2D risk.[5] This protective association appears to be independent of other fatty acids and traditional risk factors.
Link to Cardiovascular Health
Similarly, higher concentrations of C17:0 in plasma and adipose tissue have been linked to a lower risk of cardiovascular disease.[4][6][20] The mechanisms underlying this association are likely multifactorial, potentially involving improvements in glucose metabolism, lipid profiles, and inflammatory pathways.
Quantitative Data Summary
The following table summarizes the findings from key meta-analyses on the association between circulating C17:0 and the risk of T2D.
| Biomarker | Study Design | Metric | Result (Top vs. Bottom Tertile/Quintile or per SD) | Reference |
| C17:0 | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 0.84 (95% CI: 0.76–0.92) | [3] |
| C17:0 | Meta-analysis | Relative Risk (RR) per SD increase | 0.76 (95% CI: 0.59–0.97) | [5] |
Cellular and Molecular Mechanisms of Action: Unraveling the "How"
While the epidemiological associations are compelling, the precise cellular and molecular mechanisms through which C17:0 exerts its beneficial effects are still under active investigation. Several plausible pathways have been proposed.
Modulation of Cellular Signaling
-
PI3K/Akt Pathway: Some studies suggest that C17:0 may influence the PI3K/Akt signaling pathway, a central regulator of glucose metabolism and cell growth. For instance, in non-small-cell lung cancer cells, C17:0 has been shown to suppress proliferation by downregulating this pathway.[21] However, the relevance of this finding to metabolic health in non-cancerous tissues requires further exploration.
-
G-Protein Coupled Receptors (GPCRs): A study on lysophosphatidylcholine (LPC) 17:0, a derivative of C17:0, found that it could alleviate hyperglycemia and insulin resistance in mice by activating intestinal GPCRs such as GPR120, leading to increased GLP-1 secretion.[22] This suggests a potential role for C17:0 and its metabolites in gut-brain signaling and glucose homeostasis.
Anti-inflammatory Properties
Chronic low-grade inflammation is a key driver of insulin resistance and other metabolic disorders. While direct evidence for the anti-inflammatory effects of C17:0 is still emerging, its sister odd-chain fatty acid, C15:0, has been shown to attenuate pro-inflammatory signaling pathways.[23][24] Given their structural similarities and shared metabolic fate, it is plausible that C17:0 also possesses anti-inflammatory properties.
Conflicting Evidence and Future Directions
It is crucial to acknowledge that not all studies support a direct causal role for C17:0 in improving metabolic health. A recent study in mice fed a high-fat diet supplemented with C17:0 found no significant improvement in insulin sensitivity or hepatic steatosis.[25] These findings contrast with the strong epidemiological data in humans and highlight the need for further mechanistic studies to reconcile these discrepancies. Potential reasons for the differing results could include species-specific metabolic differences, the dietary context in which C17:0 is consumed, and the specific metabolic challenge being modeled.
Methodologies for C17:0 Analysis in Biological Samples
Accurate and reliable quantification of C17:0 is paramount for both research and potential clinical applications. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Sample Preparation
-
Lipid Extraction: Lipids are extracted from biological matrices (e.g., plasma, serum, erythrocytes, adipose tissue) using a solvent system, typically a mixture of chloroform and methanol (Folch method) or hexane and isopropanol.
-
Transesterification: The extracted lipids are then subjected to transesterification to convert the fatty acids into fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.[26] This is often achieved using a reagent like boron trifluoride in methanol or methanolic HCl.
-
Purification: The FAMEs are then purified, often using solid-phase extraction, to remove any interfering substances.
Analytical Instrumentation and Quantification
-
Gas Chromatography (GC): FAMEs are separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[26][27] C17:0 is identified based on its retention time compared to a known standard. Quantification is typically performed using an internal standard, such as a deuterated version of C17:0 (C17:0-d33) or another odd-chain fatty acid not expected to be present in the sample.[26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers an alternative approach that can directly measure non-esterified fatty acids, potentially simplifying sample preparation.[28][29] This technique provides high sensitivity and specificity.
Caption: A typical experimental workflow for the analysis of C17:0 in biological samples.
Conclusion and Future Perspectives
This compound (C17:0) stands at an exciting intersection of nutrition, metabolism, and disease prevention. The consistent epidemiological evidence linking higher C17:0 levels to improved metabolic health is compelling and warrants further investigation.[3][5][6] While its role as a biomarker for dairy fat intake is established, its endogenous synthesis and anaplerotic functions suggest a more complex and potentially more profound biological significance.[1][4]
Key areas for future research include:
-
Elucidating Causal Mechanisms: Rigorous studies using advanced in vitro and in vivo models are needed to definitively establish the causal role of C17:0 in metabolic health and to dissect the underlying molecular pathways.
-
Human Intervention Studies: Well-controlled human clinical trials investigating the effects of C17:0 supplementation on metabolic endpoints are essential to translate epidemiological findings into evidence-based dietary recommendations or therapeutic strategies.
-
Interaction with the Gut Microbiome: Further research is needed to understand the contribution of the gut microbiome to C17:0 synthesis and how this interaction influences host metabolism.[30][31]
For drug development professionals, C17:0 and its metabolic pathways present novel targets for therapeutic intervention. Whether as a nutraceutical, a lead compound for drug design, or a biomarker for identifying at-risk populations, this compound is poised to remain a significant area of investigation in the quest for improved metabolic health.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 7. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 13. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 16. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - ProQuest [proquest.com]
- 20. Fatty Acids and Cardiovascular Risk. Evidence, Lack of Evidence, and Diligence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lysophosphatidylcholine (17:0) Improves HFD-Induced Hyperglycemia & Insulin Resistance: A Mechanistic Mice Model Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The role of the gut microbiota in metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The role of the gut microbiome and its metabolites in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust GC-MS Protocol for the Quantitative Analysis of Heptadecanoic Acid in Biological Matrices
Introduction:
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is gaining significant attention in the scientific community. Unlike even-chain fatty acids, which are readily synthesized endogenously, the presence of this compound in biological systems is primarily attributed to dietary intake, particularly from dairy fat and ruminant meat.[1] This makes it a valuable biomarker for assessing dietary patterns and has been linked to various metabolic conditions.[1][2] Accurate and precise quantification of this compound in complex biological matrices, such as plasma and tissues, is paramount for advancing research in nutrition, clinical diagnostics, and drug development.
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the critical steps of lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and the optimization of GC-MS parameters. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology, empowering researchers to generate high-quality, reproducible data.
Principle of the Method
The quantitative analysis of this compound from biological samples is a multi-step process designed to isolate the analyte from a complex matrix and prepare it for instrumental analysis. The core principle involves:
-
Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate).
-
Hydrolysis (Saponification): A significant portion of fatty acids in biological systems are esterified in complex lipids like triglycerides and phospholipids.[2] A hydrolysis step is essential to liberate all fatty acids into their free form.
-
Derivatization: Free fatty acids are polar and not sufficiently volatile for GC analysis.[3] They are converted into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and less polar.[2][4]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the FAMEs based on their boiling points and polarity, and the mass spectrometer provides specific detection and quantification.[2]
-
Internal Standardization: To ensure accuracy and precision, a stable isotope-labeled internal standard, such as this compound-d3, is added at the beginning of the sample preparation process to correct for analyte loss during extraction and derivatization.[1][2]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the quantitative analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation, Lipid Extraction, and Derivatization
This protocol is optimized for a 200 µL plasma sample. For tissue samples, a homogenized sample of 10-25 mg can be used.[5][6]
Materials and Reagents:
-
Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade)
-
Reagents: 0.9% NaCl solution, 0.5 M Methanolic KOH, 14% Boron trifluoride in methanol (BF3-MeOH)[6], Anhydrous sodium sulfate
-
Internal Standard (IS): this compound-d3 (C17:0-d3) solution (10 µg/mL in methanol)[1]
-
Standards: this compound (C17:0, >99% purity) for calibration curve[2]
-
Glassware: Pyrex glass tubes with PTFE-lined caps, pipettes
Procedure:
-
Sample Aliquoting and Internal Standard Spiking:
-
In a glass tube, add 200 µL of the plasma sample.
-
Add a precise volume of the this compound-d3 internal standard solution. The amount should be chosen to yield a GC peak area comparable to the endogenous this compound in the sample.[5]
-
-
Total Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.[6]
-
Centrifuge at 3000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer into a new glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen at room temperature.
-
-
Saponification (Hydrolysis):
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Extraction of FAMEs:
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Protocol 2: GC-MS Analysis of FAMEs
The following are typical GC-MS parameters for FAME analysis. Optimization may be required for different instruments.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B with 5977A MSD or equivalent | Provides robust and reliable performance for FAME analysis. |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column | A polar stationary phase is crucial for the separation of FAMEs based on their chain length and degree of unsaturation.[8] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency.[6] |
| Injector | Split/Splitless | Allows for flexibility in injection volume and concentration. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the FAMEs.[9] |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) | Prevents column overloading and peak distortion. |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 240°C, hold for 10 min.[6] | A temperature gradient is necessary to separate a wide range of FAMEs with different boiling points.[8] |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes before they enter the mass spectrometer.[6] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization.[6][9] |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer.[6][9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for compound identification.[5] |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification | Full scan mode is used to identify the FAMEs based on their mass spectra. SIM mode offers higher sensitivity and selectivity for accurate quantification by monitoring specific ions for this compound methyl ester and its internal standard.[6][9] |
Method Validation
A thorough method validation is crucial to ensure the reliability and reproducibility of the quantitative data.[2] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Procedure |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analyze a series of calibration standards at different concentrations to establish a linear relationship between the peak area ratio (analyte/IS) and concentration.[10] |
| Accuracy | Mean value should be within ±15% of the nominal value | Analyze quality control (QC) samples at low, medium, and high concentrations and compare the measured concentrations to the known values.[2] |
| Precision | Coefficient of Variation (%CV) should not exceed 15% | Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate QC samples.[2] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix | Analyze blank matrix samples to ensure that no endogenous components interfere with the detection of this compound or its internal standard.[2][10] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy | Determined by analyzing a series of diluted standards. |
Data Analysis and Quantification
-
Peak Identification: The retention time of this compound methyl ester in the sample chromatogram should match that of the authentic standard. The mass spectrum of the peak should also be compared to a reference spectrum.
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of this compound methyl ester to the internal standard against the corresponding concentrations of the calibration standards.
-
The concentration of this compound in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the GC system. | Ensure complete derivatization by optimizing reaction time and temperature. Use a deactivated inlet liner and condition the GC column.[9] |
| Low Recovery | Inefficient extraction or derivatization. | Optimize extraction solvent volumes and vortexing times. Ensure the purity and reactivity of the derivatization reagent. |
| High Variability | Inconsistent sample preparation; instrument instability. | Ensure precise pipetting and consistent handling of all samples. Check for leaks in the GC system and ensure stable instrument performance. |
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound in biological matrices using GC-MS. By understanding the scientific principles behind each step, from sample preparation to data analysis, researchers can confidently generate accurate and reproducible results. The use of an internal standard and a thorough method validation are critical for ensuring the quality of the data, which is essential for advancing our understanding of the role of odd-chain fatty acids in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
Application Note: Leveraging Deuterated Heptadecanoic Acid for High-Precision Fatty Acid Quantification by Isotope Dilution Mass Spectrometry
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Analytical Accuracy
In the landscape of quantitative bioanalysis, particularly within lipidomics and metabolic research, the accuracy of measurement is paramount. The quantification of fatty acids in complex biological matrices is susceptible to significant variability introduced during sample preparation, extraction, and instrumental analysis.[1] To mitigate these challenges, an internal standard (IS) is employed. The "gold standard" approach is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry (IDMS).[2][3] A SIL-IS is a form of the analyte where one or more atoms are replaced by a heavier, non-radioactive isotope (e.g., ²H, ¹³C).[4]
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has long been used as an internal standard because it is present at very low to negligible concentrations in most human and animal tissues, minimizing interference from endogenous sources.[5][6] This application note details the superior strategy of using deuterated this compound (e.g., this compound-d₃), which combines the benefits of an odd-chain fatty acid with the unparalleled corrective power of a SIL-IS. This approach ensures that the internal standard behaves nearly identically to the endogenous fatty acids being measured throughout the entire analytical workflow, from initial extraction to final detection.[7][8] By compensating for matrix effects, extraction inefficiencies, and instrument response fluctuations, deuterated this compound enables the highest degree of accuracy and precision in fatty acid quantification.[9]
Physicochemical Properties and Key Characteristics
Deuterated this compound is commercially available in various deuterated forms. The properties of a common variant, heptadecanoic-17,17,17-d₃ acid, are summarized below.
| Property | Value | Reference |
| Formal Name | heptadecanoic-17,17,17-d₃ acid | [10] |
| Synonyms | C17:0-d₃, FA 17:0-d₃, Margaric Acid-d₃ | [10] |
| CAS Number | 202528-95-8 | [10] |
| Chemical Formula | C₁₇H₃₁D₃O₂ | [10] |
| Molecular Weight | 273.5 | [10] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [10] |
| Typical Solvents | Ethanol, DMF, DMSO | [10] |
Core Principle: The Power of Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle of IDMS is the addition of a known quantity of the SIL-IS to the sample at the very beginning of the workflow. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during extraction and the same ionization suppression or enhancement in the mass spectrometer source.[3][7] The mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) forms due to their mass difference. Quantification is therefore based on the ratio of the analyte signal to the SIL-IS signal. This ratio remains stable even if absolute signal intensities fluctuate, leading to highly reliable and reproducible results.[11]
Protocol: Quantification of Total Fatty Acids in Human Plasma by GC-MS
This protocol provides a validated methodology for measuring the concentration of total fatty acids in human plasma. The procedure involves saponification to release fatty acids from complex lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[12]
Materials and Reagents
-
Solvents: Methanol, iso-octane, hexane, acetonitrile (all HPLC or GC grade).
-
Reagents:
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Boron trifluoride-methanol solution (14% w/w) or Acetyl chloride
-
Anhydrous sodium sulfate
-
-
Standards:
-
This compound (C17:0, >99% purity)
-
This compound-d₃ (C17:0-d₃, internal standard)[13]
-
A mix of other fatty acid standards for calibration (e.g., palmitic, stearic, oleic acids).
-
-
Biological Matrix: Pooled human plasma (EDTA or heparin), stored at -80°C.
-
Consumables: Glass centrifuge tubes with PTFE-lined caps, autosampler vials with inserts, pipettes.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Separately dissolve C17:0 and C17:0-d₃ in ethanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Internal Standard Working Solution (10 µg/mL): Dilute the C17:0-d₃ stock solution with ethanol. A fixed volume of this solution will be added to every sample, calibrator, and QC.
-
Calibration Standards: Prepare a series of working standards by serially diluting the C17:0 stock solution and other fatty acid standards in ethanol to cover the expected physiological concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of fatty acid standards into a pooled plasma matrix. These are treated identically to the unknown samples to validate the accuracy and precision of the run.[7]
Sample Preparation Workflow
The entire process, from sample spiking to final extraction, should be performed with precision to ensure consistency.
Step-by-Step Procedure:
-
Aliquoting and Spiking: In a glass tube, add 100 µL of plasma (or calibrator/QC). Add a precise volume (e.g., 50 µL) of the Internal Standard Working Solution (10 µg/mL C17:0-d₃). Vortex briefly. Causality: Spiking the IS at the very beginning is critical as it ensures the IS experiences the exact same conditions and potential losses as the analyte through every subsequent step.[1]
-
Saponification (Hydrolysis): Add 1 mL of 0.5 M methanolic KOH. Cap the tubes tightly and heat at 80°C for 30 minutes. This step breaks the ester bonds in triglycerides, phospholipids, and cholesterol esters, releasing the fatty acids.[14]
-
Acidification: Cool the tubes to room temperature. Add 0.5 mL of 1 M HCl to neutralize the base and protonate the free fatty acids, making them extractable into an organic solvent.
-
Derivatization to FAMEs: Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Cap tightly and heat at 80°C for 30 minutes. This reaction converts the carboxylic acids to their more volatile methyl esters, which are required for GC analysis.[12]
-
FAME Extraction: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.[11]
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new clean tube.
-
Drying and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the dried residue in 50 µL of iso-octane and transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters are a starting point and should be optimized for the specific instrument used. The key is to achieve good chromatographic separation of the FAMEs.
| Parameter | Typical Setting | Rationale |
| GC Column | Polar capillary column (e.g., DB-23, SP-2560), 30-60 m length | Provides excellent separation of saturated and unsaturated FAMEs, including isomers.[15] |
| Injection Volume | 1 µL | Standard volume, can be adjusted based on sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | Inert gas standard for GC-MS. |
| Oven Program | Initial 100°C, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min. | Optimized temperature gradient to separate FAMEs by chain length and degree of unsaturation.[16] |
| MS Interface Temp | 260°C | Prevents condensation of analytes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns.[17] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and specificity by monitoring only characteristic ions for each analyte. |
| Ions to Monitor | Methyl Heptadecanoate: m/z 284 (M⁺), 74, 87Methyl Heptadecanoate-d₃: m/z 287 (M⁺), 77, 87 | m/z 284/287 are molecular ions. m/z 74 is the characteristic McLafferty rearrangement fragment for FAMEs.[18] |
Data Analysis and Method Validation
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibration standards. The concentration of fatty acids in the unknown samples is then determined by interpolating their peak area ratios from this curve.[11]
-
Method Validation: The method's performance must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[7]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | R² > 0.99 | Confirms the response ratio is proportional to concentration over the desired range. |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Measures how close the measured concentration is to the true value. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | Assesses the reproducibility of the measurement (intra- and inter-day). |
| LLOQ | S/N > 10, with acceptable accuracy/precision | The lowest concentration that can be reliably quantified. |
| Extraction Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Matrix Effect | Consistent across lots | Assesses the ion suppression or enhancement caused by co-eluting components from the biological matrix. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low IS Signal | 1. Error in IS spiking.2. Poor extraction/derivatization.3. Severe ion suppression. | 1. Verify pipetting accuracy and IS solution concentration.2. Check reagent quality and reaction conditions.3. Dilute sample or improve cleanup. |
| Poor Peak Shape | 1. Column degradation.2. Inlet contamination.3. Non-volatile residue injected. | 1. Trim or replace the GC column.2. Clean the GC inlet liner.3. Ensure complete evaporation of derivatization reagents. |
| High Variability (%CV) | 1. Inconsistent sample preparation.2. Instrument instability.3. Sample inhomogeneity. | 1. Standardize all pipetting, heating, and vortexing steps.2. Perform instrument maintenance.3. Ensure samples are fully thawed and mixed. |
| Analyte-IS Crosstalk | Natural isotope abundance of analyte interfering with IS signal (or vice-versa). | 1. Select different monitoring ions.2. Use an IS with a higher mass shift (e.g., ¹³C-labeled).3. Mathematically correct for the contribution. |
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. jeol.com [jeol.com]
- 18. This compound, methyl ester [webbook.nist.gov]
Application Note: Robust Sample Preparation for the Quantification of Heptadecanoic Acid (C17:0) in Biological Matrices
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is gaining significant traction as a valuable biomarker for assessing dietary intake, particularly of dairy fat, and for its inverse association with the risk of cardiometabolic diseases such as type 2 diabetes and hypertension.[1][2][3] Accurate and precise quantification of C17:0 in complex biological matrices is paramount for advancing research in nutrition, disease diagnostics, and drug development. This application note provides a comprehensive guide to sample preparation techniques for the lipidomics analysis of C17:0, detailing established protocols for lipid extraction, derivatization, and analysis by mass spectrometry. We delve into the rationale behind methodological choices, offering field-proven insights to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of C17:0 in Lipidomics
Historically, odd-chain fatty acids (OCFAs) like C17:0 were often used as internal standards in fatty acid analysis due to their relatively low abundance in human tissues compared to even-chain fatty acids.[4][5] However, a growing body of evidence has repositioned C17:0 from a mere internal standard to a significant biomarker.[1][4] Circulating levels of C17:0 have been linked to dietary habits, particularly the consumption of ruminant fats found in milk and meat.[6] Furthermore, numerous epidemiological studies have highlighted a correlation between higher C17:0 levels and a reduced risk of metabolic disorders.[1][2]
The accurate measurement of C17:0 is therefore crucial. This requires robust and validated sample preparation methods that can efficiently extract C17:0 from complex biological samples, minimize analytical interferences, and ensure precise quantification. This guide will provide detailed protocols and the scientific reasoning behind them, empowering researchers to generate high-quality, reliable data in their lipidomics studies.
Foundational Principles of C17:0 Sample Preparation
The successful analysis of C17:0 hinges on a meticulously executed sample preparation workflow. The primary goals are to:
-
Efficiently extract total lipids from the biological matrix.
-
Isolate the fatty acid fraction , which may involve hydrolysis of complex lipids.
-
Minimize degradation and contamination of the analyte.
-
Prepare the analyte for instrumental analysis , which for Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to increase volatility.[7]
A critical component of a self-validating protocol is the inclusion of an appropriate internal standard at the very beginning of the sample preparation process.[8] For C17:0 analysis, a stable isotope-labeled standard, such as heptadecanoic-d3 acid (C17:0-d3), is the gold standard.[9][10] This allows for the correction of analyte loss during extraction and derivatization, as well as variations in instrument response, thereby ensuring accurate quantification.[11]
Lipid Extraction: Choosing the Optimal Method
The choice of lipid extraction method is a critical determinant of C17:0 recovery and data quality. The most common methods are based on liquid-liquid extraction (LLE), which utilizes organic solvents to partition lipids from the aqueous components of the sample.[12][13]
Classical Methods: Folch and Bligh-Dyer
The Folch and Bligh-Dyer methods are considered the gold standards for total lipid extraction and have been widely used for decades.[14][15] Both methods employ a chloroform and methanol solvent system.[12][13]
-
Folch Method: Utilizes a 2:1 chloroform:methanol (v/v) mixture with a larger solvent-to-sample ratio.[16][17] It is highly effective for a broad range of lipid polarities.[17]
-
Bligh-Dyer Method: A modification of the Folch method, it uses a smaller solvent-to-sample ratio and is particularly suitable for samples with high water content.[16][17]
Causality Behind the Choice: The methanol in these mixtures disrupts the hydrogen bonds between lipids and proteins, while the chloroform acts as the primary solvent for the lipids.[13] The addition of water or a saline solution induces phase separation, resulting in an upper aqueous phase containing polar metabolites and a lower organic phase containing the lipids.[18] For samples with a lipid content greater than 2%, the Folch method generally yields higher lipid recovery due to the larger solvent volume.[15][16]
Methyl-tert-butyl ether (MTBE) Method
A more modern alternative to the chlorinated solvent-based methods is the MTBE method.[12] This method offers comparable extraction efficiency to the classical methods but with improved safety and easier handling.[12]
Causality Behind the Choice: In the MTBE method, lipids are partitioned into the upper, less dense MTBE phase, which simplifies its collection compared to the lower chloroform phase in the Folch and Bligh-Dyer methods.[12][15] This reduces the risk of collecting protein precipitates at the interface, leading to cleaner extracts.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a valuable technique for both lipid extraction and sample cleanup.[18][19] It can be used to isolate specific lipid classes or to remove interfering substances from the total lipid extract.[18][20] For C17:0 analysis, SPE can be employed as a purification step after LLE to remove highly polar or non-polar contaminants that could interfere with chromatographic analysis.[21]
Data Presentation: Comparison of Lipid Extraction Methods
| Method | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| Folch | Liquid-liquid extraction with chloroform/methanol (2:1) | High recovery for a wide range of lipids, well-established.[17] | Use of toxic chlorinated solvents, larger solvent volumes required.[17] | Tissues, samples with >2% lipid content.[16] |
| Bligh-Dyer | Modified Folch with reduced solvent volume | Reduced solvent consumption, suitable for high water content samples.[17] | May underestimate lipids in high-fat samples.[16][17] | Aqueous samples (e.g., plasma, serum), tissues with <2% lipid content.[16] |
| MTBE | Liquid-liquid extraction with MTBE/methanol | Safer solvent, upper organic phase simplifies collection, cleaner extracts.[12] | May have slightly different selectivity for certain lipid classes. | High-throughput applications, when avoiding chlorinated solvents is a priority. |
| SPE | Analyte retention on a solid sorbent and selective elution | High selectivity, can isolate specific lipid classes, automation-friendly.[18][20] | Method development can be more complex, potential for analyte loss. | Sample cleanup, fractionation of lipid classes.[19] |
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of C17:0. It is essential to validate the chosen method for your specific sample matrix and analytical instrumentation.
Protocol 1: Total Lipid Extraction from Plasma/Serum using a Modified Folch Method
Materials:
-
Plasma or serum samples, stored at -80°C
-
Heptadecanoic-d3 acid (C17:0-d3) internal standard solution (e.g., 25 µg/mL in methanol)[10]
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a glass centrifuge tube, add 200 µL of the plasma/serum sample.
-
Add 100 µL of the C17:0-d3 internal standard solution.
-
Add 1 mL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 1-2 hours with occasional vortexing.[9]
-
Add 0.2 volumes (200 µL) of 0.9% NaCl solution to induce phase separation.[9]
-
Vortex for 1 minute and centrifuge at 2,000-3,000 x g for 10 minutes.[9]
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.[9]
-
Dry the collected organic phase under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[9]
-
The dried lipid extract is now ready for hydrolysis and derivatization (for GC-MS) or direct analysis (for LC-MS).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Rationale: Gas chromatography requires analytes to be volatile and thermally stable. The carboxyl group of free fatty acids is polar and can lead to poor chromatographic performance. Esterification to fatty acid methyl esters (FAMEs) neutralizes this polarity, increasing volatility and improving peak shape.[7] Boron trifluoride-methanol (BF3-methanol) is a common and effective derivatization agent.[22]
Materials:
-
Dried lipid extract from Protocol 1
-
12-14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane, HPLC grade
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC autosampler vials
Procedure:
-
To the dried lipid extract, add 1 mL of BF3-methanol solution.[10]
-
Seal the tube tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically.[9][10]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[10]
-
The sample is now ready for GC-MS analysis.
Instrumental Analysis: GC-MS and LC-MS Approaches
Both GC-MS and LC-MS are powerful techniques for the quantification of C17:0. The choice between them depends on the desired throughput, the need for derivatization, and the specific analytical goals.[7]
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Required for fatty acids (e.g., FAMEs).[7] | Not required , simplifying sample preparation.[7] |
| Sensitivity | Excellent, especially in negative chemical ionization (NCI) mode.[6][23] | High sensitivity, particularly with modern instruments. |
| Throughput | Moderate, limited by derivatization and run times.[9] | Can be higher due to simpler sample preparation. |
| Selectivity | High, based on both retention time and mass-to-charge ratio. | High, with the ability to perform tandem MS (MS/MS) for enhanced specificity. |
Visualization of Workflows
Workflow for C17:0 Analysis by GC-MS
Caption: GC-MS workflow for C17:0 quantification.
Workflow for C17:0 Analysis by LC-MS
Caption: LC-MS/MS workflow for C17:0 quantification.
Conclusion and Best Practices
The accurate quantification of this compound is essential for its validation and application as a biomarker in clinical and nutritional research. The choice of sample preparation technique, from lipid extraction to the final analytical method, must be carefully considered and validated.
Key Takeaways for Robust C17:0 Analysis:
-
Internal Standard is Non-Negotiable: Always use a stable isotope-labeled internal standard like C17:0-d3, added at the initial step, to ensure the highest accuracy.[9][10]
-
Method Selection Matters: The choice between Folch, Bligh-Dyer, and MTBE extraction methods should be based on the sample matrix and desired safety and handling characteristics.
-
Derivatization for GC-MS is Crucial: For GC-MS analysis, complete derivatization to FAMEs is critical for achieving good chromatographic performance.
-
Method Validation is Paramount: Regardless of the chosen protocol, it is imperative to perform a thorough method validation, assessing parameters such as linearity, accuracy, precision, and recovery for your specific biological matrix.[11]
By adhering to these principles and utilizing the detailed protocols provided, researchers can confidently and accurately quantify C17:0, paving the way for new insights into its role in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Associations between serum pentadecanoic acid (C15:0) and this compound (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vliz.be [vliz.be]
- 17. benchchem.com [benchchem.com]
- 18. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Heptadecanoic Acid in Human Plasma and Tissues: An Application Guide
Introduction: The Growing Significance of Heptadecanoic Acid (C17:0)
This compound (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid that has garnered increasing scientific interest.[1][2] Historically considered of minor physiological importance, emerging evidence now positions C17:0 as a key biomarker with potential implications for metabolic health and disease.[1][2][3] Unlike even-chain fatty acids, this compound is primarily of exogenous origin, with its main dietary sources being ruminant meat and dairy products.[4][5] This characteristic makes its concentration in human plasma and tissues a valuable indicator of dietary intake.[4][5]
Numerous epidemiological studies have highlighted an inverse association between circulating levels of this compound and the risk of developing metabolic disorders such as type 2 diabetes and cardiovascular disease.[1][3] While the precise mechanisms are still under investigation, it is hypothesized that C17:0 may play a role in metabolic regulation, potentially through its elongation to very-long-chain fatty acids or its breakdown to propionyl-CoA, which can replenish the citric acid cycle.[3] The potential of this compound as a diagnostic and prognostic biomarker has driven the need for robust and standardized analytical methods for its accurate quantification in human plasma and tissues.[1]
This comprehensive guide provides detailed protocols for the measurement of this compound in human plasma and tissues using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The methodologies are designed to deliver high accuracy, precision, and reproducibility for researchers, scientists, and drug development professionals.
Pre-Analytical Considerations: The Foundation of Accurate Measurement
The integrity of the analytical results is critically dependent on the quality of the pre-analytical phase. Strict adherence to standardized procedures for sample collection, handling, and storage is paramount to prevent the degradation of lipids and the introduction of contaminants.
Sample Collection:
-
Plasma: Fasting blood samples are recommended to minimize the influence of recent dietary intake on circulating lipid profiles. Blood should be collected in tubes containing an anticoagulant such as EDTA.
-
Tissues: Tissue biopsies should be immediately flash-frozen in liquid nitrogen upon collection to halt enzymatic activity and preserve lipid integrity.
Sample Handling and Storage:
-
Plasma should be separated from whole blood by centrifugation at a low temperature (e.g., 4°C) as soon as possible after collection.
-
Both plasma and tissue samples should be stored at -80°C until analysis to prevent lipid oxidation and degradation. Thawing and refreezing of samples should be avoided.
Analytical Methodologies: A Comparative Overview
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantification of this compound. The choice between these methods often depends on the specific research question, available instrumentation, and desired throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Derivatization | Required. Fatty acids must be converted to volatile esters (e.g., FAMEs).[6][7] | Optional. Can be analyzed directly, though derivatization can enhance sensitivity.[8] |
| Sensitivity | High, suitable for trace-level quantification.[8] | High, often with lower detection limits than GC-MS for certain applications.[8][9] |
| Selectivity | High, particularly with the use of selected ion monitoring (SIM) or tandem MS. | Very high, especially with Multiple Reaction Monitoring (MRM) mode.[9] |
| Throughput | Moderate, can be limited by the derivatization step and longer chromatographic run times. | Generally higher due to the potential for faster chromatography and no mandatory derivatization.[8] |
Protocol I: Quantification of Total this compound in Human Plasma and Tissues by GC-MS
This protocol details the analysis of total this compound, which includes both free and esterified forms. A hydrolysis step is incorporated to release all C17:0 from complex lipids.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound Analysis by GC-MS.
Step-by-Step Protocol
1. Sample Preparation:
-
Plasma: Thaw frozen plasma samples on ice.
-
Tissues (e.g., Liver, Adipose):
-
Accurately weigh approximately 20-50 mg of frozen tissue.
-
For hard tissues, it is recommended to grind the frozen tissue into a powder using a liquid nitrogen-cooled mortar and pestle.[6]
-
Homogenize the tissue in a suitable buffer (e.g., 20mM Tris pH 7.8) using a bead-based or glass homogenizer.[3][10]
-
2. Internal Standard Spiking:
-
To each plasma aliquot (e.g., 200 µL) or tissue homogenate, add a known amount of a stable isotope-labeled internal standard, such as heptadecanoic-d3 acid (C17:0-d3), to correct for variations during sample processing.[6]
3. Lipid Extraction (Folch Method):
-
To the sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Alkaline Hydrolysis (Saponification):
-
To the dried lipid extract, add a solution of methanolic sodium hydroxide (e.g., 0.2 M) and heat for a few minutes to hydrolyze the ester bonds and release the fatty acids.
5. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Neutralize the sample with an acid (e.g., acetic acid).
-
Add a derivatizing agent such as 12-14% boron trifluoride-methanol (BF3-methanol) solution.[6][7]
-
Cap the tube tightly and heat at 60°C for 10 minutes.[6]
-
Cool the tube to room temperature.
6. FAME Extraction:
-
Add 1 mL of water and 1 mL of hexane to the cooled reaction mixture.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate (centrifugation can aid this process).
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp 1: 15°C/min to 180°C; Ramp 2: 5°C/min to 250°C, hold for 3 min; Ramp 3: 20°C/min to 320°C, hold for 12 min. |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Protocol II: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is suitable for the direct measurement of underivatized this compound and offers higher throughput.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound Analysis by LC-MS/MS.
Step-by-Step Protocol
1. Sample Preparation:
-
Thaw human plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
2. Internal Standard Spiking:
-
Add a known amount of a suitable internal standard, such as heptadecanoic-d3 acid (C17:0-d3).[9]
3. Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[9]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
4. Supernatant Processing:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[9]
5. Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 65:30:5 acetonitrile:isopropanol:water).[9]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase A | Water:Acetonitrile (40:60, v/v) with 20 mM ammonium formate |
| Mobile Phase B | Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid |
| Gradient | A suitable gradient to separate fatty acids (e.g., starting with 30% B, ramping up to 97% B) |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX QTRAP 6500+) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor Ion (m/z) -> Product Ion (m/z); C17:0-d3: Precursor Ion (m/z) -> Product Ion (m/z) |
Data Analysis and Quality Control
Calibration and Quantification:
-
A calibration curve should be prepared by serially diluting a standard solution of this compound.
-
The concentration of this compound in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Method Validation:
To ensure the reliability of the results, the analytical method should be validated for the following parameters:
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for the calibration curve |
| Accuracy | The mean value should be within ±15% of the nominal value for QC samples.[6] |
| Precision (Intra- and Inter-day) | The coefficient of variation (CV) should be ≤ 15%. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio. |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.[6] |
Conclusion
The accurate measurement of this compound in human plasma and tissues is crucial for advancing our understanding of its role in health and disease. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer robust and reliable methodologies for researchers in academia and the pharmaceutical industry. Careful consideration of pre-analytical factors and adherence to stringent quality control measures are essential for generating high-quality data. These analytical tools will be instrumental in further elucidating the potential of this compound as a valuable biomarker and its implications for human health.
References
- 1. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.ilabsolutions.com [content.ilabsolutions.com]
- 4. [PDF] Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver | Semantic Scholar [semanticscholar.org]
- 5. mmpc.org [mmpc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. protocols.io [protocols.io]
- 8. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. w3.ual.es [w3.ual.es]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of Heptadecanoic Acid in Food Matrices
Introduction: The Significance of Heptadecanoic Acid in Food Science
This compound (C17:0), also known as margaric acid, is a saturated odd-chain fatty acid that is gaining significant attention in nutritional and metabolic research.[1] Unlike its even-chain counterparts, this compound is not substantially synthesized by the human body.[1] Its presence in human tissues and plasma is, therefore, a reliable biomarker for the consumption of certain dietary fats, particularly those from ruminant animals like cattle, sheep, and goats.[2][3] The primary dietary sources of this compound are dairy products and meat from these animals.[2][4]
The biosynthesis of odd-chain fatty acids such as this compound in ruminants is a direct result of the metabolic processes of their rumen microbiota.[2] The microbial fermentation of dietary carbohydrates produces propionate, which serves as the precursor for the synthesis of odd-chain fatty acids.[2]
Accurate quantification of this compound in various food matrices is crucial for nutritional labeling, dietary studies, and understanding its role in human health.[2][5] This technical guide provides a comprehensive overview of the analytical methodologies for the precise and robust quantification of this compound in food samples, with a primary focus on gas chromatography-based methods.
I. Analytical Challenges and Methodological Overview
The analysis of fatty acids in complex food matrices presents several challenges, including the need for efficient extraction from the food matrix, the conversion of fatty acids to a form suitable for analysis, and the separation and detection of the target analyte from other similar compounds.
The standard workflow for the analysis of this compound in food samples involves three key stages:
-
Lipid Extraction: Isolating the total lipid fraction from the food sample.
-
Derivatization: Converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[6][7]
-
Chromatographic Analysis: Separating and quantifying the FAMEs using gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).[2][8]
The following diagram illustrates the general analytical workflow:
Caption: General experimental workflow for this compound analysis in food.
II. Detailed Protocols for Sample Preparation
The accuracy of this compound quantification is highly dependent on the efficiency of the sample preparation steps. The choice of method will depend on the specific food matrix being analyzed.
A. Lipid Extraction
The goal of lipid extraction is to quantitatively remove all lipids from the food sample without altering their composition.
Protocol 1: Modified Folch Method for Lipid Extraction from Meat Products
This method is widely used for the extraction of lipids from biological tissues.
Materials:
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Homogenization: Weigh approximately 5-10 g of the homogenized meat sample into a glass centrifuge tube.
-
Solvent Addition: Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the sample. For a 5 g sample, use 100 mL of the solvent mixture.
-
Extraction: Tightly cap the tube and homogenize the mixture for 2 minutes at high speed.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 20 mL for 100 mL of solvent). Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Collection of Lipid Layer: Carefully aspirate the upper aqueous layer and collect the lower chloroform layer containing the lipids into a clean, pre-weighed round-bottom flask.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
-
Lipid Quantification: Weigh the flask containing the dried lipid extract to determine the total lipid content.
Protocol 2: ISO 17678:2010 Based Method for Dairy Samples (e.g., Butter)
This protocol is a standardized method for the preparation of milk fat.[2]
Materials:
-
Heptane
-
Water bath or oven
-
GC vials
Procedure:
-
Sample Liquefaction: Gently heat the butter sample to 50°C in a water bath or oven to liquefy the fat.[2]
-
Solution Preparation: Prepare a 1% solution of the liquefied fat in heptane.[2]
-
Aliquoting: Transfer 0.5–1 mL of this solution into a GC vial for the subsequent derivatization step.[2]
B. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is a critical step that converts non-volatile fatty acids into their volatile methyl esters, making them suitable for GC analysis.[7] This process reduces the polarity of the fatty acids, leading to improved chromatographic peak shape and resolution.
Protocol 3: Acid-Catalyzed Transesterification using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used and effective method for preparing FAMEs.
Materials:
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Sealed reaction vials
Procedure:
-
Reagent Addition: To the dried lipid extract (from Protocol 1) or the heptane solution (from Protocol 2), add 2-3 mL of 14% BF3-Methanol.
-
Incubation: Securely seal the reaction vial and heat it at 100°C for 1 hour in a heating block or boiling water bath.[2]
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 2 mL of saturated NaCl solution to the vial.
-
Collection: Vortex the mixture vigorously for 1 minute. Allow the layers to separate, and then carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[2]
Protocol 4: Base- and Acid-Catalyzed Transesterification
This two-step method can be more efficient for certain matrices.
Materials:
-
Toluene
-
Methanolic sodium hydroxide (0.5 M)
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Deionized water
-
Heating block or water bath
Procedure:
-
Lipid Dissolution: Redissolve the dried lipid extract in a minimal volume of toluene.
-
Base-Catalyzed Step: Add 2 mL of methanolic sodium hydroxide and incubate at 60°C for 10 minutes.[2]
-
Acid-Catalyzed Step: Add 2.5 mL of 14% BF3-Methanol and continue the incubation at 60°C for another 10 minutes.[2]
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 2 mL of deionized water. Vortex thoroughly.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC analysis.[2]
III. Analytical Methodologies
Gas chromatography is the predominant technique for the analysis of FAMEs due to its high resolution and sensitivity.[2][8]
A. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of fatty acids.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Column | Highly polar capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm ID, 0.2 µm film thickness)[2] |
| Oven Program | Initial: 100°C, hold for 2 minRamp 1: 5°C/min to 170°CRamp 2: 2°C/min to 230°C, hold for 18 min[2] |
| Detector | Flame Ionization Detector (FID), 250°C |
Quantification: For accurate quantification, an internal standard such as nonadecanoic acid (C19:0) or tridecanoic acid (C13:0) should be added to the sample before the derivatization step.[2][5] The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard. A certified FAME standard mixture should be used to confirm the retention time of the this compound methyl ester.[2]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and definitive peak identification compared to GC-FID, which is particularly useful for complex matrices.
Instrumentation and Parameters:
The GC parameters are generally similar to those used for GC-FID. The key difference is the use of a mass spectrometer as the detector.
| Parameter | Recommended Setting |
| MS System | Agilent 5977B GC/MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantification: In SIM mode, specific ions characteristic of the this compound methyl ester are monitored to enhance sensitivity and selectivity. The molecular ion and key fragment ions are selected for quantification.
The following diagram illustrates the derivatization and GC analysis process:
Caption: Derivatization to FAMEs and subsequent GC analysis.
C. Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC is the predominant technique, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be employed for fatty acid analysis.[9] LC-MS offers the advantage of analyzing fatty acids in their free form, potentially eliminating the need for derivatization.[9][10] However, for food matrices, the complexity of the lipid profile often makes GC a more straightforward approach. LC-MS methods are particularly useful for the analysis of more polar or thermally labile fatty acid derivatives.[11]
IV. Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, a robust quality control system must be in place. This includes:
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of this compound can verify the accuracy of the entire analytical process.
-
Internal Standards: The use of an appropriate internal standard in every sample is crucial to correct for variations in extraction efficiency and instrument response.[5]
-
Quality Control Samples: Including quality control samples at low, medium, and high concentrations in each analytical batch helps monitor the performance of the method over time.
V. Conclusion
The accurate determination of this compound in food matrices is essential for nutritional science and food labeling. The protocols detailed in this guide, primarily centered around lipid extraction, derivatization to FAMEs, and GC-FID or GC-MS analysis, provide a reliable framework for researchers and scientists. The choice of specific methods should be tailored to the food matrix , and a rigorous quality control system is paramount to ensure the generation of high-quality, trustworthy data. While LC-MS presents an alternative approach, GC-based methods remain the gold standard for routine fatty acid analysis in the food industry.
References
- 1. This compound, 506-12-7 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB004676) - FooDB [foodb.ca]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. ヘプタデカン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Heptadecanoic Acid Quantification
<
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting the common yet significant challenge of matrix effects in the quantification of heptadecanoic acid (C17:0). As an odd-chain saturated fatty acid, C17:0 is an important biomarker in metabolic research, and its accurate measurement is paramount. This document provides in-depth, experience-driven answers to frequent challenges, detailed protocols, and the scientific rationale behind our recommended approaches.
Introduction: Understanding the Challenge of the Matrix
In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest—in this case, this compound.[1] In biological samples such as plasma, serum, or tissue homogenates, this includes a complex mixture of proteins, salts, glycerolipids, and, most critically, phospholipids.[2]
Matrix effects occur when these co-extracted components interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement.[3][4] This phenomenon compromises data accuracy, precision, and reproducibility, making it a primary hurdle in developing robust quantitative assays.[5] Phospholipids are a notorious cause of ion suppression in LC-MS analysis of biological fluids due to their high concentrations and their tendency to co-elute with fatty acids.[2]
This guide will walk you through systematic approaches to identify, minimize, and correct for matrix effects, ensuring the integrity of your this compound quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the analytical workflow, from initial sample handling to final data acquisition.
Category 1: Sample Preparation & Extraction
Question 1: My analyte recovery is inconsistent after protein precipitation (PPT). What's going wrong?
Answer: While protein precipitation with solvents like acetonitrile or methanol is a straightforward way to remove proteins, it is often insufficient for eliminating key matrix components that affect fatty acid analysis.[6]
-
Causality: PPT is effective at removing large proteins but leaves behind significant amounts of phospholipids and other small molecules that are the primary drivers of ion suppression.[2][6] Inconsistent recovery often stems from variable co-precipitation of C17:0 with the protein pellet or incomplete extraction from the complex supernatant.
-
Troubleshooting Steps:
-
Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of cold organic solvent is used (e.g., 3:1 or 4:1 ratio of solvent to plasma) to maximize protein denaturation and analyte release.
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The single most effective way to correct for inconsistent recovery and matrix effects is to add a SIL-IS, such as this compound-d33, to the sample before any extraction steps.[7][8] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization.[6]
-
Consider Advanced Extraction: For cleaner extracts, move beyond simple PPT. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are highly recommended.[9][10]
-
Question 2: Which is better for removing phospholipids: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Answer: Both LLE and SPE are superior to PPT for minimizing matrix effects, but the choice depends on throughput needs, analyte polarity, and the specific matrix.[6][10]
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and a nonpolar organic solvent). A popular method for lipid extraction is a modification of the Folch or Bligh & Dyer techniques, using a chloroform/methanol or methyl tert-butyl ether (MTBE)/methanol solvent system.[11]
-
Advantages: Can be highly effective at removing polar interferences like salts while extracting lipids.
-
Disadvantages: Can be labor-intensive, time-consuming, and may show poor reproducibility if not performed carefully.[9][12] It can also be less selective, co-extracting large amounts of other lipids like triglycerides and phospholipids.[2]
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: SPE uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix components are washed away, or vice-versa.[9][13] For fatty acids, reversed-phase (e.g., C18) or specialized lipid-selective sorbents can be used.[9][14]
-
Advantages: Offers excellent selectivity, reproducibility, and potential for automation, resulting in significant time and labor savings.[9][12] It is highly effective at removing phospholipids.[13]
-
Category 2: Chromatography & Derivatization (GC-MS Focus)
Question 3: I'm analyzing C17:0 as a Fatty Acid Methyl Ester (FAME) by GC-MS, but I'm seeing poor peak shape (tailing). What causes this?
Answer: Peak tailing in GC-MS analysis of FAMEs is a common problem that can compromise both resolution and quantification.[15] It typically points to one of two issues: incomplete derivatization or active sites within the GC system.
-
Causality & Troubleshooting:
-
Incomplete Derivatization: Free, underivatized this compound is polar and will interact strongly with active sites in the GC inlet and column, causing significant peak tailing.[15] Ensure your derivatization reaction goes to completion. The most common method is methylation to form FAMEs using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[16][17]
-
Active Sites: Even with complete derivatization, active sites (exposed silanols) in the injector liner or the front of the GC column can cause tailing.[15]
-
Solution: Use a fresh, deactivated inlet liner. If tailing persists, trim the first few inches off the front of the column to remove accumulated non-volatile residues.[15]
-
-
Column Overload: Injecting too much sample can lead to peak fronting, which can sometimes be mistaken for tailing.[15] Dilute your sample and re-inject.
-
Question 4: What is the best derivatization method for GC-MS analysis of C17:0?
Answer: The goal of derivatization is to convert the non-volatile fatty acid into a volatile and thermally stable derivative, most commonly a FAME.[18][19]
-
Recommended Method: Acid-Catalyzed Methylation with BF₃-Methanol.
-
Why: This is a widely used, robust, and effective method for preparing FAMEs from lipids extracted from various samples.[17] It efficiently converts free fatty acids and transesterifies fatty acids from glycerolipids into their corresponding methyl esters.
-
Alternative: For free fatty acids specifically, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS esters is also an option, though FAME analysis is more common.[20]
-
Protocol: Acid-Catalyzed Derivatization to FAMEs
-
Start with the dried lipid extract obtained from your LLE or SPE procedure.
-
Add 1 mL of 0.5 M NaOH in methanol. Vortex and heat at 80°C for 10 minutes to saponify lipids.
-
Cool the sample, then add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.[16]
-
Vortex thoroughly and heat at 80°C for 10 minutes to methylate the fatty acids.
-
Cool to room temperature. Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge for 5 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Category 3: Mass Spectrometry & Detection (LC-MS/MS Focus)
Question 5: I'm using a SIL-IS with my LC-MS/MS method, but my results are still variable. Why isn't it correcting for everything?
Answer: While a co-eluting SIL-IS is the gold standard for correcting matrix effects, its effectiveness depends on the assumption that it behaves identically to the analyte.[6][8] High matrix load can sometimes challenge this assumption.
-
Causality & Troubleshooting:
-
Extreme Ion Suppression: If the matrix effect is so severe that the analyte or IS signal is suppressed close to the limit of detection, the measurement becomes inherently noisy and less reliable. The goal should always be to reduce the matrix effect first, then correct for what remains.
-
Differential Matrix Effects: In rare cases with highly complex matrices, the matrix components causing suppression may not be perfectly homogenous across the chromatographic peak. If the SIL-IS and analyte have slightly different retention times, they may experience subtly different degrees of suppression.
-
Solution: Optimize your chromatography to ensure the analyte and SIL-IS peaks are as sharp and symmetrical as possible, with near-perfect co-elution.
-
-
Contamination in the IS: Ensure your SIL-IS stock is not contaminated with the unlabeled analyte. This can be checked by injecting the IS solution by itself.
-
Question 6: How can I quantitatively assess the extent of matrix effect in my method?
Answer: A quantitative assessment is crucial during method development and validation, as recommended by regulatory bodies like the FDA.[10][21] The most common method is the post-extraction spike comparison.
-
Mechanism: This approach compares the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a clean solvent.[3]
-
Formula for Matrix Effect Factor (MEF): MEF (%) = (Peak Response in Matrix / Peak Response in Solvent) * 100
-
An MEF of 100% indicates no matrix effect.
-
An MEF < 100% indicates ion suppression.
-
An MEF > 100% indicates ion enhancement.
-
Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a lipid-free source). Spike the analyte and SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into a blank matrix sample before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate Key Parameters:
-
Matrix Effect (ME): Compare the analyte peak area from Set B to Set A .
-
Recovery (RE): Compare the analyte peak area from Set C to Set B .
-
Process Efficiency (PE): Compare the analyte peak area from Set C to Set A .
-
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Effect | (AreaSet B / AreaSet A) x 100 | 100% ± 15% | Measures ion suppression/enhancement. |
| Recovery | (AreaSet C / AreaSet B) x 100 | High & Consistent | Measures the efficiency of the extraction process. |
| Process Efficiency | (AreaSet C / AreaSet A) x 100 | High & Consistent | Overall method efficiency (Recovery x Matrix Effect). |
This table provides a framework for method validation based on principles outlined in FDA guidance.[21][22]
Visualizing the Workflow and Problem
To better understand the process and the challenge, the following diagrams illustrate the analytical workflow and the mechanism of ion suppression.
Workflow for this compound Quantification
Caption: Workflow for C17:0 analysis, highlighting critical sample prep steps.
Mechanism of Ion Suppression in ESI-MS
Caption: Ion suppression mechanism due to co-eluting matrix components.
Conclusion
Overcoming matrix effects in the quantification of this compound is a multi-step process that requires a systematic and scientifically grounded approach. The foundation of a robust method lies in effective sample preparation , with Solid-Phase Extraction being a highly recommended technique for removing interfering phospholipids. The use of a stable isotope-labeled internal standard is non-negotiable for achieving the highest levels of accuracy and precision, as it corrects for variability in both extraction recovery and residual matrix effects. Finally, a quantitative assessment of matrix effects during method development is essential for validating the method's performance and ensuring its fitness for purpose. By understanding the causes of matrix effects and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can generate reliable, high-quality data for their critical studies.
References
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. gcms.cz [gcms.cz]
- 20. mdpi.com [mdpi.com]
- 21. s27415.pcdn.co [s27415.pcdn.co]
- 22. propharmagroup.com [propharmagroup.com]
Technical Support Center: Addressing Low Recovery of Heptadecanoic Acid During Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of heptadecanoic acid (C17:0) during sample extraction. As a long-chain saturated fatty acid, this compound's physicochemical properties can present unique hurdles in achieving high-yield, reproducible extractions. This resource provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to empower you to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low recovery of this compound in my samples?
Low recovery of this compound can stem from several factors related to its nature as a long-chain fatty acid. These include:
-
Suboptimal Solvent Polarity: this compound is a very hydrophobic molecule and is practically insoluble in water.[1][2] Its recovery is highly dependent on the choice of organic solvent. If the solvent is too polar, it will not efficiently extract the nonpolar this compound from the aqueous phase.
-
Incorrect Sample pH: The protonation state of the carboxylic acid group is critical. At a pH above its pKa (approximately 4.95), this compound will be deprotonated, forming a negatively charged carboxylate.[2] This ionized form is more water-soluble and will not partition effectively into a nonpolar organic solvent.
-
Formation of Emulsions: During liquid-liquid extraction, vigorous mixing of the aqueous and organic phases can lead to the formation of stable emulsions, which can trap the analyte and lead to significant losses during phase separation.[3][4]
-
Incomplete Saponification: If this compound is present in your sample as an ester (e.g., in triglycerides or phospholipids), incomplete saponification (alkaline hydrolysis) will result in the fatty acid not being liberated for extraction.[5][6]
-
Adsorption to Surfaces: Long-chain fatty acids can adsorb to glass and plastic surfaces, especially at low concentrations. This can lead to losses throughout the extraction and sample handling process.
-
Analyte Degradation: Although less of a concern for a saturated fatty acid like this compound compared to unsaturated fatty acids, sample degradation can occur with improper storage or handling.[7]
Q2: What are the ideal storage conditions for samples containing this compound?
To minimize degradation and ensure sample integrity, it is recommended to store biological samples at -80°C.[7] For extracted lipid fractions, storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent any potential long-term oxidative damage, even to saturated fatty acids.
Q3: Is derivatization necessary for this compound analysis?
For analysis by Gas Chromatography (GC), derivatization is highly recommended.[8][9] this compound in its free form is highly polar and can interact with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification.[10] Converting it to a more volatile and less polar ester, typically a fatty acid methyl ester (FAME), improves its chromatographic behavior.[8][11] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization may not be necessary, but it can improve sensitivity in some cases.
Troubleshooting Guide: Low this compound Recovery
This section provides a structured approach to diagnosing and resolving common issues leading to low recovery.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after liquid-liquid extraction (LLE) | Incorrect pH of the aqueous phase. | Ensure the pH of the aqueous phase is acidic (at least 2 pH units below the pKa of this compound, so pH < 3) before extraction.[12] This ensures the carboxylic acid group is fully protonated and the molecule is in its neutral, more hydrophobic form. |
| Suboptimal organic solvent. | Use a nonpolar solvent that effectively solubilizes this compound. Good choices include hexane, chloroform, and diethyl ether.[1] For more polar analytes, a more polar solvent might be needed, but for this compound, a nonpolar solvent is ideal.[13] | |
| Formation of a stable emulsion. | Reduce the vigor of mixing. Instead of vigorous vortexing, gently invert the extraction tube multiple times. Centrifugation can also help to break up emulsions. Adding a small amount of a saturated salt solution (salting out) can also aid in phase separation.[13] | |
| Insufficient phase ratio. | To maximize recovery, a higher ratio of organic solvent to aqueous sample may be beneficial. A ratio of 7:1 (organic:aqueous) is often a good starting point.[12][13] | |
| Low recovery from complex biological matrices (e.g., tissues, plasma) | Incomplete homogenization and lipid extraction. | Employ a robust homogenization technique to ensure complete disruption of the sample matrix. Well-established methods like the Folch or Bligh & Dyer procedures, which use a mixture of chloroform and methanol, are recommended for efficient lipid extraction from tissues.[14][15] |
| This compound is present as an ester and saponification was not performed or was incomplete. | For total fatty acid analysis, a saponification step is necessary to hydrolyze ester linkages.[5][6] Ensure complete saponification by using an adequate concentration of base (e.g., KOH or NaOH in methanol) and sufficient heating time and temperature.[3][4] | |
| Low recovery after Solid-Phase Extraction (SPE) | Inappropriate SPE sorbent. | For retaining a nonpolar compound like this compound from a polar sample matrix, a reversed-phase sorbent (e.g., C18) is suitable.[16] If the goal is to retain polar impurities and let this compound pass through, a normal-phase sorbent (e.g., silica) would be used.[16] |
| Incorrect elution solvent. | If this compound is retained on a reversed-phase column, a nonpolar solvent will be required for elution. If it is retained on a normal-phase column, a more polar solvent will be needed for elution. The choice of elution solvent is critical for recovery. | |
| General low recovery and poor reproducibility | Adsorption to labware. | Consider using silanized glassware or polypropylene tubes to minimize adsorption of the fatty acid to surfaces. Rinsing tubes with the extraction solvent can help recover any adsorbed analyte. |
| Inaccurate quantification. | Utilize an appropriate internal standard, such as an odd-chain fatty acid that is not naturally present in your sample (e.g., pentadecanoic acid or a stable isotope-labeled this compound), to correct for losses during sample preparation and analysis.[14] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction of Free this compound
This protocol is designed for the extraction of free this compound from an aqueous matrix.
-
Sample Preparation: To 1 mL of your aqueous sample, add your internal standard.
-
Acidification: Adjust the pH of the sample to approximately 3.0 by adding a suitable acid (e.g., 1M HCl).
-
Solvent Addition: Add 5 mL of a nonpolar organic solvent (e.g., hexane or a 2:1 mixture of hexane:isopropanol).
-
Extraction: Gently invert the tube for 2 minutes to allow for partitioning of the this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer containing the extracted this compound.
-
Drying: Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS after derivatization).
Protocol 2: Saponification and Extraction of Total this compound from a Lipid Sample
This protocol is for the analysis of total this compound, including that present in esters.
-
Sample Preparation: To your lipid sample (e.g., 10-20 mg of a lipid extract), add your internal standard.
-
Saponification: Add 2 mL of 0.5 M KOH in methanol. Heat the sample at 80°C for 1 hour to ensure complete hydrolysis of esters.
-
Cooling and Acidification: Allow the sample to cool to room temperature. Add 2 mL of water and then acidify to a pH of approximately 3.0 with a suitable acid (e.g., 6M HCl).
-
Extraction: Add 5 mL of hexane and mix by gentle inversion for 2 minutes.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes.
-
Collection: Collect the upper hexane layer.
-
Re-extraction (Optional but Recommended): Repeat the extraction of the aqueous layer with another 5 mL of hexane to maximize recovery. Combine the organic extracts.
-
Washing: Wash the combined organic extracts with 2 mL of a saturated NaCl solution to remove any residual base or other water-soluble impurities.
-
Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute as described in Protocol 1.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes the conversion of the extracted this compound to its methyl ester.
-
Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF3-methanol).
-
Derivatization: To the dried fatty acid extract, add 1 mL of the BF3-methanol solution.
-
Heating: Tightly cap the reaction vial and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex briefly.
-
Phase Separation: Centrifuge to separate the phases.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key decision points and workflows for this compound extraction.
Caption: Decision workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Showing Compound this compound (FDB004676) - FooDB [foodb.ca]
- 3. english.gyig.cas.cn [english.gyig.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Saponification - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 10. Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Heptadecanoic Acid Stability and Handling
An authoritative guide to the stability of heptadecanoic acid, designed for researchers, scientists, and drug development professionals. This technical support center provides in-depth answers to common questions and troubleshooting guidance for experimental challenges.
Welcome to the technical support guide for this compound (C17:0). As a long-chain saturated fatty acid, this compound is generally stable; however, improper storage and handling can compromise its purity and impact experimental outcomes. This guide provides expert insights and practical solutions to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Section 1: General Storage and Handling
Question: What are the ideal long-term storage conditions for solid this compound?
Answer: For long-term stability, solid this compound should be stored at -20°C.[1][2] While some suppliers indicate that room temperature storage is acceptable for shorter periods[3][4][5], storing it frozen at -20°C is the industry-standard recommendation to maximize its shelf life, which can be at least four years under these conditions.[1] The product should be stored in a tightly sealed, light-resistant container to protect it from moisture and light.
-
Causality: Although this compound is a saturated fatty acid and thus not highly susceptible to oxidation, low temperatures significantly slow down all potential chemical degradation pathways.[6] Storing it in a tightly sealed container prevents moisture absorption, which can cause clumping and potentially introduce contaminants.[7]
Question: My solid this compound arrived in a vial at room temperature. Is it still good?
Answer: Yes, it is very likely fine. This compound is chemically stable as a solid at ambient temperatures for shipping and short-term storage.[5] Suppliers often ship stable compounds like this at room temperature to reduce shipping costs.[5] Upon receipt, you should transfer it to the recommended long-term storage condition of -20°C.[1][2]
Question: Is this compound sensitive to light or oxygen?
Answer: While significantly more stable than polyunsaturated fatty acids, all lipids can be susceptible to long-term oxidative degradation from exposure to oxygen and light, particularly UV light.[7][8][9] this compound is incompatible with strong oxidizing agents.[3][4]
-
Expert Insight: The primary mechanism of concern is lipid peroxidation, a free-radical chain reaction that degrades fatty acids. While the lack of double bonds in this compound makes it a poor substrate for this reaction compared to unsaturated fats, degradation can still be initiated over long periods by light or heat.[10][11] Therefore, storing it in an amber vial or in a dark place and minimizing headspace in the container are best practices. For ultimate protection when preparing solutions, purging the solvent and the vial headspace with an inert gas like argon or nitrogen is recommended.[1]
Section 2: Solution Stability and Preparation
Question: How do I prepare a stock solution of this compound? What solvents should I use?
Answer: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1]
To prepare a stock solution, dissolve the solid this compound in your chosen organic solvent. Purging the solvent with an inert gas before dissolving the fatty acid is a recommended step to remove dissolved oxygen and enhance stability.[1]
Question: How should I store stock solutions of this compound and for how long are they stable?
Answer: Stock solutions in organic solvents (e.g., DMSO, ethanol) should be stored at -20°C, and for longer-term storage, at -80°C.[12] It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the product.[12] When stored properly at -80°C, organic stock solutions can be stable for up to 6 months.[12]
Question: Can I store this compound in an aqueous solution?
Answer: It is not recommended to store this compound in aqueous solutions for more than one day.[1] Its solubility in aqueous buffers is very low. To prepare a working solution for cell culture or other aqueous experiments, you should first dissolve the fatty acid in an organic solvent like DMF or DMSO and then dilute this stock into the aqueous buffer of choice.[1] Even then, prepare these aqueous solutions fresh for each experiment.
-
Causality: The poor stability in aqueous media is due to the low solubility and potential for the fatty acid to precipitate out of solution or form micelles. Furthermore, aqueous environments can facilitate microbial growth or hydrolysis over time, compromising the integrity of your experiment.
Section 3: Troubleshooting Guide
Question: My this compound powder appears discolored (yellowish) and is clumping. What happened?
Answer: This observation may suggest exposure to moisture and potentially the onset of degradation. Clumping is often caused by the absorption of water from the atmosphere.[7] Discoloration could be a sign of oxidation, where trace impurities or the fatty acid itself have undergone chemical changes.[8] While this compound is generally stable, this indicates suboptimal storage conditions. You should verify the purity of the material using an analytical method like GC-MS before use.
Question: I'm seeing unexpected peaks in my GC-MS or LC-MS analysis. Could this be degradation?
Answer: Yes. The appearance of new peaks, especially those near the main this compound peak, is a strong indicator of degradation or contamination. For saturated fatty acids, oxidation is a potential degradation pathway, although it occurs much more slowly than with unsaturated fatty acids.[8][9]
-
Expert Insight: When troubleshooting, first ensure the unexpected peaks are not artifacts from your solvent, derivatization reagents, or analytical system. Run a solvent blank. If the peaks persist, they are likely impurities. It is crucial to use a fresh, high-purity standard to confirm the identity and purity of your experimental material.
Question: My experimental results are inconsistent when I use an older stock of this compound. Why?
Answer: Inconsistent results are a classic sign of sample degradation.[8] Even minor amounts of impurities can significantly alter the biological or chemical activity in sensitive assays. The presence of degradation byproducts means the effective concentration of pure this compound is lower than calculated, and the impurities themselves may have unintended effects. It is critical to use materials of verified purity for reproducible science.
Data Summary and Protocols
Table 1: Storage Condition Summary
| Form | Solvent | Temperature | Recommended Duration | Key Considerations |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container. |
| Crystalline Solid | N/A | Room Temperature | Short-term only | Acceptable for shipping and brief storage.[5] |
| Stock Solution | DMSO, Ethanol, DMF | -20°C | ~1 month[12] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO, Ethanol, DMF | -80°C | ~6 months[12] | Preferred for longer-term solution storage. Purge with inert gas. |
| Working Solution | Aqueous Buffer (diluted from stock) | 2-8°C | < 24 hours[1] | Prepare fresh before each experiment. |
Diagram: Troubleshooting Workflow for Suspected Degradation
This diagram outlines the logical steps a researcher should take if they suspect their this compound sample has been compromised.
Caption: A decision-making workflow for troubleshooting this compound stability.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a standard method for derivatizing this compound to its fatty acid methyl ester (FAME) for GC-MS analysis, which is a common and reliable way to assess purity.[13][14]
1. Objective: To quantify the purity of a this compound sample and identify potential degradation products.
2. Materials:
-
This compound sample
-
Methanol with 2% (v/v) sulfuric acid (or Boron Trifluoride in Methanol)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
-
GC vials with inserts
3. Derivatization Procedure (Acid-Catalyzed Methylation):
-
Accurately weigh ~1 mg of the this compound sample into a screw-cap glass tube.
-
Add 1 mL of methanol containing 2% sulfuric acid.
-
Cap the tube tightly and heat at 60°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly (2 min at 1000 x g) to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: 5977A MSD or equivalent
-
Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column suitable for FAMEs.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
5. Data Analysis:
-
Identify the peak for this compound methyl ester based on its retention time and mass spectrum (comparison to a known standard or spectral library like NIST is recommended).
-
Integrate the peak area of the this compound methyl ester and any other observed peaks.
-
Calculate purity as the percentage of the this compound methyl ester peak area relative to the total integrated peak area of all fatty acids.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS 506-12-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound CAS#: 506-12-7 [m.chemicalbook.com]
- 4. 506-12-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 十七酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. helifattyacid.com [helifattyacid.com]
- 7. How should n - Octadecanoic acid be stored to maintain its stability? - Blog [chemgulf.com]
- 8. benchchem.com [benchchem.com]
- 9. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ion Suppression of C17:0 in LC-MS/MS
Welcome to the technical support guide for minimizing ion suppression of Heptadecanoic Acid (C17:0) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. C17:0 is a crucial odd-chain saturated fatty acid, frequently used as an internal standard (IS) for the quantification of other fatty acids due to its low natural abundance in most biological systems. However, its signal intensity can be compromised by a phenomenon known as ion suppression, leading to inaccurate and unreliable quantitative results.[1]
This guide provides in-depth, experience-driven answers to common challenges faced by researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately minimize ion suppression in your C17:0 analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for C17:0 analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as C17:0, is reduced by the presence of co-eluting components from the sample matrix.[2][3] In electrospray ionization (ESI), a finite number of charges are available on the surface of droplets.[4] When matrix components, particularly phospholipids in bioanalysis, co-elute with C17:0, they compete for these charges, reducing the number of C17:0 ions that are successfully generated and transferred into the gas phase for mass analysis.[5][6] This leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of your quantitative assay.[1][7]
Q2: I'm using C17:0 as an internal standard. Shouldn't that automatically correct for ion suppression?
A2: While using an internal standard is a fundamental strategy, it's not a perfect solution on its own. The core assumption is that the IS and the analyte experience the same degree of ion suppression.[2] For this to be true, the IS must co-elute perfectly with the analyte of interest. In reversed-phase chromatography, different fatty acids will have slightly different retention times.[8] If C17:0 elutes in a region with a different matrix composition than your target analytes, the degree of suppression will vary, leading to inaccurate quantification. The most reliable approach is to use a stable isotope-labeled (SIL) internal standard for each analyte, but for fatty acid panels, a representative IS like C17:0 is common. Therefore, minimizing the source of the suppression is always the best strategy.
Q3: How can I definitively prove that ion suppression is affecting my C17:0 signal?
A3: The most direct method is a post-column infusion experiment .[9][10] This technique allows you to visualize exactly where in your chromatographic run ion suppression is occurring. You continuously infuse a standard solution of C17:0 into the mobile phase after the analytical column but before the mass spectrometer. After achieving a stable baseline signal for C17:0, you inject an extracted blank matrix sample. Any dip or decrease in the constant C17:0 signal indicates a retention time zone where co-eluting matrix components are causing suppression.[7][11]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems with a focus on the underlying causes and providing robust, field-proven solutions.
Q4: My C17:0 signal is low and inconsistent across different plasma samples. What is the most likely cause and my first troubleshooting step?
A4: The most probable culprit is variability in phospholipid content between your samples. Phospholipids are notorious for causing ion suppression in bioanalysis and can vary significantly from sample to sample.[6][12]
-
Causality: Phospholipids, being abundant in plasma, often co-elute with fatty acids in reversed-phase LC. Their polar head groups and nonpolar tails make them effective competitors in the ESI process, suppressing the ionization of analytes like C17:0.[5] Inconsistent phospholipid levels lead to inconsistent suppression, and therefore, an inconsistent C17:0 signal.
-
Your First Step: Re-evaluate and Optimize Sample Preparation. A simple protein precipitation is often insufficient for removing phospholipids.[13] You must implement a more rigorous cleanup strategy.
Figure 1. Decision workflow for addressing phospholipid-based ion suppression.
Protocol: Phospholipid Removal using a Specialized SPE Plate This protocol outlines a general procedure. Always consult the manufacturer's specific instructions for your chosen product.
-
Pre-treatment: Add your C17:0 internal standard to 100 µL of plasma in a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Place a phospholipid removal SPE plate on a collection plate. Transfer the supernatant from the previous step to the wells of the SPE plate.
-
Elution: Apply vacuum or positive pressure to pass the sample through the sorbent. The eluate collected is now depleted of proteins and phospholipids.[14]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Q5: My sample preparation is robust, but the post-column infusion experiment still shows suppression at the retention time of C17:0. What's my next move?
A5: If sample cleanup isn't enough, your next step is to optimize the chromatographic separation. The goal is to chromatographically resolve C17:0 from the interfering matrix components.[1][15]
-
Causality: Ion suppression only occurs when the analyte and the interfering species enter the ion source at the same time.[1] By adjusting your chromatography, you can shift the retention time of C17:0 to a "cleaner" region of the chromatogram, where fewer matrix components are eluting.
-
Strategies for Chromatographic Optimization:
Strategy Principle of Action Typical Implementation Modify Gradient Change the polarity profile of the mobile phase over time to alter the elution of both C17:0 and interferences. Increase the initial hold time of the aqueous phase, or slow down the ramp to the organic phase to better separate early-eluting interferences. Change Column Chemistry Use a stationary phase with a different selectivity. If using a standard C18 column, consider a C30 column, which offers enhanced shape selectivity for lipid isomers and can alter elution profiles significantly.[16] Reduce Flow Rate Lower flow rates (e.g., into the microliter per minute range) can improve ESI efficiency and reduce the impact of matrix effects by creating smaller, more stable droplets.[7] Reduce flow from 0.4 mL/min to 0.2 mL/min. This may require re-optimizing the gradient. Sample Dilution Reduce the concentration of everything injected on-column, including matrix components. Dilute the final, cleaned-up sample extract 5- or 10-fold. This is only viable if C17:0 sensitivity is sufficient.[17]
Q6: I've optimized my sample prep and chromatography, but my C17:0 signal is still weaker than expected. How can I adjust the mass spectrometer source to improve it?
A6: Fine-tuning the ESI source parameters can significantly enhance the C17:0 signal and potentially reduce the impact of suppression.
-
Causality: ESI source parameters control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.[4] Suboptimal settings can lead to poor ionization efficiency even in the absence of severe suppression. In some cases, aggressive source conditions can cause in-source fragmentation, where the C17:0 ion fragments before it is even analyzed, reducing the precursor ion signal.[18]
-
Key ESI Source Parameters to Optimize:
Figure 2. Key ESI source parameters and their primary effects.
Systematic Optimization Protocol (using Flow Injection Analysis - FIA):
-
Prepare a standard: Make a solution of C17:0 in your initial mobile phase at a concentration that gives a mid-range signal.
-
Set up FIA: Infuse the C17:0 solution directly into the MS source at your method's flow rate, bypassing the LC column.
-
Optimize One Parameter at a Time: While monitoring the C17:0 signal, vary one source parameter (e.g., Capillary Voltage) across its typical range while holding all others constant.
-
Identify Optimum: Note the setting that provides the highest and most stable signal.
-
Repeat: Set the optimized parameter to its best value and repeat the process for the next parameter (e.g., Gas Temperature).
-
Final Check: Verify the final optimized parameters with an injection on your full LC-MS/MS system.
-
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. researchgate.net [researchgate.net]
- 16. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Injection Parameters for Volatile Fatty Acid Esters (VFAEs)
Welcome to the technical support center for the analysis of volatile fatty acid esters (VFAEs) by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing GC injection parameters for robust and reproducible results. Here, we move beyond simple procedural lists to explain the underlying principles of each parameter, empowering you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of VFAEs.
Q1: Should I use a split or splitless injection for my VFAE samples?
The choice between split and splitless injection is fundamentally determined by the concentration of your analytes and the required sensitivity of your assay.[1][2]
-
Split Injection: This is the preferred mode when analyzing samples with higher concentrations of VFAEs, such as those from fermentation broths or fecal extracts.[1][3] In a split injection, a significant portion of the vaporized sample is vented, and only a small, representative fraction enters the analytical column. This prevents column overload, which can lead to distorted peak shapes (fronting) and reduced column lifetime.[1] By adjusting the split ratio (e.g., 20:1 to 50:1), you can control the amount of sample introduced to the column.[3]
-
Splitless Injection: This mode is ideal for trace-level analysis where maximizing sensitivity is critical, for instance, when measuring VFAEs in plasma or serum.[1][3] During a splitless injection, the split vent is closed for a specific period (the splitless hold time), allowing the entire vaporized sample to be transferred to the column.[2][4] While this maximizes analyte transfer, it can be prone to issues like peak broadening if not carefully optimized.[1][4]
Q2: What is a good starting point for the injector temperature?
A common starting point for the injector temperature is 250 °C.[5] This temperature is generally sufficient to ensure the complete and rapid vaporization of most volatile fatty acid esters.[3] However, the optimal temperature is a balance. It needs to be high enough to vaporize the least volatile VFAE in your sample but not so high as to cause thermal degradation of labile compounds.[5] If you are analyzing a wide range of VFAEs, you may need to experiment with temperatures between 220 °C and 280 °C.[3][5]
Q3: How does the initial oven temperature affect my separation in splitless mode?
In splitless mode, the initial oven temperature is crucial for achieving sharp peaks. It should typically be set 10 to 15 °C below the boiling point of the sample solvent.[6] Because the sample transfer to the column is slow in splitless injection, a low initial oven temperature acts as a focusing mechanism.[4][6] The analytes condense at the head of the column in a narrow band, which counteracts the band broadening that can occur in the inlet.[4]
Q4: Why is derivatization to esters necessary for VFA analysis?
Volatile fatty acids in their free form are highly polar and prone to strong interactions with active sites in the GC system, which can lead to severe peak tailing and poor resolution.[7][8] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs) or other esters, is a critical sample preparation step.[8][9] This process increases the volatility and reduces the polarity of the analytes, resulting in improved chromatographic performance.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during VFAE analysis.
Problem 1: Peak Tailing
Peak tailing, especially for more polar VFAEs, is a frequent challenge.
-
Cause A: Active Sites in the System: Free carboxyl groups on underivatized VFAs can interact with active sites (e.g., metal surfaces, silanol groups) in the inlet liner, column, or detector.[7]
-
Solution:
-
Ensure Complete Derivatization: Review your esterification protocol to confirm that the reaction has gone to completion.
-
Use an Inert Flow Path: Employ deactivated inlet liners, such as those with glass wool packing, to minimize sample interaction with metal surfaces.[6] Consider using a liner with a gooseneck at the bottom to prevent contact with the hot metal seal of the inlet.[6]
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites. If the column is old, consider trimming the first few inches or replacing it.[10]
-
-
-
Cause B: Inappropriate Column Phase: Using a non-polar column for polar analytes can result in tailing.
Problem 2: Poor Resolution or Broad Peaks
Broad or poorly resolved peaks can compromise accurate quantification.
-
Cause A: Sub-optimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency.
-
Solution: Optimize the carrier gas (typically helium or hydrogen) flow rate for your column dimensions. Hydrogen often provides faster separations and sharper peaks.[12]
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Cause C: Slow Sample Transfer (Splitless Injection): In splitless mode, slow transfer from the inlet to the column leads to band broadening.[2][4]
-
Solution:
-
Optimize Initial Oven Temperature: As discussed in the FAQ, use a low initial oven temperature for analyte focusing.[6]
-
Check Splitless Hold Time: Ensure the hold time is sufficient for the sample to be transferred to the column, typically allowing for 1.5 to 2 sweeps of the liner volume with the carrier gas.[4]
-
-
Problem 3: Ghost Peaks (Carryover)
The appearance of peaks in blank runs that correspond to analytes from a previous injection is known as carryover.
-
Cause A: Sample Condensation in the Injector or Syringe: Higher boiling point VFAEs may not fully vaporize or may re-condense in cooler spots.
-
Solution:
-
Increase Injector Temperature: Cautiously increase the inlet temperature to ensure complete vaporization, but be mindful of potential analyte degradation.[5]
-
Syringe Cleaning: Implement a rigorous syringe cleaning protocol with an appropriate solvent after each injection.
-
-
-
Cause B: Contaminated Inlet Liner: Residue from previous injections can accumulate in the liner.
-
Solution: Regularly replace the inlet liner and septum as part of routine maintenance.[10]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues in VFAE analysis.
Caption: A decision tree for troubleshooting common GC issues.
Experimental Protocols & Data
Protocol 1: Step-by-Step Optimization of Inlet Temperature
This protocol provides a systematic approach to determining the optimal inlet temperature for your VFAE analysis.
-
Initial Setup:
-
Prepare a standard mixture containing all VFAEs of interest at a known concentration.
-
Set the initial injector temperature to 250 °C.[5]
-
Use your standard column and oven temperature program.
-
-
Temperature Increments:
-
Inject the standard mixture and record the chromatogram.
-
Increase the injector temperature in 25 °C increments (e.g., 275 °C, then 300 °C).[5]
-
After each temperature change, allow the system to equilibrate before injecting the standard.
-
-
Data Analysis:
-
Compare the peak areas and shapes for all analytes at each temperature.
-
Pay close attention to the least volatile (latest eluting) VFAEs; their response should increase with temperature up to a certain point.[5]
-
Simultaneously, monitor for any decrease in the response of more thermally sensitive VFAEs, which would indicate degradation.[5]
-
-
Selection of Optimal Temperature:
-
Choose the temperature that provides the best overall response and peak shape for all analytes without causing degradation. This may be a compromise if some compounds are thermally labile.[5]
-
Table 1: Typical GC Injection Parameters for VFAE Analysis
| Parameter | Split Injection (High Concentration) | Splitless Injection (Trace Analysis) | Rationale & Key Considerations |
| Injection Mode | Split | Splitless | Match mode to sample concentration to avoid overload and ensure sensitivity.[1][2] |
| Inlet Temperature | 220–280 °C | 220–280 °C | Must be sufficient to vaporize all analytes without causing thermal degradation.[3][5] |
| Injection Volume | 1 µL | 1 µL | A standard volume; larger volumes risk backflash, especially with volatile solvents.[3][4] |
| Split Ratio | 20:1 to 50:1 | N/A | Adjust based on analyte concentration to prevent column overload.[3] |
| Splitless Hold Time | N/A | 0.5–1.5 min | Must be long enough to transfer the sample to the column but short enough to prevent excessive solvent tailing.[4] |
| Initial Oven Temp. | Dependent on analysis | 10-15 °C below solvent boiling point | Critical for focusing analytes at the column head in splitless mode to ensure sharp peaks.[6] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Hydrogen can provide faster analysis times and better efficiency.[12] |
| Liner Type | Deactivated, glass wool | Deactivated, glass wool, tapered | An inert liner with glass wool promotes vaporization and mixing while preventing analyte degradation.[6] |
Sample Preparation Workflow
The following diagram outlines a typical workflow for preparing biological samples for VFAE analysis.
Caption: A typical VFAE sample preparation workflow.
References
- 1. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 2. Optimizing Splitless Injections: Introduction [discover.restek.com]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 9. hawach.com [hawach.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. internationaloliveoil.org [internationaloliveoil.org]
- 13. agilent.com [agilent.com]
Technical Support Center: Heptadecanoic Acid Analytical Standards
Welcome to the technical support center for heptadecanoic acid (C17:0) analytical standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the purity and analysis of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experimental results.
Introduction: The Importance of Purity in this compound Standards
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in this compound analytical standards?
A1: Contaminants in this compound standards can generally be categorized into three groups:
-
Homologous Saturated Fatty Acids: Due to similar physical and chemical properties, the most common contaminants are other saturated fatty acids with chain lengths close to C17. These include palmitic acid (C16:0) and stearic acid (C18:0). Their presence often stems from the purification process during manufacturing.
-
Other Odd-Chain Fatty Acids: Pentadecanoic acid (C15:0) is another common impurity, particularly if the standard is sourced from or purified alongside other odd-chain fatty acids.[3]
-
Degradation Products: Although this compound is generally stable, improper storage or handling can lead to degradation.[4][5] Exposure to high temperatures, strong oxidizing agents, or bases can result in the formation of various byproducts.[4][5][6] One potential degradation pathway for a related compound, 1-heptadecanol, involves oxidation to heptadecanal and subsequently to this compound, suggesting that related aldehydes could be present as intermediates in other degradation scenarios.[7]
Q2: My this compound standard, which should be a white crystalline solid, has a yellowish tint. What could be the cause?
A2: A yellowish discoloration is often an indicator of degradation, likely due to oxidation. Exposure to air (oxygen), light, and elevated temperatures can initiate oxidative processes, leading to the formation of impurities that can alter the color and physical form of the standard.[7] It is crucial to assess the purity of a discolored standard before use.
Q3: I'm observing unexpected peaks in my GC-MS analysis of a this compound standard. How can I identify them?
A3: Unexpected peaks can arise from the contaminants mentioned in Q1 or from the analytical process itself. To identify these peaks:
-
Analyze the Mass Spectra: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST) to get a preliminary identification.
-
Consider Retention Times: Homologous fatty acids will have retention times close to that of this compound. Typically, shorter chain fatty acids will elute earlier, and longer chains will elute later.
-
Run Certified Reference Materials: For confirmation, analyze certified reference materials of suspected contaminants (e.g., palmitic acid, stearic acid) under the same chromatographic conditions.
-
Evaluate for Derivatization Artifacts: If you are derivatizing your fatty acid (e.g., to a fatty acid methyl ester - FAME), incomplete derivatization or side reactions can introduce unexpected peaks.
Q4: What are the ideal storage conditions for this compound analytical standards?
A4: To ensure long-term stability, this compound should be stored as a crystalline solid at -20°C.[8] It should be kept in a tightly sealed container, protected from light and moisture.[4][7] For solutions, it is recommended to prepare them fresh. If storage is necessary, use an inert solvent and store at low temperatures for a limited time. Aqueous solutions are not recommended for storage beyond one day.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of this compound standards.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in GC Analysis | 1. Active Sites in the GC System: The carboxylic acid group of this compound can interact with active sites in the injector liner or column, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to peak fronting. 3. Improper Derivatization: Incomplete derivatization can result in the presence of the free acid, which chromatographs poorly. | 1. Use a deactivated injector liner. 2. Perform regular column conditioning. 3. Derivatize the fatty acid to its methyl ester (FAME) for improved volatility and peak shape. 4. Reduce the injection volume or dilute the sample. |
| Inconsistent Quantification Results | 1. Standard Degradation: The purity of the standard may have compromised over time. 2. Inaccurate Standard Preparation: Errors in weighing or dilution of the standard. 3. Instrument Variability: Fluctuations in GC-MS performance. | 1. Verify the purity of the standard using the protocol below. 2. Use a calibrated analytical balance and volumetric flasks for standard preparation. 3. Run a system suitability test before each analytical run to ensure consistent instrument performance. |
| No Peak Detected for this compound | 1. Incorrect GC-MS Parameters: The oven temperature program, injector temperature, or MS settings may not be appropriate. 2. Derivatization Failure: The derivatization reaction may not have worked. 3. Sample Degradation: The analyte may have completely degraded. | 1. Verify all instrument parameters. A good starting point for a FAME analysis is an initial oven temperature of 100°C, ramping to 250°C.[7] 2. Check the derivatization reagent and procedure. 3. Prepare a fresh sample from the solid standard. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS after Derivatization to FAME
This protocol details the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a common step to improve the volatility and chromatographic behavior of fatty acids.
Materials and Reagents:
-
This compound standard
-
Methanol (anhydrous)
-
Hexane (GC grade)
-
Acetyl Chloride or Boron Trifluoride (BF3) in Methanol (14%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., polar stationary phase for FAME analysis)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard into a glass tube with a PTFE-lined cap.
-
Add 1 mL of methanol.
-
Slowly add 200 µL of acetyl chloride while vortexing. Alternatively, use 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 60-80°C for 1 hour.
-
-
Extraction:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity as the area percentage of the this compound methyl ester peak relative to the total area of all peaks.
-
Visualizations
Troubleshooting Logic for Unexpected GC Peaks
Caption: Troubleshooting workflow for identifying unknown peaks in a GC analysis.
Potential Contaminant Relationships
Caption: Common sources of contaminants in this compound standards.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Heptadecanoic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. atamankimya.com [atamankimya.com]
- 5. 506-12-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 506-12-7 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
impact of solvent choice on heptadecanoic acid solubility and stability
Welcome to the technical support guide for heptadecanoic acid (C17:0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection, solution preparation, and stability assessment. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound, also known as margaric acid, is a saturated fatty acid with a 17-carbon chain.[1] It is a white, crystalline, or waxy solid at room temperature.[2] Due to its long, nonpolar hydrocarbon tail and polar carboxylic acid head, its solubility is highly dependent on the solvent's polarity. It is a stable compound under standard conditions but can be susceptible to degradation with improper handling.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₄O₂ | [5] |
| Molecular Weight | 270.45 - 270.5 g/mol | [5][6] |
| Melting Point | 59-63 °C | [1][2][3] |
| Boiling Point | 363-364 °C (at 760 mm Hg) | [6] |
| Appearance | White to off-white crystalline solid, powder, or flakes | [2][3][5] |
Q2: Which solvents are recommended for dissolving this compound, and what are the approximate solubilities?
This compound is readily soluble in many organic solvents but has very poor solubility in water.[2][3] The choice of solvent is critical and depends on the downstream application. For stock solutions, polar organic solvents are often preferred.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Ether | Soluble | [2][3] |
| Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Aqueous Buffers | Sparingly soluble | [5] |
| Water | 4.2 mg/L at 25 °C (Essentially Insoluble) | [6] |
Expert Insight: The long hydrocarbon chain of this compound dictates its preference for organic solvents. Solvents like ethanol, DMSO, and DMF can effectively solvate both the nonpolar tail and the polar carboxylic acid head group. For applications requiring an aqueous environment, a co-solvent strategy is necessary.
Q3: How can I prepare a solution of this compound for use in aqueous/buffered systems?
Due to its low aqueous solubility, a two-step process is required.[5] First, dissolve the this compound in a water-miscible organic solvent like DMF or ethanol.[5] Then, this stock solution can be diluted with the aqueous buffer of choice. For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[5] It is critical to note that aqueous solutions of this compound are not stable and should be prepared fresh; storage for more than one day is not recommended.[5]
Q4: What are the primary factors that affect the stability of this compound in solution?
While saturated fatty acids like this compound are generally more stable than their unsaturated counterparts, several factors can lead to their degradation.[7]
-
Oxidation: Exposure to oxygen, especially when heated or in the presence of metal ions, can lead to oxidative degradation.[8][9] While it lacks double bonds, slow oxidation can still occur. To mitigate this, it is best practice to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the fatty acid.[5]
-
Temperature: High temperatures accelerate oxidation and other degradation reactions.[10] Solutions should be stored at low temperatures.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways.[9][11] Storing solutions in amber vials or in the dark is crucial.[12]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, reducing agents, and bases.[3][4]
Q5: What are the recommended storage conditions for solid this compound and its stock solutions?
Proper storage is essential to maintain the integrity of the compound.
-
Solid Form: Store the solid compound at -20°C for long-term stability (≥ 4 years).[5] The container should be tightly sealed and stored in a dry place.[12][13]
-
Organic Stock Solutions: For stock solutions in organic solvents like ethanol or DMF, store in tightly sealed, light-resistant (amber) vials at -20°C or -80°C.[14] Before sealing, flushing the headspace of the vial with an inert gas can further protect against oxidation.[5] Stock solutions at -80°C can be stable for up to 6 months.[14] Avoid repeated freeze-thaw cycles.[14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My this compound is not fully dissolving or is dissolving very slowly.
Question: I am trying to dissolve this compound in ethanol at the recommended concentration, but it's taking a long time, and some solid material remains. What should I do?
Answer:
-
Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can significantly decrease the solubility of long-chain fatty acids.
-
Increase Surface Area: If you are using large crystals, gently crush them into a fine powder using a mortar and pestle before adding the solvent. This increases the surface area available for solvation.
-
Apply Gentle Heat: Warm the solution gently in a water bath (e.g., to 30-40°C). Do not overheat, as this can risk degradation. This compound's melting point is around 61°C, so staying well below this is advisable.[2][6]
-
Sonication: Place the vial in a sonicator bath for 5-10 minute intervals. The ultrasonic waves can help break up aggregates and accelerate dissolution.
-
Re-evaluate Concentration: Double-check your calculations. It is possible you are attempting to create a supersaturated solution. Refer to the solubility table to ensure you are within the acceptable range for your chosen solvent.
Issue 2: My this compound precipitated out of the solution after storage.
Question: I prepared a stock solution in DMSO, and after storing it at -20°C, I noticed a precipitate. Is the solution still usable?
Answer:
This is a common issue caused by the solution temperature dropping below the point where the fatty acid can remain dissolved (its saturation point at that temperature).
-
Re-dissolve the Precipitate: Before use, bring the solution to room temperature and then warm it gently (30-40°C) while vortexing or sonicating until the precipitate is fully re-dissolved.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before making any dilutions or proceeding with your experiment.
-
Consider a Lower Concentration: If precipitation upon freezing is a persistent problem, consider preparing and storing your stock solution at a slightly lower concentration.
-
Avoid Aqueous Solutions for Storage: This issue is especially prevalent when working with dilutions in aqueous buffers. As stated previously, aqueous solutions are not recommended for storage and should be prepared fresh daily.[5]
Issue 3: I am observing unexpected peaks in my GC-MS or LC-MS analysis.
Question: My chromatogram shows peaks that do not correspond to the this compound standard. Could this be due to the solvent or degradation?
Answer:
Yes, unexpected peaks are often indicative of either solvent impurities or, more commonly, degradation of the fatty acid.
-
Analyze a Solvent Blank: First, run a sample of the solvent you used to prepare your solution. This will help you identify any peaks that are inherent to the solvent itself or are contaminants from your system.
-
Identify Potential Degradation Products: The primary degradation pathway for fatty acids is oxidation.[9] Even for saturated fatty acids, this can lead to the formation of aldehydes and other carboxylic acids.[11] These byproducts will appear as separate peaks in your analysis.
-
Review Handling and Storage Procedures: The presence of degradation products strongly suggests that the material (either in solid form or in solution) was exposed to oxygen, light, or excessive heat.[2][8] Review the recommended storage and handling protocols. Ensure stock solutions are blanketed with inert gas and stored in amber vials at or below -20°C.
-
Perform a Purity Check: Use an analytical standard to confirm the retention time of pure this compound. If significant impurity peaks are present, it is recommended to discard the stock solution and prepare a fresh one from a reliable source of solid material.
Experimental Protocols & Workflows
Diagram: Solvent Selection Workflow
This diagram outlines the decision-making process for choosing an appropriate solvent system for this compound based on the experimental requirements.
Caption: Workflow for selecting a suitable solvent for this compound.
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a reliable method for preparing a stable stock solution in an organic solvent.
-
Pre-analysis Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap on a calibrated analytical balance.
-
Aliquot Compound: Carefully weigh the desired amount of solid this compound directly into the tared vial. Record the exact weight.
-
Solvent Preparation: Select a high-purity (e.g., HPLC or ACS grade) organic solvent such as ethanol or DMF. Purge the solvent by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 10-15 minutes to remove dissolved oxygen.
-
Dissolution: Add the calculated volume of the purged solvent to the vial containing the this compound to achieve the target concentration.
-
Facilitate Solubilization: Cap the vial tightly and vortex for 30 seconds. If necessary, place the vial in a sonicator bath or a warm water bath (not exceeding 40°C) until all solid has dissolved and the solution is clear.
-
Inert Atmosphere Storage: Before final capping, flush the headspace of the vial with the inert gas for 15-20 seconds to displace any air.
-
Labeling and Storage: Seal the vial tightly with Parafilm®. Label clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C, protected from light.
Diagram: Factors Influencing this compound Stability
This diagram illustrates the key environmental factors that can compromise the stability of this compound in solution, leading to degradation.
Caption: Key factors that can cause the degradation of this compound.
Protocol 2: Assessing the Stability of a this compound Solution
This protocol provides a framework for determining the stability of your prepared stock solution over time using chromatographic methods (e.g., GC-MS or LC-MS).
-
Initial Analysis (T=0): Immediately after preparing the stock solution (as per Protocol 1), perform an initial analysis.
-
Dilute an aliquot of the stock solution to a working concentration suitable for your analytical instrument.
-
Inject the sample and acquire the chromatogram and/or mass spectrum.
-
Integrate the peak area of this compound. This will serve as your baseline (100% purity) reference. Note any minor impurity peaks present at T=0.
-
-
Sample Storage: Store the primary stock solution under the conditions you wish to test (e.g., -20°C, with inert gas overlay, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove the stock solution from storage.
-
Allow the solution to equilibrate to room temperature.
-
Prepare and analyze a sample in the same manner as the T=0 analysis.
-
-
Data Analysis and Comparison:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Look for the appearance of new peaks or the growth of existing impurity peaks. These are indicative of degradation products.
-
Calculate the relative percentage of the main this compound peak area compared to the total peak area of all components in the chromatogram.
-
A significant decrease (>5-10%) in the relative peak area of this compound or the appearance of significant degradation peaks indicates that the solution is unstable under the tested storage conditions. Analytical techniques like GC-MS and HPLC are crucial for this assessment.[15]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound CAS#: 506-12-7 [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound MSDS CasNo.506-12-7 [lookchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Resolving Co-elution of Heptadecanoic Acid
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for resolving the co-elution of heptadecanoic acid (C17:0) with other fatty acids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (C17:0) commonly used as an internal standard?
A1: this compound is a saturated fatty acid with 17 carbon atoms. It is frequently used as an internal standard (IS) for the quantification of other fatty acids because it is not naturally abundant in most biological samples.[1] Its chemical properties are similar to many lipids of interest, which helps to correct for variations during sample preparation and analysis, ensuring more accurate quantification.[1]
Q2: What are the most common fatty acids that co-elute with this compound (C17:0)?
A2: The most common issue is the co-elution of the C17:0 fatty acid methyl ester (FAME) with isomers of monounsaturated C16 and C18 fatty acids. Specifically, palmitoleic acid (C16:1) isomers and certain oleic acid (C18:1) isomers are frequent culprits, depending on the chromatographic conditions and the column used.[1]
Q3: What is the fundamental reason for co-elution in this context?
A3: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at or near the same time. This is primarily due to insufficient resolution, which can be caused by a combination of factors including the choice of GC column, the temperature program, and the carrier gas flow rate.
Q4: What is derivatization, and why is it essential for fatty acid analysis by Gas Chromatography (GC)?
A4: Derivatization is a chemical reaction that transforms a compound into a product (a derivative) with different chemical and physical properties that make it more suitable for a specific analytical method. For GC analysis of fatty acids, the highly polar carboxylic acid group is converted into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[2][3] This is crucial for several reasons:
-
Increased Volatility: FAMEs are more volatile than their free acid counterparts, allowing them to be analyzed effectively by GC.[3][4]
-
Improved Peak Shape: The high polarity of free fatty acids can cause them to interact strongly with the GC system, leading to poor peak shape (tailing). Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.[2][5]
-
Enhanced Separation: By neutralizing the polar carboxyl group, separation can be achieved based on more subtle differences like carbon chain length and the degree, position, and configuration (cis/trans) of unsaturation.[2]
Troubleshooting Guide: From Diagnosis to Resolution
This section provides a systematic, question-and-answer guide to diagnose and resolve C17:0 co-elution issues.
Problem: My C17:0 peak is asymmetrical or has a "shoulder." How can I definitively confirm co-elution?
Answer: An asymmetrical peak or a noticeable shoulder is a strong indicator of a co-eluting compound.[6] To confirm this, you can use the following methods:
-
Mass Spectrometry (MS) Detector Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the entire peak. If the mass spectrum at the leading edge of the peak is different from the spectrum at the trailing edge, it confirms that more than one compound is present.[6] For C17:0 FAME, you would expect a prominent molecular ion (m/z 284) and characteristic fragmentation patterns. A co-eluting C16:1 FAME would show a different molecular ion (m/z 268).
-
Co-injection with a Standard: Spike your sample with a pure analytical standard of the suspected interfering compound (e.g., a C16:1 FAME isomer). If your suspicion is correct, you will see a significant increase in the height or area of the problematic peak relative to other peaks in the chromatogram.
Problem: I've confirmed co-elution. What is the first and simplest optimization step I should take?
Answer: The most direct and often effective initial step is to optimize the GC oven temperature program. The goal is to increase the interaction time of the analytes with the stationary phase, which can enhance separation.[6][7]
Strategies for Temperature Program Optimization
| Strategy | Action | Rationale |
| Lower Initial Temperature | Decrease the starting oven temperature. | Improves the separation of more volatile, early-eluting compounds by focusing them at the head of the column before the temperature ramp begins.[6] |
| Reduce Ramp Rate | Slow the rate of temperature increase (e.g., from 10°C/min to 2°C/min) during the elution window of the compounds of interest. | A slower ramp gives the analytes more time to interact with the stationary phase, which often leads to better resolution between closely eluting peaks.[6][8] |
| Incorporate Isothermal Holds | Add a period where the temperature is held constant just before the elution of the co-eluting pair. | This can provide the necessary time for the compounds to separate fully, especially for difficult-to-resolve isomers.[6] |
Problem: Temperature programming adjustments were not sufficient. What is the next most critical factor for achieving separation?
Answer: If temperature programming fails to resolve the co-elution, the next and most critical factor is the GC column's stationary phase . The chemistry of the stationary phase dictates the separation mechanism. For FAMEs, especially when dealing with isomers, a highly polar column is essential.[9][10]
Comparison of Common GC Stationary Phases for FAME Analysis
| Stationary Phase Type | Common Names | Separation Principle | Suitability for C17:0 Co-elution Issues |
| Non-Polar | DB-1, HP-5ms | Primarily by boiling point and carbon number. | Not Recommended. Offers very poor selectivity for positional or geometric FAME isomers, making co-elution highly likely.[11] |
| Intermediate/Polar | DB-Wax, HP-INNOWAX (Polyethylene Glycol - PEG) | Polarity, carbon number, and degree of unsaturation. | Good for general FAMEs. Can separate saturated and unsaturated FAMEs but often fails to resolve complex mixtures of cis/trans isomers.[3][12] |
| Highly Polar | HP-88, SP-2560, CP-Sil 88 (Cyanopropyl Silicone) | High degree of polarity, offering selectivity for cis/trans and positional isomers. | Highly Recommended. These columns are the industry standard for complex FAME separations and provide the best chance of resolving C17:0 from interfering isomers.[9][10][12] |
Expert Insight: The separation on cyanopropyl phases is driven by strong dipole-dipole interactions between the stationary phase and the double bonds of unsaturated FAMEs. This interaction allows for the separation of isomers that have very similar boiling points.[11] Using a longer column (e.g., 100 m) with a highly polar stationary phase will further increase the number of theoretical plates and significantly enhance resolving power.[13][14]
Problem: My sample preparation could be flawed. How can incomplete derivatization cause co-elution?
Answer: An incomplete derivatization reaction will leave behind underivatized free fatty acids. These molecules are highly polar and do not chromatograph well, often resulting in broad, tailing peaks that can overlap with well-behaved FAME peaks, including your internal standard.[2][6] It is crucial to ensure your esterification/transesterification reaction goes to completion.
Experimental Protocol 1: Boron Trifluoride (BF₃)-Methanol Derivatization
This is a widely used and robust acid-catalyzed method for preparing FAMEs from lipids.[6][15]
Materials:
-
Lipid sample (1-25 mg)
-
Micro-reaction vessel (5-10 mL) with a PTFE-lined cap
-
Boron Trifluoride-Methanol (BF₃-Methanol) reagent, 12-14% w/w
-
Hexane (GC grade)
-
Deionized water or saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh 1-25 mg of the lipid sample into the micro-reaction vessel.
-
Add 2 mL of BF₃-Methanol reagent to the vessel.
-
Cap the vessel tightly and heat at 60°C for 10 minutes. The optimal time can vary, so method validation is recommended.
-
Cool the vessel to room temperature.
-
Add 1 mL of hexane followed by 1 mL of water to the vessel.
-
Cap and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Trustworthiness Check: Always use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.[2] Run a derivatized fatty acid standard (like the Supelco 37 Component FAME Mix) to verify that your procedure is working correctly and that the GC system is performing optimally.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing co-elution issues.
Caption: A systematic workflow for troubleshooting the co-elution of C17:0.
Visualization of FAME Derivatization
The diagram below illustrates the general chemical conversion of a triglyceride to fatty acid methyl esters (FAMEs).
Caption: The transesterification process converts lipids to FAMEs for GC analysis.
Q5: When should I consider alternative chromatographic techniques?
A5: If extensive GC optimization, including the use of a long, highly polar column, fails to resolve the co-elution, it may be necessary to consider more advanced or alternative techniques.
-
Silver Ion Chromatography (Argentation Chromatography): This technique, often performed using High-Performance Liquid Chromatography (HPLC), separates fatty acid esters based on the number, position, and geometry (cis/trans) of double bonds. Silver ions interact reversibly with the π-electrons of the double bonds, leading to differential retention.[16] It is a powerful tool for isolating specific isomers but is more complex than standard GC.
-
Chiral Chromatography: For separating enantiomers (non-superimposable mirror images) of fatty acids, specialized chiral stationary phases are required in either GC or HPLC.[17][18][19] This is typically reserved for highly specific research applications, such as studying the stereospecificity of enzymes.
By following this guide, researchers can systematically diagnose the root cause of this compound co-elution and apply logical, evidence-based steps to achieve accurate and reliable chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
- 19. aocs.org [aocs.org]
Validation & Comparative
A Comparative Guide to Heptadecanoic Acid (C17:0) and Pentadecanoic Acid (C15:0) as Dietary Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nutritional science and metabolic research, the accurate assessment of dietary intake is paramount. While food frequency questionnaires and dietary recalls are valuable tools, they are subject to recall bias and measurement error. This has led to an increasing reliance on objective biomarkers to reflect dietary patterns. Among these, the odd-chain saturated fatty acids (OCS-FAs) heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0) have emerged as prominent biomarkers, particularly for the consumption of ruminant fats, such as those found in dairy products. This guide provides an in-depth technical comparison of C17:0 and C15:0, elucidating their sources, metabolism, analytical methodologies, and their respective strengths and limitations as dietary biomarkers.
Biochemical Profile and Dietary Origins
This compound and pentadecanoic acid are saturated fatty acids characterized by their odd-numbered carbon chains, containing 17 and 15 carbons, respectively. Unlike their even-chain counterparts, they are not significantly synthesized de novo in humans, making their presence in tissues and circulation largely dependent on dietary intake.
The primary dietary sources of both C17:0 and C15:0 are products from ruminant animals such as cows, sheep, and goats.[1][2] Their origin lies in the unique digestive physiology of these animals, where microbial fermentation in the rumen synthesizes these odd-chain fatty acids.[1] Consequently, dairy products and ruminant meats are the most significant dietary contributors.[1][3]
While both fatty acids are markers for ruminant fat intake, their relative proportions can vary. In milk fat, pentadecanoic acid (C15:0) is typically more abundant than this compound (C17:0), with an approximate ratio of 2:1.[4][5] For instance, milk fat contains approximately 1.05% C15:0 and 0.61% C17:0 of total fatty acids.[3][6] In contrast, the ratio in human plasma is often reversed, with a C15:0 to C17:0 ratio of approximately 1:2, suggesting potential differences in their metabolic handling or the existence of other dietary sources or endogenous production pathways.[4][5]
Lesser amounts of these OCS-FAs can also be found in certain species of fish and in negligible amounts in most plant-based foods.[1]
Metabolic Pathways and Endogenous Synthesis
The metabolism of C17:0 and C15:0 is a critical factor in their interpretation as dietary biomarkers. While primarily of exogenous origin, evidence suggests the possibility of some endogenous synthesis and metabolic interconversion.
One proposed pathway for endogenous production is through α-oxidation of even-chain fatty acids.[4][5] This process involves the removal of a single carbon atom from a fatty acid, potentially converting an even-chain fatty acid into an odd-chain one. Additionally, both C15:0 and C17:0 can be elongated to longer-chain fatty acids.[7]
The metabolism of ingested OCS-FAs can also influence their circulating levels. After absorption, they are incorporated into various lipid fractions, including phospholipids, triglycerides, and cholesterol esters. Their turnover rate in different tissues, such as adipose tissue versus plasma, will reflect dietary intake over different timeframes, with adipose tissue providing a longer-term measure.
Metabolic Fate of Dietary Odd-Chain Saturated Fatty Acids
A simplified diagram illustrating the metabolic journey of dietary C17:0 and C15:0.
Comparative Performance as Dietary Biomarkers
Both C17:0 and C15:0 are widely accepted as biomarkers for dairy fat intake.[7] However, their performance can be influenced by various factors, leading to nuanced interpretations.
Pentadecanoic Acid (C15:0):
Numerous studies have demonstrated a positive correlation between the intake of dairy products and the concentration of C15:0 in serum, plasma, and adipose tissue.[8][9] For instance, proportions of C15:0 in serum cholesterol esters have been shown to be positively related to butter intake and the total amount of fat from milk products.[8] The correlation between self-reported total dairy intake and plasma phospholipid C15:0 has been reported with Spearman correlation coefficients around 0.22.[9][10]
This compound (C17:0):
This compound is also considered a valuable biomarker for dairy fat consumption.[11][12] However, some studies suggest that the correlation with dairy intake may be weaker for C17:0 compared to C15:0.[13] This could be due to a greater influence of endogenous metabolism on C17:0 levels.
Table 1: Comparison of this compound (C17:0) and Pentadecanoic Acid (C15:0) as Dietary Biomarkers
| Feature | This compound (C17:0) | Pentadecanoic Acid (C15:0) | References |
| Primary Dietary Source | Ruminant fats (dairy, meat) | Ruminant fats (dairy, meat) | [1],[2] |
| Typical Concentration in Milk Fat (% of total fatty acids) | ~0.61% | ~1.05% | [3],[6] |
| Typical Ratio in Dairy Fat (C15:0:C17:0) | 1 | 2 | [4],[5] |
| Typical Ratio in Human Plasma (C15:0:C17:0) | 2 | 1 | [4],[5] |
| Primary Tissue of Measurement | Plasma, Adipose Tissue | Plasma, Adipose Tissue | [13] |
| Correlation with Dairy Intake | Generally positive, may be weaker than C15:0 | Strong positive correlation | [8],[9],[13] |
| Potential for Endogenous Synthesis | Yes, through α-oxidation and other pathways | Yes, though considered less significant than dietary intake | [4],[5] |
| Association with Health Outcomes | Inverse association with risk of type 2 diabetes and cardiovascular disease | Inverse association with risk of type 2 diabetes and cardiovascular disease | [7],[14] |
Experimental Protocols for Analysis
The accurate quantification of C17:0 and C15:0 in biological samples is crucial for their use as biomarkers. The gold-standard method is gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.
Step-by-Step Methodology for FAMEs Analysis by GC-MS:
-
Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
-
Add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C19:0) to the sample prior to extraction to correct for procedural losses.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a methylation reagent (e.g., boron trifluoride in methanol or methanolic HCl).
-
Heat the sample at a controlled temperature (e.g., 100°C) for a specific duration to convert fatty acids to their more volatile methyl esters.
-
-
FAMEs Extraction and Purification:
-
After cooling, add hexane and water to the sample to extract the FAMEs into the organic phase.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column).
-
Use a temperature program in the GC oven to separate the different FAMEs based on their boiling points and polarity.
-
The separated FAMEs are then introduced into the mass spectrometer for detection and quantification.
-
Identify C17:0 and C15:0 FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the concentration of each fatty acid relative to the internal standard.
-
Analytical Workflow for OCS-FA Biomarker Quantification
A flowchart outlining the key steps in the analysis of C17:0 and C15:0 from biological samples.
Causality and Future Directions
While C17:0 and C15:0 are established biomarkers of ruminant fat intake, it is crucial to understand that correlation does not imply causation in the context of health outcomes. The observed inverse associations between circulating levels of these fatty acids and the risk of certain diseases, such as type 2 diabetes and cardiovascular disease, could be attributable to other components of dairy products or confounding lifestyle factors associated with dairy consumption.[7][14]
Future research should focus on intervention studies to more definitively establish the causal links between the intake of these specific fatty acids and health outcomes. Furthermore, exploring the gut microbiome's role in odd-chain fatty acid metabolism and the potential for endogenous synthesis will provide a more complete understanding of their physiology and refine their application as dietary biomarkers.
Conclusion
This compound and pentadecanoic acid are invaluable tools for objectively assessing the intake of ruminant fats. Pentadecanoic acid generally exhibits a stronger and more consistent correlation with dairy consumption, making it a slightly more robust biomarker. However, the measurement of both fatty acids, in conjunction with traditional dietary assessment methods, provides a more comprehensive and accurate picture of dietary patterns. As our understanding of their metabolism and physiological roles continues to grow, so too will their utility in nutritional epidemiology and the development of targeted dietary interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002259) [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]
- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of Heptadecanoic Acid as a Proxy for Dairy Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Reliable Dietary Biomarkers
Objective assessment of dietary intake is a cornerstone of nutritional epidemiology and clinical research. Traditional methods, such as food frequency questionnaires (FFQs) and 24-hour recalls, are susceptible to recall bias and misreporting. Biomarkers of food intake (BFIs) offer a more objective measure of consumption.[1][2] Among these, circulating levels of specific fatty acids have emerged as promising candidates for assessing the intake of certain food groups. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has been widely investigated and is frequently used as a biomarker for dairy fat consumption.[3][4][5] This guide will critically evaluate the scientific evidence supporting this application.
The Biochemical Rationale: Why this compound?
The primary basis for using C17:0 as a biomarker for dairy intake lies in its origin. Unlike even-chain fatty acids, which are readily synthesized by humans, this compound is not produced in significant amounts endogenously.[6] Its main dietary sources are products from ruminant animals, such as dairy and meat.[6][7]
The synthesis of odd-chain fatty acids, including C17:0, occurs in the rumen of animals like cows, sheep, and goats through microbial fermentation.[6] Propionate, a short-chain fatty acid produced by the fermentation of dietary carbohydrates, serves as the precursor for the synthesis of these odd-chain fatty acids.[6] This process results in the incorporation of C17:0 into the milk fat and adipose tissue of these animals. Consequently, human consumption of dairy products leads to an increase in circulating and tissue levels of this compound.[8][9][10]
dot
Caption: Biosynthesis of this compound in Ruminants.
Validation Studies: Correlating C17:0 with Dairy Intake
Numerous observational studies have demonstrated a positive correlation between the consumption of dairy products and the concentration of this compound in various biological samples, including plasma, erythrocytes, and adipose tissue.[11][12][13]
| Study Type | Biological Matrix | Correlation (r) with Dairy Fat Intake | Reference |
| Randomized Controlled Trial | Erythrocytes | 0.25 | [14] |
| Observational Cohort | Adipose Tissue | 0.45 - 0.74 | [11] |
| Observational Cohort | Plasma/Serum | 0.45 - 0.50 | [11] |
| Cross-sectional Study | Plasma | Inverse correlation with liver fat | [15][16] |
While these correlations support the use of C17:0 as a biomarker, the strength of the association can be modest.[14] It is crucial to recognize that C17:0 is a biomarker of dairy fat intake, and its levels may not accurately reflect the consumption of low-fat dairy products.[14]
Confounding Factors and Alternative Sources
The validation of this compound as a specific biomarker for dairy consumption is complicated by several factors:
-
Endogenous Synthesis: While previously thought to be exclusively from dietary sources, there is growing evidence for the endogenous synthesis of odd-chain fatty acids in humans.[3][8][9] One proposed mechanism is α-oxidation of longer-chain fatty acids.[8][9][17] The contribution of this pathway to circulating C17:0 levels is still under investigation but raises questions about its specificity as a dietary biomarker.[18] Interestingly, the ratio of pentadecanoic acid (C15:0) to C17:0 in human plasma (approximately 1:2) is inverse to that found in dairy fat (roughly 2:1), further suggesting an endogenous metabolic pathway.[8][9][17]
-
Other Dietary Sources: Although dairy products are the primary source, this compound is also found in smaller amounts in ruminant meats (beef, lamb) and certain types of fish.[6][19] In populations with high fish consumption, this could be a significant confounder.[14]
-
Gut Microbiome: The human gut microbiome can produce propionate, a precursor for odd-chain fatty acid synthesis.[3] Dietary fiber intake can influence the production of propionate by gut bacteria, which may in turn affect circulating C17:0 levels.[3][20]
Comparative Analysis: Alternative Biomarkers for Dairy Intake
To provide a more comprehensive assessment of dairy consumption, researchers often consider a panel of biomarkers.
| Biomarker | Type | Primary Source | Strengths | Limitations |
| Pentadecanoic Acid (C15:0) | Odd-chain Saturated Fatty Acid | Ruminant fat | Also a well-established biomarker for dairy fat.[3][5] | Subject to similar confounding factors as C17:0 (endogenous synthesis, other dietary sources).[3][19] |
| Trans-palmitoleic Acid (C16:1 trans-9) | Trans Fatty Acid | Ruminant fat | Strong correlation with dairy fat intake.[5][14] | Present in partially hydrogenated vegetable oils, although levels have decreased with reformulation. |
| Vaccenic Acid (C18:1 trans-11) | Trans Fatty Acid | Ruminant fat | A potential novel biomarker for dairy fat.[14] | Less studied than other biomarkers. |
| Phytanic Acid | Branched-chain Fatty Acid | Ruminant fat, some fish | May provide a more complete assessment of dairy fat intake.[14] | Also found in fish, which could be a confounder. |
| Acyl-glycines, Proline-based dipeptides | Metabolites | Dairy products | Confirmed as biomarkers for dairy intake.[1] | May reflect more recent intake. |
Experimental Protocols: Quantification of this compound
The gold standard for the quantification of fatty acids in biological samples is gas chromatography-mass spectrometry (GC-MS).[6][7][21]
dot
Caption: Experimental workflow for C17:0 analysis.
Step-by-Step Methodology for Total Fatty Acid Analysis by GC-MS
-
Sample Collection and Storage:
-
Collect blood samples in EDTA-containing tubes.
-
Separate plasma and erythrocytes by centrifugation.
-
Store all samples at -80°C until analysis.[22]
-
-
Internal Standard Spiking:
-
Lipid Extraction:
-
Employ a robust lipid extraction method, such as the Folch or Bligh-Dyer method, using a chloroform/methanol solvent system.[23]
-
For total fatty acid analysis, include a hydrolysis step (acidic or basic) to release fatty acids from complex lipids.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the FAMEs onto a suitable capillary column (e.g., a polar column for good separation of fatty acid isomers).[6]
-
Use a temperature gradient to separate the FAMEs based on their boiling points.
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Quantification:
Conclusion and Future Perspectives
This compound remains a valuable and widely used biomarker for dairy fat intake. However, researchers must be cognizant of its limitations. The potential for endogenous synthesis and contributions from other dietary sources necessitates a cautious interpretation of the data. For a more robust assessment of dairy consumption, a multi-biomarker approach, incorporating other odd-chain and branched-chain fatty acids, as well as other metabolites, is recommended.[14][24][25] Future research should focus on elucidating the extent of endogenous C17:0 synthesis and identifying more specific biomarkers for different types of dairy products. Untargeted metabolomics approaches hold promise for discovering novel and more specific biomarkers of dairy intake.[2]
References
- 1. Frontiers | Metabolomics-based biomarkers of fermented dairy and red meat intake: a randomized controlled trial in healthy adults [frontiersin.org]
- 2. Biomarker of food intake for assessing the consumption of dairy and egg products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB004676) - FooDB [foodb.ca]
- 5. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) i… [ouci.dntb.gov.ua]
- 9. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease. (2015) | Benjamin Jenkins | 392 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease [mdpi.com]
- 18. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. jfda-online.com [jfda-online.com]
- 24. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Guide to Inter-Laboratory Variability in Odd-Chain Fatty Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in odd-chain fatty acids (OCFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), as potential biomarkers for cardiometabolic health and disease has placed a premium on their accurate and reproducible quantification. However, significant variability in measured concentrations between laboratories can obscure true biological differences and hinder the progress of research and clinical applications. This guide provides an in-depth comparison of the primary analytical methodologies, delves into the sources of inter-laboratory discrepancy, and offers a framework for improving measurement consistency, supported by experimental data and established best practices.
The Significance of Accurate OCFA Measurement
Odd-chain fatty acids, once considered minor components of the total fatty acid pool, are now recognized for their independent metabolic roles.[1] Unlike their even-chain counterparts, OCFAs are primarily derived from the diet, particularly from ruminant fats, and through endogenous synthesis from propionyl-CoA.[1][2] Emerging evidence links circulating levels of C15:0 and C17:0 with a lower risk of type 2 diabetes and cardiovascular disease, making their precise measurement critical for epidemiological studies, clinical trials, and the development of novel diagnostics and therapeutics.[2]
Core Analytical Platforms: A Head-to-Head Comparison
The two most prevalent techniques for the quantification of fatty acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms is a critical determinant of analytical performance and can be a significant source of inter-laboratory variability.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Form | Volatile derivatives (e.g., Fatty Acid Methyl Esters - FAMEs) | Primarily free fatty acids (underivatized) |
| Sample Preparation | Requires derivatization (e.g., methylation) | Derivatization not typically required |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.003–0.72 µg/L for FAMEs | 0.8–10.7 nmol/L for free fatty acids[3] |
| Limit of Quantification (LOQ) | Varies by analyte and method | 2.4–285.3 nmol/L for free fatty acids[3] |
| Precision (%RSD) | Generally <15% | Generally <15% |
| Accuracy (% Recovery) | 80-115% is a common acceptance range[4] | 91.24%-118.42% reported in some methods[5] |
| Throughput | Moderate | High |
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been the gold standard for fatty acid analysis due to its excellent chromatographic resolution and extensive, well-established mass spectral libraries for FAMEs.[6] However, a key requirement of GC-MS is the conversion of non-volatile fatty acids into volatile derivatives, a process that introduces potential sources of error and variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive Successor
LC-MS/MS offers several advantages, including the ability to analyze free fatty acids directly without derivatization, which simplifies sample preparation and reduces the risk of analyte loss or modification.[6] The high selectivity and sensitivity of tandem mass spectrometry also allow for robust quantification in complex biological matrices.
Deconstructing Inter-Laboratory Variability: Key Contributing Factors
The National Institute of Standards and Technology (NIST) has established the Fatty Acid Quality Assurance Program (FAQAP) to assess and improve the comparability of fatty acid measurements across laboratories.[7] Data from these inter-laboratory comparison studies highlight several key sources of variability:
-
Sample Preparation: This is arguably the most significant source of variability. Differences in extraction solvents, saponification (hydrolysis of esterified fatty acids) conditions, and derivatization reagents and protocols can all lead to systematic biases.
-
Analytical Platform and Method: As detailed above, the choice between GC-MS and LC-MS/MS, as well as the specific column, temperature program, and ionization/detection parameters used, can significantly impact results.
-
Calibration and Quantification: The use of appropriate internal standards is crucial for accurate quantification. Historically, OCFAs themselves were used as internal standards, assuming their endogenous levels were negligible.[1][8] This is now known to be incorrect and can introduce significant errors. The use of stable isotope-labeled internal standards corresponding to the analytes of interest is the preferred approach.
-
Data Analysis and Reporting: Differences in peak integration methods, calibration curve fitting, and the units used for reporting (e.g., µg/mL, µmol/L, % of total fatty acids) can all contribute to discrepancies.
The following diagram illustrates the major workflow stages where variability can be introduced in OCFA measurement.
Caption: Key stages contributing to inter-laboratory variability in OCFA measurement.
A Framework for Enhancing Comparability: An Experimental Protocol for Method Validation
To mitigate inter-laboratory variability, a robust, self-validating system is essential. The following outlines a detailed, step-by-step methodology for the quantification of total C15:0 and C17:0 in human serum using GC-MS, incorporating principles of best practice.
Objective: To accurately quantify total pentadecanoic acid (C15:0) and this compound (C17:0) in human serum.
Materials:
-
Human serum samples
-
Internal Standard: Tridecanoic acid (C13:0) or stable isotope-labeled C15:0 and C17:0
-
Reagents: Methanolic HCl, Hexane, Sodium Bicarbonate
-
Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Experimental Workflow:
Caption: A validated experimental workflow for total OCFA analysis by GC-MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 100 µL of serum in a glass tube, add a known amount of internal standard (e.g., C13:0). The use of an internal standard is critical to correct for variations in extraction efficiency and instrument response.
-
Add 2 mL of 5% methanolic HCl. This single step achieves both the hydrolysis of esterified fatty acids and the methylation of the resulting free fatty acids to form FAMEs.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of deionized water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Wash the hexane extract with 1 mL of 2% sodium bicarbonate solution to remove any remaining acid.
-
Transfer the washed hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for FAMEs analysis (e.g., DB-23 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure good separation of the FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target FAMEs. Monitor characteristic ions for C15:0-ME, C17:0-ME, and the internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the target analytes and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of C15:0 and C17:0 standards.
-
Determine the concentration of C15:0 and C17:0 in the serum samples based on their peak area ratios to the internal standard and the calibration curve.
-
The Path Forward: Standardization and Collaboration
Achieving better concordance in OCFA measurements across laboratories requires a multi-pronged approach. The use of certified Standard Reference Materials (SRMs) , such as SRM 2378 and SRM 3951 from NIST, is fundamental for method validation and ongoing quality control.[7][9][10][11] These materials have well-characterized concentrations of various fatty acids, providing a benchmark against which laboratories can assess the accuracy of their measurements.
Furthermore, participation in proficiency testing schemes like the FAQAP allows laboratories to identify potential biases in their methods and take corrective actions.[7] Ultimately, greater transparency in reporting all aspects of the analytical methodology, from sample preparation to data analysis, will foster a deeper understanding of the sources of variability and pave the way for more consistent and reliable odd-chain fatty acid measurements in the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate and reliable quantitation of short chain fatty acids from human feces by ultra high-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. A Clinical SRM based on Endogenous Supplementation of Polyunsaturated Fatty Acids | NIST [nist.gov]
- 10. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 11. researchgate.net [researchgate.net]
Heptadecanoic Acid: A Potential Biomarker in the Shifting Landscape of Metabolic Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Even-Chain Paradigm
In the intricate world of lipid metabolism, odd-chain fatty acids have long been overshadowed by their even-chained counterparts. Heptadecanoic acid (C17:0), a saturated fatty acid with 17 carbon atoms, is emerging from this relative obscurity as a potential biomarker for a range of metabolic diseases, including type 2 diabetes (T2D), cardiovascular disease (CVD), and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Unlike even-chain fatty acids, which are readily synthesized endogenously, the primary sources of this compound in humans are dietary, particularly from dairy products and ruminant fats, and to a lesser extent, synthesis by gut microbiota.[4] This exogenous origin makes C17:0 a unique candidate for a biomarker that may reflect dietary patterns and their interplay with metabolic health.
This guide provides a comprehensive comparison of this compound levels in healthy versus diseased cohorts, supported by experimental data. We will delve into the analytical methodologies for its quantification, explore its metabolic fate, and critically evaluate its performance against established biomarkers.
Comparative Analysis: this compound Levels in Health and Disease
Numerous epidemiological studies have pointed towards an inverse association between circulating levels of this compound and the risk of developing metabolic disorders.[1] Higher concentrations of C17:0 have been linked to a more favorable metabolic profile, suggesting a potential protective role.
Type 2 Diabetes (T2D)
In the context of T2D, a meta-analysis of prospective cohort studies has demonstrated a significant inverse association between circulating C17:0 levels and the risk of developing the disease. Individuals in the highest tertile or quintile of C17:0 concentrations exhibited a notable reduction in relative risk compared to those in the lowest.[1]
| Biomarker | Study Type | Population/Design | Metric | Result (Top vs. Bottom Tertile/Quintile) |
| This compound (C17:0) | Meta-analysis | Prospective cohort studies | Relative Risk (RR) | 0.84 (95% CI: 0.76–0.92) [1] |
| Palmitic Acid (C16:0) | Meta-analysis | Prospective cohort studies | Relative Risk (RR) | 1.08 (95% CI: 0.97–1.21) |
| Stearic Acid (C18:0) | Meta-analysis | Prospective cohort studies | Relative Risk (RR) | 1.05 (95% CI: 0.99–1.12) |
Table 1: Comparison of the relative risk of Type 2 Diabetes associated with different saturated fatty acids.
While a direct association with improvements in glycated hemoglobin (HbA1c) has not been consistently observed in intervention studies, the consistent epidemiological findings suggest a complex interplay between C17:0 and glucose homeostasis.[5]
Cardiovascular Disease (CVD)
Similar to T2D, higher circulating levels of this compound have been associated with a lower risk of cardiovascular disease. A meta-analysis of prospective studies indicated that individuals with higher levels of C17:0 had a reduced risk of incident CVD.[2]
| Biomarker | Study Type | Population/Design | Metric | Result (Highest vs. Lowest Category) |
| This compound (C17:0) | Meta-analysis | Prospective studies | Relative Risk (RR) | 0.91 (95% CI: 0.85–0.99) [2] |
| Myristic Acid (C14:0) | Meta-analysis | Prospective studies | Relative Risk (RR) | 1.15 (95% CI: 1.01–1.32) |
| Palmitic Acid (C16:0) | Meta-analysis | Prospective studies | Relative Risk (RR) | 1.18 (95% CI: 1.05–1.33) |
Table 2: Comparative risk of Cardiovascular Disease associated with various saturated fatty acids.
Non-Alcoholic Fatty Liver Disease (NAFLD)
The link between this compound and NAFLD is an area of growing interest. Studies have shown that serum levels of C17:0 are negatively correlated with the severity of NAFLD.[6] In patients with NAFLD, lower levels of both C17:0 and its precursor, pentadecanoic acid (C15:0), were observed in those with higher NAFLD activity scores (NAS), which indicate more severe disease.[6]
A diagnostic panel incorporating C15:0, along with other fatty acids and clinical parameters, demonstrated good performance in predicting advanced fibrosis in NAFLD patients, achieving an area under the receiver operating characteristic curve (AUROC) of 0.92.[6][7]
| Biomarker Panel | Application | Performance Metric | Value |
| [15:0, 16:1n7t, 18:1n7c, 22:5n3, age, ferritin, APRI] | Predicting advanced fibrosis in NAFLD | AUROC | 0.92 (82% sensitivity at 90% specificity) [6][7] |
| Alanine Aminotransferase (ALT) | Diagnosing NAFLD | AUROC | ~0.82 |
| Aspartate Aminotransferase (AST) | Diagnosing NAFLD | AUROC | ~0.81 |
Table 3: Performance of a this compound-related biomarker panel in NAFLD compared to traditional liver enzymes.
Experimental Protocols: Quantification of this compound
Accurate and precise quantification of this compound is paramount for its validation as a reliable biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.[4]
Step-by-Step Methodology for C17:0 Quantification in Plasma
-
Sample Preparation:
-
Collect fasting blood samples in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a deuterated internal standard, such as C17:0-d3, to correct for extraction losses.
-
Perform a Folch extraction using a 2:1 chloroform:methanol solution to isolate total lipids.
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a transesterification reagent, such as 14% boron trifluoride in methanol.
-
Heat the sample at 100°C for 30 minutes to convert the fatty acids to their more volatile methyl esters (FAMEs).
-
-
FAMEs Extraction:
-
After cooling, add hexane and water to the sample.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs extract into the GC-MS system.
-
The gas chromatograph separates the different FAMEs based on their boiling points and polarity.
-
The mass spectrometer identifies and quantifies the individual FAMEs based on their unique mass-to-charge ratios.
-
Quantification of C17:0 is achieved by comparing its peak area to that of the internal standard.
-
Caption: Experimental workflow for the quantification of this compound.
The Metabolic Pathway of Odd-Chain Fatty Acids
The metabolism of odd-chain fatty acids, such as this compound, proceeds through the standard β-oxidation pathway, similar to even-chain fatty acids. However, the final cleavage step yields a three-carbon propionyl-CoA molecule in addition to acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions.
Caption: Metabolic fate of this compound.
Discussion and Future Directions
The accumulating evidence strongly suggests that this compound is more than just a passive dietary marker. Its consistent inverse association with the risk of major metabolic diseases warrants further investigation into its potential role as a proactive player in metabolic health. For researchers and drug development professionals, C17:0 presents a promising avenue for the development of novel diagnostic and prognostic tools.
However, it is crucial to acknowledge that association does not equate to causation. While animal studies have shown some beneficial effects of odd-chain fatty acid supplementation, the precise mechanisms underlying the observed protective associations in humans remain to be fully elucidated.[8] Future research, including well-designed clinical trials, is necessary to establish a causal relationship and to determine the therapeutic potential of this compound.
Furthermore, the standardization of analytical methods and the establishment of clear reference ranges for circulating C17:0 levels are essential for its widespread clinical application. The exploration of C17:0 in combination with other biomarkers in multi-marker panels could also enhance its predictive power for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-EPMC5731750 - Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. - OmicsDI [omicsdi.org]
- 8. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
correlation of plasma heptadecanoic acid with adipose tissue levels
Starting Data Analysis
I've started by compiling all the relevant experimental data I could find concerning the relationship between plasma and adipose tissue levels of heptadecanoic acid (C17:0). Now, I am digging into the initial analysis of the data, as I begin to spot a few clear patterns in the data.
Exploring Analytical Protocols
I'm now deep into the literature search, focusing specifically on established protocols for fatty acid quantification in both plasma and adipose tissue. My aim is to synthesize a comparison guide, starting with an overview of this compound and its importance in different biological contexts. Next, I'll dive into contrasting the methods and results from various studies, culminating in a table summarizing the reported correlations and key experimental details. I am also preparing to create two Graphviz diagrams to visually represent the key information.
Defining Search Parameters
I've outlined the specific search terms and databases to use for gathering existing experimental data on C17:0 correlations. The plan is to synthesize the information to provide an expert perspective on the use of plasma C17:0 as a biomarker for adipose tissue content. I will be comparing and contrasting the findings from studies. Now, I am structuring the comparison guide, detailing experimental protocols and creating diagrams for clarity. I'm working to produce a comprehensive technical guide.
Uncovering this compound
I've been delving into this compound, focusing on its potential as a biomarker. My research has successfully identified numerous studies detailing its presence in plasma and adipose tissue, alongside various quantification methods. I'm now exploring specific studies that discuss its implications and associated health conditions.
Synthesizing Correlation Data
I'm now collating correlation coefficients from various studies to compare plasma C17:0 levels to adipose tissue levels, seeking a comprehensive overview. The focus is on consolidating information to create a helpful comparison guide. I'm also working to define a detailed comparison guide on fatty acid quantification methods and protocols.
Seeking Coefficient Clarity
I've uncovered crucial correlation data, including a high coefficient from one study linking plasma C17:0 to adipose tissue levels, which is promising. My task now is to gather more studies for a robust comparison guide. I'm also refining protocols, aiming to create a detailed comparison of fatty acid quantification methods for both plasma and adipose tissue, highlighting key differences and similarities.
Discovering Key Correlations
I've made headway in pinpointing critical correlations. The Hellmuth et al. (2013) study is particularly insightful, revealing strong correlations between plasma nonesterified this compound and subcutaneous fat. I'm now exploring the implications of these findings, considering how this fatty acid might serve as a metabolic marker.
Consolidating Experimental Protocols
I've assembled a robust dataset on C17:0 correlations. The Hellmuth et al. study is a lynchpin, but I'm broadening the scope to include additional sources. I'm focusing on the methodology used for the fatty acid analyses and how they compare. I am now working on converting the information into a step-by-step comparative format. I want to strengthen the quantitative aspect.
Refining Data Points
I've successfully gathered strong quantitative data. Hellmuth et al. (2013) remains the most critical, showing high correlations. I've also strengthened the literature review on C17:0 as a biomarker for dairy intake. However, I want to find more studies that directly quantify plasma-adipose tissue C17:0 correlations. Synthesizing detailed experimental protocols is also underway; I'm creating a comparative, step-by-step format for sample handling and analysis.
Pinpointing Correlations
I've made headway, specifically focusing on the critical correlations. The data from Hellmuth et al. (2013) on plasma nonesterified C17:0 and adipose tissue is a key piece of the puzzle. I'm now analyzing how this fits with the broader landscape of metabolic markers. I believe this will be a good cornerstone.
Analyzing Methodology Gaps
I'm now zeroing in on the areas that need further work to make the guide truly outstanding. While the Hellmuth et al. (2013) correlation data is solid, I need to bolster it with additional studies for a stronger comparison. Creating a detailed, comparative protocol for plasma and adipose tissue analysis is also a priority. Finally, structuring and clarifying the findings visually is critical.
Expanding Data Sources
I've gathered initial data, including correlation coefficients from Hellmuth et al. (2013). However, I'm now actively seeking additional studies to strengthen the comparison. I'll focus on studies that provide direct correlations between plasma and adipose tissue C17:0 or, alternatively, compare the relative proportions in these tissues. I'm also beginning to organize the detailed experimental protocols.
Assessing the Specificity of Heptadecanoic Acid as a Biomarker: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of heptadecanoic acid (C17:0) and its utility as a biomarker. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic descriptions to offer a critical evaluation of C17:0's specificity. We will explore the underlying biological rationale, compare its performance against alternative biomarkers, and provide detailed experimental protocols to ensure the integrity of your findings.
This compound: More Than Just a Dietary Marker?
This compound, a 17-carbon saturated fatty acid, has traditionally been utilized as a biomarker for the intake of dairy and ruminant fats, as these are its primary dietary sources.[1][2] However, the landscape of its biological significance is rapidly expanding. Emerging evidence points to its connection with endogenous production and the metabolic activity of the gut microbiome.[1] Circulating levels of C17:0 have been inversely associated with the risk of metabolic diseases, including type 2 diabetes and cardiovascular disease, sparking interest in its potential as a broader health indicator.[1][3][4]
A biomarker's value is intrinsically tied to its specificity—its ability to accurately reflect a particular physiological state or exposure without being influenced by other factors. For C17:0, this specificity is a nuanced topic, complicated by its multiple origins.
dot
References
Heptadecanoic Acid (C17:0): A Comprehensive Guide to its Role as a Biomarker in Metabolic Health
Introduction: The Emerging Significance of Odd-Chain Saturated Fatty Acids
For decades, the narrative surrounding saturated fatty acids has been largely dominated by their even-chain counterparts (e.g., palmitic acid C16:0, stearic acid C18:0) and their purported links to adverse health outcomes.[1][2] However, a growing body of evidence has brought odd-chain saturated fatty acids (OCSFAs), particularly heptadecanoic acid (C17:0), into the scientific spotlight.[1][3] Unlike their even-chain relatives, which constitute the vast majority of fatty acids in human tissues, OCSFAs are present in much smaller concentrations.[1][2] Historically, their low abundance led to them being considered metabolically insignificant, often used merely as internal standards in fatty acid analysis.[1][4][5]
This perspective has been challenged by numerous epidemiological studies demonstrating an inverse association between circulating levels of C17:0 and the risk of developing metabolic diseases, including type 2 diabetes (T2D), cardiovascular disease (CVD), and metabolic syndrome.[2][3][6][7] This guide provides an in-depth comparison of this compound with other markers of metabolic health, supported by experimental data and detailed methodologies for its analysis. It aims to equip researchers, scientists, and drug development professionals with a critical understanding of C17:0's potential and the ongoing debate surrounding its role as a biomarker versus a bioactive molecule.
Sources and Metabolism of this compound: A Dual Origin Story
A key aspect of understanding C17:0's role in metabolic health is its origins. This compound is primarily derived from two sources:
-
Exogenous Intake: The consumption of dairy products and ruminant meat is a major contributor to circulating C17:0 levels.[7][8][9][10] These fatty acids are synthesized by microbial fermentation in the gut of ruminant animals and are subsequently incorporated into their milk and tissues.[8] Foods rich in this compound include butter, cheese, and whole milk.[11]
-
Endogenous Synthesis: There is compelling evidence for the endogenous production of OCSFAs.[1][2][4] One proposed pathway is the α-oxidation of longer-chain even-carbon fatty acids.[1][2][4] Another significant source is the elongation of propionyl-CoA, a three-carbon compound that can be derived from the metabolism of certain amino acids or from fermentation of dietary fiber by the gut microbiota.[7][10][12] This endogenous synthesis pathway is a crucial consideration, as it suggests that circulating C17:0 levels are not solely dependent on dairy intake.[7][12]
The dual origin of this compound complicates its use as a simple biomarker for dairy consumption. While a correlation exists, the influence of endogenous production pathways must be considered when interpreting its association with health outcomes.[1][13]
Caption: Sources of Circulating this compound (C17:0).
This compound in Comparison to Other Metabolic Markers
The validation of a biomarker requires rigorous comparison against existing and alternative markers. This section evaluates the performance of this compound in relation to other fatty acids and established biomarkers of metabolic disease.
Versus Other Fatty Acids
The carbon chain length and degree of saturation of fatty acids significantly influence their biological effects.
-
Odd-Chain vs. Even-Chain Saturated Fatty Acids: A consistent finding in epidemiological studies is the contrasting association of odd- and even-chain saturated fatty acids with metabolic disease risk. While higher levels of even-chain fatty acids like myristic acid (C14:0) and palmitic acid (C16:0) are often linked to an increased risk of T2D, higher levels of C17:0 and its shorter-chain counterpart, pentadecanoic acid (C15:0), are associated with a reduced risk.[3][14] This suggests that not all saturated fats have the same metabolic impact.[15]
-
This compound (C17:0) vs. Pentadecanoic Acid (C15:0): Both C17:0 and C15:0 are considered biomarkers of dairy fat intake and have been linked to favorable metabolic profiles.[1][16] However, some studies suggest that C17:0 has a stronger inverse association with incident T2D.[13][17] Conversely, other research indicates that C15:0 may have more direct beneficial effects, such as enhancing insulin-stimulated glucose uptake.[13][14][18] The ratio of C15:0 to C17:0 in human plasma (approximately 1:2) is notably different from that in dairy fat (around 2:1), lending further support to the existence of an endogenous synthesis pathway that may favor the production of C17:0.[1][2][4]
-
Saturated vs. Unsaturated Fatty Acids: Generally, unsaturated fatty acids, both monounsaturated and polyunsaturated, are associated with a reduced risk of cardiometabolic diseases.[1][2] The inverse association of C17:0 with disease risk is an interesting exception to the general concern over saturated fat intake and aligns more closely with the protective effects attributed to unsaturated fats.[19]
Table 1: Comparative Risk of Type 2 Diabetes Associated with Various Fatty Acids
| Biomarker | Study Type | Metric | Result (Top vs. Bottom Tertile/Quintile) | Reference |
| C17:0 (this compound) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 0.84 (95% CI: 0.76–0.92) | [3] |
| C15:0 (Pentadecanoic Acid) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 0.92 (95% CI: 0.83–1.02) | [3] |
| C14:0 (Myristic Acid) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 1.19 (95% CI: 1.09-1.31) | [3] |
| C16:0 (Palmitic Acid) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 1.13 (95% CI: 1.01-1.27) | [3] |
Versus Standard Metabolic Panel Markers
Standard clinical assessments for metabolic health include measurements of glucose, insulin, and a lipid panel (total cholesterol, LDL, HDL, triglycerides). Circulating C17:0 levels have shown significant correlations with these markers.
-
Glycemic Control: Higher levels of C17:0 are often associated with lower fasting insulin and glucose, and improved insulin sensitivity.[13][18]
-
Lipid Profile: The relationship between C17:0 and the standard lipid panel is more complex. While some studies show favorable associations, others have found positive correlations between dairy-derived fatty acids and total cholesterol, VLDL-C, and triglycerides, particularly with high-fat dairy consumption.[15]
The Causality Dilemma: Biomarker or Bioactive Molecule?
A critical question for researchers and drug developers is whether the observed associations between elevated C17:0 and better metabolic health are causal.
Caption: Logical relationship between circulating C17:0 and metabolic disease risk.
While the epidemiological evidence is strong, it is important to remember that association does not equal causation.[3] It is plausible that C17:0 is merely a biomarker for a diet rich in dairy or a particular gut microbiome composition that is itself protective.
However, there are potential mechanisms through which C17:0 could exert direct biological effects. The metabolism of OCSFAs results in the production of propionyl-CoA, which can be converted to succinyl-CoA.[1][12] Succinyl-CoA is an intermediate of the citric acid cycle, and its anaplerotic replenishment could enhance mitochondrial function, which is often impaired in metabolic diseases.[10][12]
Conversely, some intervention studies in animal models have yielded conflicting results. One study found that dietary supplementation with C17:0 did not improve diet-induced hepatic steatosis or insulin resistance in mice, and that high milk fat intake actually worsened liver inflammation.[13][17][18] This study suggested that C15:0 might be the more promising bioactive molecule.[13][18] Further research, including well-designed human clinical trials, is essential to definitively establish a causal role for C17:0 in metabolic health.[3]
Experimental Protocols for this compound Analysis
The accurate and reproducible quantification of this compound is fundamental to its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.[20][21][22][23]
Principle of the Method
The overall workflow involves the extraction of total lipids from a biological matrix, followed by the derivatization of fatty acids into volatile esters (typically fatty acid methyl esters, FAMEs), which are then separated and quantified by GC-MS.[24][25][26] The use of deuterated internal standards for C17:0 and other fatty acids is crucial for accurate quantification, as it corrects for sample loss during extraction and derivatization.[20][22]
Caption: Experimental workflow for fatty acid analysis.
Step-by-Step Methodology
1. Blood Sample Collection and Processing:
-
Collect fasting blood samples from participants.
-
For fatty acid analysis of plasma phospholipids or erythrocyte membranes, separate plasma via centrifugation. Wash erythrocytes to eliminate plasma contaminants.[3]
2. Lipid Extraction (Folch Method):
-
This is a widely used liquid-liquid extraction technique.[24][25]
-
To a known volume of plasma (e.g., 200 µL), add a solution of chloroform and methanol (typically 2:1 v/v) to create a single-phase system that solubilizes the lipids.[24][25]
-
Add deuterated internal standards, including d3-heptadecanoic acid, at the beginning of the extraction to ensure accurate quantification.[20]
-
Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.
-
Add water or a saline solution to induce phase separation. This results in a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components.[24]
-
Carefully collect the lower organic layer containing the lipids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the collected lipid extract under a stream of nitrogen.
-
Add a reagent for transesterification, such as methanolic HCl or boron trifluoride in methanol.[25][26]
-
Heat the mixture (e.g., at 100°C for 45 minutes) to convert the fatty acids into their more volatile methyl esters.[23]
-
After cooling, add water and an organic solvent like hexane to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[23]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC-MS system.[20]
-
Use a capillary column suitable for FAMEs separation (e.g., a polar stationary phase).
-
Employ a temperature program in the GC oven to separate the FAMEs based on their boiling points and polarity.
-
The mass spectrometer is used to detect and quantify the individual FAMEs as they elute from the GC column. Negative chemical ionization is often used for high sensitivity.[22][23]
-
Monitor specific ions for each fatty acid and its corresponding deuterated internal standard for accurate quantification.
Conclusion and Future Directions
This compound has emerged as a significant biomarker inversely associated with the risk of major metabolic diseases. Its profile, often contrasting with that of even-chain saturated fatty acids, challenges the monolithic view of saturated fats and health. For researchers and drug development professionals, C17:0 is a compelling area of investigation.[3]
The key takeaways are:
-
Strong Epidemiological Association: A consistent body of evidence links higher circulating C17:0 with lower risks of T2D and CVD.[3][7]
-
Complex Origins: C17:0 levels are influenced by both dietary intake (primarily dairy) and endogenous synthesis, complicating its use as a simple dietary biomarker.[1][4]
-
Causality is Unproven: While plausible mechanisms exist, a direct causal role for C17:0 in preventing metabolic disease remains to be definitively established through rigorous clinical trials.[3][13]
-
Standardized Measurement: Robust and reliable GC-MS methods for C17:0 quantification are well-established, providing a solid foundation for future research.[20][22][23]
Future research should focus on elucidating the precise metabolic pathways influenced by C17:0 and distinguishing its effects from those of C15:0 and other OCSFAs. Understanding the interplay between diet, the gut microbiome, and endogenous OCFA synthesis will be crucial in harnessing the diagnostic and therapeutic potential of these intriguing fatty acids.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and this compound (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) i… [ouci.dntb.gov.ua]
- 6. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and this compound (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Foods High in this compound (ant) | Whole Food Catalog [wholefoodcatalog.info]
- 12. researchgate.net [researchgate.net]
- 13. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dietary fatty acids and cardiovascular disease: an epidemiological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. researchgate.net [researchgate.net]
- 22. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 25. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Heptadecanoic Acid
An Expert Guide to Personal Protective Equipment (PPE) for Handling Heptadecanoic Acid
As a Senior Application Scientist, the foundational principle of all laboratory work is an unwavering commitment to safety. Handling any chemical, regardless of its perceived hazard level, requires a systematic approach to risk assessment and control. This guide provides an in-depth, procedural framework for the safe handling of this compound (also known as Margaric Acid), a 17-carbon saturated fatty acid. While not acutely toxic, its properties as a fine, crystalline solid present distinct physical and chemical hazards that necessitate specific personal protective equipment (PPE) and handling protocols to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a white, crystalline solid at room temperature.[1][2] The primary risks associated with its handling stem from its physical form as a dust and its chemical properties as a mild irritant.[3] A thorough risk assessment is the critical first step before any procedure.
Table 1: Hazard Profile of this compound
| Hazard Type | Description | Primary Exposure Route | Source |
| Eye Irritation | Causes serious eye irritation upon contact. | Direct contact with dust or crystals. | [4][5][6] |
| Skin Irritation | Causes skin irritation. Prolonged contact may lead to redness. | Direct contact with the solid. | [4][5][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Inhalation of airborne particulates. | [3][4][5] |
| Combustibility | The material is combustible, and finely dispersed dust can form explosive mixtures in the air. | Ignition source in the presence of dust clouds. |
The toxicological properties of this compound have not been fully investigated, which mandates treating it with a higher degree of caution.[1][3] The core directive is to prevent contact and inhalation through robust engineering controls and appropriate PPE.
Core PPE Requirements: A Causality-Driven Approach
The selection of PPE is not a checklist exercise; it is a scientifically-grounded decision process to mitigate the specific risks identified above.
Eye and Face Protection
Directive: Always wear protective eyewear. Rationale: The crystalline nature of this compound makes it easy to generate fine dust during transfer, which can become airborne and contact the eyes. This causes serious irritation.[4][6]
-
Minimum Requirement: Safety glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Best Practice: For procedures with a higher risk of splashing or dust generation (e.g., weighing large quantities, scraping containers), chemical safety goggles are required. A face shield worn over safety goggles provides an additional layer of protection.[7][8]
Hand Protection
Directive: Wear chemical-resistant gloves. Rationale: Direct skin contact is a primary exposure route that causes irritation.[9] Gloves provide a necessary barrier. The choice of material is critical for chemical compatibility.
-
Recommended Material: Nitrile gloves are recommended as they offer good resistance to fatty acids and are a standard in most laboratory settings.[7][8]
-
Protocol: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[4][5]
Body Protection
Directive: Wear a laboratory coat. Rationale: A standard lab coat protects against accidental spills and prevents the contamination of personal clothing.[3] This is crucial for minimizing take-home exposure and preventing prolonged skin contact should a spill occur.
-
Protocol: The lab coat should be fully buttoned. For large-scale operations, a chemical-resistant apron may be worn over the lab coat for enhanced protection.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[3][5]
Respiratory Protection
Directive: Avoid breathing dust.[4] Rationale: The fine particulate nature of this compound poses an inhalation hazard that can lead to respiratory tract irritation.[3]
-
Primary Control (Engineering): The most effective method is to control dust at the source. All weighing and transfer operations involving this compound powder should be conducted inside a certified chemical fume hood or at a ventilated weighing station.[4][10]
-
Secondary Control (PPE): If engineering controls are insufficient to keep exposure below safe limits, respiratory protection is required. A NIOSH-approved N95 dust respirator can be used for low-level exposure to particulates.[5]
Operational Plan: Protocol for Weighing and Solubilizing this compound
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow. This system is self-validating; by following these steps, you inherently control the identified risks.
-
Preparation & Pre-Use Inspection:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an eyewash station and safety shower are accessible.[9]
-
Don the required PPE: lab coat, nitrile gloves, and chemical safety goggles.
-
-
Chemical Handling in Fume Hood:
-
Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the fume hood before retrieving the this compound container.
-
Keep the container of this compound tightly closed until you are ready to use it.[3]
-
-
Weighing:
-
Gently open the container, avoiding any action that could generate a puff of dust.
-
Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Minimize the drop height to prevent dust formation.
-
Immediately and securely close the main chemical container.
-
-
Solubilization:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
-
Place the weigh boat containing the acid into the beaker designated for your solution.
-
Slowly add the chosen solvent to the beaker, allowing it to dissolve the solid directly from the weigh boat. This prevents the need to scrape or tap the weigh boat, which could generate dust.
-
-
Decontamination and Disposal:
-
Once the procedure is complete, all contaminated items (weigh boat, used gloves) must be disposed of as solid chemical waste.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Remove PPE in the correct order (gloves first, then goggles, then lab coat) and wash hands thoroughly.
-
This compound Handling Workflow
The following diagram provides a visual summary of the logical flow for safely handling this compound, from initial assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.[4]
-
Remove any contaminated clothing and seek medical attention if irritation develops or persists.[9]
In Case of Eye Contact:
-
Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[4][5]
-
Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Seek immediate medical attention.[3]
In Case of Inhalation:
-
Move the person into fresh air.[4]
-
If breathing is difficult, provide oxygen. Seek medical attention.[9]
In Case of a Spill:
-
Evacuate personnel from the immediate area.[10]
-
Wearing full PPE, clean up the spill immediately. Use dry clean-up procedures; sweep up the solid and place it into a suitable, labeled container for disposal. Avoid any actions that generate dust.[3][5] Do not allow the chemical to enter drains.[4]
Storage and Disposal
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][10] Keep the container tightly closed to prevent moisture absorption and contamination.[4]
Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations. Unused this compound and contaminated disposables (e.g., gloves, weigh boats) should be collected in a labeled container for chemical waste. One approved disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hmdb.ca [hmdb.ca]
- 4. This compound MSDS CasNo.506-12-7 [lookchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | 506-12-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. dldpfattyacid.com [dldpfattyacid.com]
- 8. fatfinger.io [fatfinger.io]
- 9. fishersci.com [fishersci.com]
- 10. atamankimya.com [atamankimya.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
